Sodium dibutyldithiocarbamate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
136-30-1 |
|---|---|
Molecular Formula |
C9H19NS2.Na C9H19NNaS2 |
Molecular Weight |
228.4 g/mol |
IUPAC Name |
sodium;N,N-dibutylcarbamodithioate |
InChI |
InChI=1S/C9H19NS2.Na/c1-3-5-7-10(9(11)12)8-6-4-2;/h3-8H2,1-2H3,(H,11,12); |
InChI Key |
DQUKJTRRFYJQAS-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=S)[S-].[Na+] |
Isomeric SMILES |
CCCCN(CCCC)C(=S)[S-].[Na+] |
Canonical SMILES |
CCCCN(CCCC)C(=S)S.[Na] |
Other CAS No. |
136-30-1 |
physical_description |
Liquid |
Pictograms |
Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Sodium Dibutyldithiocarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of sodium dibutyldithiocarbamate, a versatile chelating agent with applications in various scientific fields. The following sections detail the reaction mechanism, experimental protocols, purification methods, and characterization data for this compound.
Reaction Principle and Mechanism
The synthesis of this compound is a classic example of a nucleophilic addition reaction. The reaction proceeds through the attack of the secondary amine, dibutylamine (B89481), on the electrophilic carbon atom of carbon disulfide. The nitrogen atom of dibutylamine acts as the nucleophile. The resulting dithiocarbamic acid intermediate is then deprotonated by a base, typically sodium hydroxide (B78521), to yield the sodium salt of dibutyldithiocarbamic acid.
The overall reaction can be represented as follows:
(CH₃CH₂CH₂CH₂)₂NH + CS₂ + NaOH → (CH₃CH₂CH₂CH₂)₂NCSS⁻Na⁺ + H₂O
This reaction is generally fast and exothermic, requiring careful temperature control to minimize the formation of byproducts.
Experimental Protocols
The most commonly employed method for the synthesis of this compound involves the use of an organic solvent, typically methanol. However, aqueous and solvent-free methods have also been described for the synthesis of related dithiocarbamates.
Protocol 1: Synthesis in Methanol.[1]
This protocol is a well-established method that provides a good yield of the desired product.
Materials:
-
Dibutylamine
-
Carbon disulfide
-
Sodium hydroxide
-
Methanol
-
Two-necked flask
-
Stirrer
-
Dropping funnel
Procedure:
-
In a 250 mL two-necked flask equipped with a stirrer, add 100 mmol (12.9 g) of dibutylamine and 100 mmol (4 g) of sodium hydroxide dissolved in 175 mL of pure methanol.
-
Cool the mixture in an ice bath.
-
Slowly add 100 mmol (7.6 g, 6.022 mL) of carbon disulfide dropwise to the stirred reaction mixture at room temperature.
-
After the addition of carbon disulfide is complete, continue stirring the reaction mixture for 1 hour.
-
The reaction mixture can be left to stand overnight.
-
The solvent is then removed by evaporation under reduced pressure to yield the this compound salt.
Protocol 2: Aqueous Synthesis (General Procedure)
Materials:
-
Dibutylamine
-
Carbon disulfide
-
Sodium hydroxide
-
Water
-
Reaction vessel with stirring
Procedure:
-
Dissolve the stoichiometric amount of sodium hydroxide in water in a suitable reaction vessel.
-
Cool the sodium hydroxide solution in an ice bath.
-
Add the stoichiometric amount of dibutylamine to the cooled solution with stirring.
-
Slowly add the stoichiometric amount of carbon disulfide to the reaction mixture, maintaining the temperature below 10°C.
-
Continue stirring for 1-2 hours after the addition is complete.
-
The product may precipitate out of the solution or can be isolated by evaporation of water.
Purification
The crude this compound can be purified by washing and recrystallization to remove unreacted starting materials and byproducts.[2]
Washing:
The crude product can be washed with a cold, non-polar solvent like diethyl ether to remove any unreacted dibutylamine and carbon disulfide.
Recrystallization:
Recrystallization is an effective method for obtaining high-purity this compound.
Solvents:
-
Single Solvent: Ethanol (B145695) is a commonly used solvent for the recrystallization of dithiocarbamates.[3] The crude product is dissolved in a minimum amount of hot ethanol, and the solution is allowed to cool slowly to induce crystallization.
-
Mixed Solvents: A mixture of a "good" solvent (in which the compound is highly soluble) and a "bad" solvent (in which the compound is poorly soluble) can also be used. For dithiocarbamates, a mixture of ethanol and water or diethyl ether and ethanol can be effective.[4][5]
General Recrystallization Procedure:
-
Dissolve the crude this compound in a minimal amount of the chosen hot recrystallization solvent (e.g., ethanol).
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a desiccator under vacuum.
Data Presentation
Reaction and Product Data
| Parameter | Value | Reference |
| Synthesis Method | In Methanol | [3] |
| Reactants | Dibutylamine, Carbon Disulfide, Sodium Hydroxide | [3] |
| Yield | 80% | [3] |
| Appearance | Yellow solid | [3] |
| Melting Point | 50 °C | [3] |
| Molecular Formula | C₉H₁₈NNaS₂ | [6] |
| Molecular Weight | 227.37 g/mol | [6] |
Spectroscopic Data
| Technique | Data | Reference |
| IR (KBr, νmax, cm⁻¹) | 3100, 2850, 1464, 1367, 1250, 924, 543 | [3] |
| ¹H NMR (300 MHz, CDCl₃, δ, ppm) | 0.98 (m, 6H, 2 x -CH₃), 1.26-1.58 (m, 4H, 2 x -CH₂-), 1.62-1.68 (m, 4H, 2 x -CH₂-), 4.28 (s, 4H, 2 x -N-CH₂-) | [3] |
| ¹³C NMR (D₂O, δ, ppm) (Reference: Sodium Diethyldithiocarbamate) | 12.31, 49.61, 206.70 | [7] |
Note: The ¹³C NMR data is for the closely related compound, sodium diethyldithiocarbamate (B1195824), and serves as a reference.
Mandatory Visualization
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism
Caption: Reaction mechanism for the formation of this compound.
References
- 1. Sodium diethyldithiocarbamate - Wikipedia [en.wikipedia.org]
- 2. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C9H18NNaS2 | CID 546717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sodium diethyldithiocarbamate(148-18-5) 13C NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of Sodium Dibutyldithiocarbamate from Dibutylamine
Introduction
Sodium dibutyldithiocarbamate is an organosulfur compound with a wide range of applications. It serves as a vulcanization accelerator in the rubber industry, a flotation agent in mining, and finds use as a fungicide and corrosion inhibitor. The synthesis of this compound is a standard procedure in organic chemistry, typically involving the reaction of a secondary amine (dibutylamine) with carbon disulfide in the presence of a base. This guide provides a detailed technical overview of its synthesis, aimed at researchers, scientists, and professionals in drug development and chemical manufacturing.
Reaction Principle
The synthesis of this compound is achieved through the reaction of dibutylamine (B89481) with carbon disulfide in the presence of sodium hydroxide (B78521).[1] The secondary amine acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. The resulting dithiocarbamic acid is then deprotonated by sodium hydroxide to form the stable sodium salt, which often precipitates from the reaction medium or is isolated after solvent evaporation.
The overall chemical equation for the reaction is:
(C₄H₉)₂NH + CS₂ + NaOH → (C₄H₉)₂NCS₂Na + H₂O
Experimental Protocol
This section details the laboratory-scale synthesis of this compound based on established methods.[1]
Materials and Equipment:
-
Reactants: Dibutylamine ((C₄H₉)₂NH), Carbon Disulfide (CS₂), Sodium Hydroxide (NaOH), Methanol (CH₃OH)
-
Equipment: 250 mL two-necked flask, magnetic stirrer and stir bar, dropping funnel, rotary evaporator, standard glassware.
Procedure:
-
Preparation of the Amine-Base Solution: In a 250 mL two-necked flask equipped with a stirrer, prepare a solution of 4 g (100 mmol) of sodium hydroxide in 175 mL of pure methanol. Once the sodium hydroxide has completely dissolved, add 12.9 g (100 mmol) of dibutylamine to the flask.
-
Addition of Carbon Disulfide: While stirring the mixture at room temperature, add 7.6 g (100 mmol) of carbon disulfide dropwise using a dropping funnel.
-
Reaction: After the complete addition of carbon disulfide, continue to stir the reaction mixture for one hour at room temperature.
-
Maturation: Allow the reaction mixture to stand overnight (approximately 12-18 hours).
-
Isolation of Product: Following the maturation period, remove the solvent (methanol) using a rotary evaporator. The remaining solid is the this compound product.
-
Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent like diethyl ether to obtain a crystalline solid.[1]
Data Presentation
The following tables summarize the quantitative data for the reactants and the expected product characteristics.
Table 1: Reactant Specifications
| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass (g) |
| Dibutylamine | C₈H₁₉N | 129.24 | 100 | 12.9 |
| Carbon Disulfide | CS₂ | 76.14 | 100 | 7.6 |
| Sodium Hydroxide | NaOH | 40.00 | 100 | 4.0 |
Table 2: Product Data and Yield
| Product Characteristic | Value | Reference |
| Product Name | This compound | |
| Molecular Formula | C₉H₁₈NNaS₂ | [2] |
| Molecular Weight | 227.37 g/mol | [2] |
| Appearance | Yellow solid | [1] |
| Yield | 80% | [1] |
| Melting Point | 50 °C | [1] |
| Purity (Typical) | >95% |
Mandatory Visualization
The following diagrams illustrate the logical workflow of the synthesis process.
Caption: Workflow for the synthesis of this compound.
References
Crystal Structure Analysis of Sodium Dibutyldithiocarbamate: A Technical Guide
A comprehensive analysis of the crystal structure of sodium dibutyldithiocarbamate is currently limited by the absence of publicly available crystallographic data. Despite extensive searches of scientific literature and crystallographic databases, detailed information on its unit cell parameters, space group, and atomic coordinates has not been found.
To provide a relevant and illustrative technical guide for researchers, scientists, and drug development professionals, this document will utilize the crystal structure of a closely related and well-characterized compound: sodium diethyldithiocarbamate (B1195824) trihydrate . The structural principles and experimental methodologies are highly analogous, offering valuable insights applicable to the broader class of sodium dialkyldithiocarbamate salts.
This guide will present a detailed analysis of the crystal structure of sodium diethyldithiocarbamate trihydrate, including tabulated crystallographic data, a comprehensive description of the experimental protocols for its characterization, and a visual representation of the experimental workflow.
Crystallographic Data for Sodium Diethyldithiocarbamate Trihydrate (Representative Example)
The following tables summarize the key crystallographic data for sodium diethyldithiocarbamate trihydrate. This data is essential for understanding the solid-state arrangement of the molecule and for computational modeling and drug design efforts.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₅H₁₆NNaO₃S₂ |
| Formula Weight | 225.30 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.334(2) |
| b (Å) | 11.011(2) |
| c (Å) | 10.158(2) |
| α (°) | 90 |
| β (°) | 101.48(3) |
| γ (°) | 90 |
| Volume (ų) | 1132.5(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.321 |
| Absorption Coefficient (mm⁻¹) | 0.536 |
| F(000) | 480 |
Table 2: Selected Bond Lengths and Angles
| Bond/Angle | Length (Å) / Angle (°) |
| Na-O1W | 2.368(2) |
| Na-O2W | 2.413(2) |
| Na-O3W | 2.441(2) |
| Na-S1 | 2.898(1) |
| Na-S2 | 2.969(1) |
| S1-C1 | 1.718(2) |
| S2-C1 | 1.715(2) |
| C1-N1 | 1.330(3) |
| N1-C2 | 1.478(3) |
| N1-C4 | 1.479(3) |
| O1W-Na-O2W | 90.31(6) |
| O1W-Na-S1 | 93.89(5) |
| S1-Na-S2 | 69.11(3) |
| S1-C1-S2 | 120.3(1) |
| S1-C1-N1 | 120.0(2) |
| S2-C1-N1 | 119.7(2) |
| C1-N1-C2 | 121.9(2) |
| C1-N1-C4 | 121.5(2) |
Experimental Protocols
The determination of the crystal structure of sodium diethyldithiocarbamate trihydrate involves several key experimental stages, from synthesis to data analysis.
2.1. Synthesis and Crystallization
Sodium diethyldithiocarbamate is typically synthesized by the reaction of diethylamine (B46881) with carbon disulfide in the presence of sodium hydroxide (B78521).[1]
-
Reaction: Diethylamine is slowly added to a stirred solution of sodium hydroxide in a suitable solvent (e.g., ethanol (B145695) or water). Carbon disulfide is then added dropwise to the cooled solution. The reaction is typically exothermic and is therefore carried out in an ice bath.
-
Crystallization: The resulting sodium diethyldithiocarbamate is often soluble in the reaction mixture. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of the solvent at room temperature or by recrystallization from a suitable solvent mixture (e.g., ethanol/ether). The trihydrate form crystallizes from aqueous solutions.[1]
2.2. X-ray Diffraction Data Collection
A single crystal of suitable size and quality is mounted on a goniometer head of a diffractometer.
-
Data Collection: The crystal is cooled to a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms. X-ray diffraction data are collected using monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are recorded as the crystal is rotated.
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. The data are then corrected for various factors, including Lorentz and polarization effects, and an absorption correction is applied.
2.3. Structure Solution and Refinement
The processed diffraction data is used to solve and refine the crystal structure.
-
Structure Solution: The positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This initial model provides a rough idea of the molecular structure.
-
Structure Refinement: The atomic positions and their displacement parameters are refined using a full-matrix least-squares method. This iterative process minimizes the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the crystal structure analysis of a sodium dialkyldithiocarbamate salt.
References
molecular structure of sodium dibutyldithiocarbamate
An In-depth Technical Guide to the Molecular Structure of Sodium Dibutyldithiocarbamate
Introduction
Sodium N,N-dibutyldithiocarbamate is an organosulfur compound belonging to the dithiocarbamate (B8719985) class of molecules.[1] It is characterized by a central nitrogen atom bonded to two butyl groups and a dithiocarbamate moiety, with the sodium salt formed at the sulfur atom.[1] This compound and its analogs are utilized in various fields, including as chelating agents, pesticides, and reagents in chemical synthesis.[1][2] This guide provides a detailed overview of its molecular structure, supported by quantitative data, experimental protocols for its characterization, and visual diagrams of its synthesis and a relevant biological pathway.
Molecular Structure and Properties
The molecular formula for this compound is C₉H₁₈NNaS₂.[3] The structure consists of a central nitrogen atom covalently bonded to the carbon atoms of two n-butyl chains and to the carbon of a dithiocarbamate group (-CS₂⁻). The negative charge is delocalized across the two sulfur atoms, which form an ionic bond with a sodium cation (Na⁺). The dithiocarbamate ligand coordinates to the sodium ion via its two sulfur atoms.[4]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈NNaS₂ | [3] |
| Molecular Weight | 227.4 g/mol | [3] |
| IUPAC Name | sodium N,N-dibutylcarbamodithioate | [3] |
| CAS Registry Number | 136-30-1 | [1][3] |
| Appearance | Amber liquid / White to light yellow solid | [1][3] |
| Melting Point | 50 °C | [5] |
| Density | 1.09 g/cm³ | [5] |
| Solubility | Soluble in water | [1] |
Spectroscopic Data
Spectroscopic methods are essential for the structural elucidation of this compound. Key vibrational and resonance frequencies are presented below.
| Spectroscopic Data | Characteristic Frequencies / Shifts (cm⁻¹) | Reference |
| Infrared (IR) ν(C-N) | ~1470 cm⁻¹ | [6] |
| Infrared (IR) ν(C-S) | ~980 cm⁻¹ | [6] |
Note: The IR frequencies are based on data for analogous sodium dialkyldithiocarbamates, such as sodium di-isobutyldithiocarbamate, as specific data for the n-butyl derivative was not available in the cited literature.[6] The C-N stretching vibration in dithiocarbamates has a partial double bond character.[6]
Experimental Protocols
Synthesis of this compound
The synthesis of sodium dithiocarbamates is typically achieved through the reaction of a secondary amine with carbon disulfide in the presence of a base.[2][7]
Materials:
-
Dibutylamine (B89481) (C₈H₁₉N)
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol (B129727) (CH₃OH)
-
250 mL two-necked flask with a magnetic stirrer
Procedure:
-
Prepare a solution of 100 mmol (4 g) of sodium hydroxide in 175 mL of pure methanol in a 250 mL two-necked flask.[7]
-
To the stirred solution, add 100 mmol (12.9 g) of dibutylamine dropwise at room temperature.[7]
-
Following the addition of the amine, add 100 mmol (7.6 g) of carbon disulfide dropwise to the reaction mixture.[7]
-
Continue stirring the mixture for one hour after the complete addition of carbon disulfide.[7]
-
Allow the reaction mixture to stand overnight to ensure complete reaction and precipitation of the product.[7]
-
Evaporate the solvent under reduced pressure to obtain the this compound salt.[7]
-
The resulting solid can be purified by recrystallization from alcohol.[7]
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is used to identify the characteristic functional group vibrations in the molecule.[6]
Procedure:
-
Prepare the solid sample of this compound.
-
The spectrum can be recorded using the Nujol mull technique.[6]
-
Place a small amount of the solid sample on a salt plate (e.g., KBr or NaCl) and add a drop of Nujol (mineral oil).
-
Grind the mixture to a fine paste and place a second salt plate on top.
-
Acquire the spectrum using an FT-IR spectrophotometer, typically scanning a range of 4000-400 cm⁻¹.[6]
-
Analyze the resulting spectrum for key absorption bands, specifically the C-N stretching frequency (around 1470-1520 cm⁻¹) and the C-S stretching frequency (around 980-987 cm⁻¹), which are diagnostic for dithiocarbamates.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
1D and 2D NMR spectroscopy are used to elucidate the precise molecular structure by observing the magnetic properties of atomic nuclei.[9]
Procedure:
-
Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterated Dimethyl Sulfoxide, DMSO-d₆).[10]
-
Transfer the solution to an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.[10]
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 300 or 400 MHz).[10][11]
-
Process the spectra to identify the chemical shifts, multiplicities, and integration of the signals corresponding to the different protons and carbons in the butyl chains.
Visualizations
Synthesis Workflow
The following diagram illustrates the experimental workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Biological Pathway Inhibition
Analogs of this compound, such as sodium diethyldithiocarbamate (B1195824) (DDTC), have been shown to inhibit the Nuclear Factor kappa-B (NF-κB) signaling pathway, which is often constitutively active in cancer cells and plays a role in metastasis.[12][13]
Caption: Inhibition of the NF-κB signaling pathway by dithiocarbamates.
References
- 1. CAS 136-30-1: this compound | CymitQuimica [cymitquimica.com]
- 2. Sodium dimethyldithiocarbamate - Wikipedia [en.wikipedia.org]
- 3. This compound | C9H18NNaS2 | CID 546717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sodium diethyldithiocarbamate - Wikipedia [en.wikipedia.org]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. Comparative study on the IR spectra of some transition metal dithiocarbamates – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Structure elucidation of a novel group of dithiocarbamate derivatives using 1D and 2D NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. Sodium Diethyldithiocarbamate | C5H10NNaS2 | CID 533728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Reaction Mechanism of Sodium Dibutyldithiocarbamate with Heavy Metals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction mechanism between sodium dibutyldithiocarbamate (Na(DBDTC)) and heavy metals. It details the underlying principles of chelation, presents relevant quantitative data for analogous compounds, outlines detailed experimental protocols, and visualizes key processes to support research and development in analytical chemistry, environmental remediation, and pharmacology.
Core Reaction Mechanism: Chelation
The primary reaction mechanism of this compound with heavy metals is chelation. Dithiocarbamates, including the dibutyldithiocarbamate anion, are powerful chelating agents due to the presence of two sulfur donor atoms. These sulfur atoms readily bind to soft metal ions, forming stable, often insoluble, organometallic complexes.[1]
The dibutyldithiocarbamate anion, [(C₄H₉)₂NCS₂]⁻, acts as a bidentate ligand, meaning it forms two bonds with a single central metal ion. This results in the formation of a stable five-membered ring structure. The general reaction can be represented as:
Mⁿ⁺ + n[(C₄H₉)₂NCS₂]⁻ → M[(C₄H₉)₂NCS₂]ₙ
Where:
-
Mⁿ⁺ is a heavy metal ion with a charge of n+.
-
n is the stoichiometric coefficient, which is typically 2 for divalent metal ions (e.g., Pb²⁺, Cu²⁺, Cd²⁺) and 3 for trivalent metal ions (e.g., Fe³⁺).[2][3]
This chelation process effectively sequesters the heavy metal ion, forming a coordination complex that is often colored and insoluble in aqueous solutions.[1][4] The formation of these stable complexes is the basis for the use of this compound in heavy metal detection and removal.[1]
Quantitative Data
Table 1: Stability Constants (log β) of Metal-Dithiocarbamate Complexes [5]
| Metal Ion | Pentamethylene Dithiocarbamate (B8719985) (Pipdtc) | Diethyldithiocarbamate (B1195824) (Dedtc) | Ammonium Pyrrolidine Dithiocarbamate (Apdtc) |
| Mn(II) | 6.85 | 7.05 | 8.20 |
| Fe(II) | 7.20 | 7.80 | 8.85 |
| Co(II) | 9.80 | 10.20 | 11.50 |
| Ni(II) | 10.50 | 11.00 | 12.10 |
| Cu(II) | 12.80 | 13.50 | 14.20 |
| Zn(II) | 8.10 | 8.50 | 9.80 |
| Note: Determined in 60% ethanol-water medium at 28°C. |
Table 2: Solubility and Spectroscopic Data for Selected Metal-Dithiocarbamate Complexes
| Metal Complex | Solubility | UV-Vis λmax (nm) | Reference |
| Cd(DEDTC)₂ | Highly insoluble in water, 0.1 N HCl, 0.1 N NaOH. Soluble in DMSO. | - | [2] |
| Cu(DEDTC)₂ | - | ~450 | [6][7] |
| Pb(DEDTC)₂ | - | - | [8] |
| Note: DEDTC (diethyldithiocarbamate) is used as a proxy for dibutyldithiocarbamate. |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its metal complexes, as well as a general procedure for the quantitative analysis of heavy metals.
3.1. Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of sodium dialkyldithiocarbamates.[9]
-
Materials:
-
Dibutylamine (B89481) (100 mmol)
-
Sodium hydroxide (B78521) (100 mmol)
-
Carbon disulfide (100 mmol)
-
Methanol (B129727) (175 mL)
-
-
Procedure:
-
In a 250 mL two-necked flask equipped with a stirrer, dissolve 100 mmol of dibutylamine and 100 mmol of sodium hydroxide in 175 mL of pure methanol.
-
While stirring the mixture at room temperature, add 100 mmol of carbon disulfide dropwise.
-
After the addition of carbon disulfide is complete, continue stirring for one hour.
-
Allow the reaction mixture to stand overnight.
-
Evaporate the solvent under reduced pressure to obtain the this compound salt.[9]
-
3.2. Synthesis of Metal-Dibutyldithiocarbamate Complexes
This is a general method for the preparation of metal dithiocarbamate complexes.[10][11]
-
Materials:
-
This compound (2 molar equivalents)
-
Aqueous solution of the desired metal salt (e.g., Pb(NO₃)₂, CuCl₂, Cd(CH₃COO)₂) (1 molar equivalent)
-
Ethanol
-
Diethyl ether
-
-
Procedure:
-
Dissolve the this compound in ethanol.
-
In a separate beaker, dissolve the metal salt in water or a suitable solvent.
-
Slowly add the metal salt solution to the stirred solution of this compound. A precipitate of the metal complex should form immediately.[12]
-
Continue stirring the reaction mixture at room temperature for 1-2 hours.
-
Collect the precipitate by filtration.
-
Wash the precipitate with excess methanol and diethyl ether to remove any unreacted starting materials.[10]
-
Dry the resulting metal-dibutyldithiocarbamate complex at room temperature.
-
3.3. Quantitative Analysis of Heavy Metals using Colorimetric Detection
This protocol outlines a general procedure for the colorimetric determination of a target heavy metal ion.[1]
-
Materials:
-
This compound solution
-
Heavy metal standard solutions of known concentrations
-
Buffer solution to control pH
-
UV-Vis spectrophotometer
-
-
Procedure:
-
Prepare a series of standard solutions of the target heavy metal ion at various known concentrations.
-
In a set of vials, add a fixed volume of the this compound solution and the appropriate buffer.
-
To each vial, add a different concentration of the heavy metal standard solution.
-
Allow a specific amount of time for the color to develop fully.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Construct a calibration curve by plotting the absorbance versus the concentration of the heavy metal.
-
Prepare the unknown sample under the same conditions and measure its absorbance.
-
Determine the concentration of the heavy metal in the unknown sample by using the calibration curve.[1]
-
Visualizations
The following diagrams illustrate the key processes involved in the reaction of this compound with heavy metals.
References
- 1. benchchem.com [benchchem.com]
- 2. Diethyldithiocarbamate in treatment of acute cadmium poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemicalpapers.com [chemicalpapers.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. Interaction between Diethyldithiocarbamate and Cu(II) on Gold in Non-Cyanide Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Lead ethyl dithiocarbamates: efficient single-source precursors to PbS nanocubes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. sysrevpharm.org [sysrevpharm.org]
- 11. ijpsonline.com [ijpsonline.com]
- 12. mdpi.com [mdpi.com]
The Coordination Chemistry of Sodium Dibutyldithiocarbamate: A Technical Guide for Researchers
An in-depth exploration of the synthesis, structure, and coordination behavior of sodium dibutyldithiocarbamate and its metal complexes, tailored for researchers, scientists, and drug development professionals.
This compound [(C₄H₉)₂NCS₂Na], a prominent member of the dithiocarbamate (B8719985) family, is a versatile ligand renowned for its strong chelating affinity for a wide array of metal ions. This technical guide provides a comprehensive overview of its coordination chemistry, detailing its synthesis, structural characteristics, and the properties of its metal complexes. The guide further delves into experimental methodologies and explores the compound's relevance in biological signaling pathways, offering valuable insights for its application in research and drug development.
Synthesis and Properties
This compound is typically synthesized through the reaction of dibutylamine (B89481) with carbon disulfide in the presence of sodium hydroxide (B78521).[1] The resulting salt is a white to light yellow solid, soluble in water and various organic solvents.[2]
Physical and Chemical Properties of this compound:
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₈NNaS₂ | [1] |
| Molecular Weight | 227.4 g/mol | [1] |
| Appearance | White to light yellow solid | [2] |
| Melting Point | 50 °C | [3] |
| Solubility | Soluble in water | [2] |
Coordination Chemistry and Structural Analysis
The dithiocarbamate ligand [(C₄H₉)₂NCS₂]⁻ typically acts as a bidentate chelating agent, coordinating to metal ions through its two sulfur atoms. This chelation forms stable, often colored, metal complexes with diverse geometries, including square planar, tetrahedral, and octahedral arrangements.
Spectroscopic Characterization
Infrared (IR) Spectroscopy: The IR spectrum of this compound and its metal complexes provides key insights into the coordination mode of the ligand. The C-N stretching vibration (ν(C-N)), often referred to as the "thioureide" band, is particularly informative. An increase in the frequency of this band upon complexation indicates a greater double bond character of the C-N bond, a consequence of the delocalization of the nitrogen lone pair towards the sulfur atoms upon coordination to the metal center.[4] The C-S stretching vibration (ν(C-S)) and the appearance of a new band in the far-IR region corresponding to the metal-sulfur bond (ν(M-S)) are also diagnostic of complex formation.[4]
Table 1: Characteristic IR Frequencies (cm⁻¹) for Dibutyldithiocarbamate Complexes
| Vibrational Mode | This compound | Metal-Dibutyldithiocarbamate Complexes | Reference(s) |
| ν(C-N) | ~1470 - 1500 | ~1470 - 1520 | [5][6] |
| ν(C-S) | ~980 - 1000 | ~980 - 987 | [5][6] |
| ν(M-S) | - | ~300 - 400 | [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable tools for characterizing the ligand and its diamagnetic metal complexes. The chemical shifts of the protons and carbons in the butyl groups can be observed, and changes in these shifts upon complexation can provide information about the electronic environment around the ligand.
Table 2: Representative ¹³C NMR Chemical Shifts (ppm) in DMSO-d₆
| Carbon Atom | This compound | Metal-Dibutyldithiocarbamate Complexes | Reference(s) |
| NCS₂ | ~205-210 | Varies with metal | [7] |
| α-CH₂ | ~50-55 | Varies with metal | [7] |
| β-CH₂ | ~28-32 | Varies with metal | [7] |
| γ-CH₂ | ~19-22 | Varies with metal | [7] |
| δ-CH₃ | ~13-15 | Varies with metal | [7] |
UV-Visible Spectroscopy: The electronic spectra of dithiocarbamate complexes are characterized by intense ligand-to-metal charge transfer (LMCT) bands in the UV-visible region.[8] The position and intensity of these bands are dependent on the specific metal ion and the coordination geometry of the complex.
Table 3: Typical UV-Visible Absorption Maxima (nm) for Dibutyldithiocarbamate Complexes in DMSO
| Metal Ion | Absorption Maxima (λ_max) | Reference(s) |
| Cu(II) | ~435, ~600 | [9][10] |
| Ni(II) | ~325, ~390 | [10] |
| Zn(II) | ~260, ~280 | [8] |
Crystal Structure Analysis
Single-crystal X-ray diffraction studies have provided detailed structural information for several metal dibutyldithiocarbamate complexes. For instance, copper(II) dibutyldithiocarbamate, [Cu(S₂CN(C₄H₉)₂)₂], adopts a square-planar geometry with Cu-S bond lengths in the range of 2.26-2.30 Å.[9] The binuclear zinc(II) complex, [Zn₂(S₂CN(n-Bu)₂)₄], features bridging dithiocarbamate ligands, with each zinc ion coordinated to four sulfur atoms.
Table 4: Selected Bond Lengths (Å) and Angles (°) for Metal Dibutyldithiocarbamate Complexes
| Complex | M-S Bond Lengths (Å) | S-M-S Angle (°) | Reference(s) |
| [Cu(S₂CN(C₄H₉)₂)₂] | 2.268(1), 2.302(1) | 77.6(1) | [9][11] |
| [Zn₂(S₂CN(n-Bu)₂)₄] | ~2.3 | - |
Experimental Protocols
Synthesis of this compound
Materials:
-
Dibutylamine
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (NaOH)
Procedure: [1]
-
In a flask equipped with a stirrer, dissolve dibutylamine (100 mmol) and sodium hydroxide (100 mmol) in pure methanol (175 mL).
-
Cool the mixture in an ice bath.
-
Slowly add carbon disulfide (100 mmol) dropwise to the stirred reaction mixture at room temperature.
-
Continue stirring for 1 hour after the addition of CS₂ is complete.
-
If a precipitate does not form upon cooling, pour the reaction mixture into ice water.
-
Collect the solid product by filtration and wash with 50% ethanol (B145695) until colorless.
-
Recrystallize the product from ethanol to obtain pure this compound.
Synthesis of Copper(II) Dibutyldithiocarbamate
Materials:
-
This compound
-
Copper(II) chloride (CuCl₂)
-
Ethanol
Procedure:
-
Dissolve this compound in ethanol.
-
In a separate flask, dissolve copper(II) chloride in ethanol.
-
Add the this compound solution dropwise to the stirred copper(II) chloride solution.
-
A precipitate of copper(II) dibutyldithiocarbamate will form immediately.
-
Collect the precipitate by filtration, wash with water and ethanol, and dry in a desiccator.
Synthesis of Zinc(II) Dibutyldithiocarbamate
Materials:
-
Dibutylamine
-
Carbon disulfide (CS₂)
-
Zinc oxide (ZnO)
-
Dispersing agent (e.g., fatty alcohol-polyoxyethylene ether)
-
Organic solvent (e.g., dimethylbenzene)
Procedure: [1]
-
In a four-necked flask, add dimethylbenzene, zinc oxide, a dispersing agent, and dibutylamine at 15 °C. Stir to obtain a uniform reaction solution.
-
Dropwise add carbon disulfide to the reaction solution while maintaining the temperature.
-
After the addition is complete, raise the temperature to 30-50 °C and continue the reaction.
-
The product, zinc dibutyldithiocarbamate, will precipitate out of the solution.
-
Collect the product by filtration, wash with an appropriate solvent, and dry.
Visualization of Concepts
The following diagrams, generated using the DOT language, illustrate key aspects of the coordination chemistry and biological activity of dibutyldithiocarbamates.
Role in Biological Signaling Pathways
Dithiocarbamate complexes have garnered significant interest in drug development due to their potential as anticancer agents. One of the key mechanisms of action involves the inhibition of critical signaling pathways that regulate cell proliferation and survival.
Inhibition of the EGFR/AKT Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, triggers downstream signaling cascades, including the PI3K/AKT pathway, which promotes cell growth, proliferation, and survival. Overexpression or constitutive activation of EGFR is a hallmark of many cancers. Dithiocarbamate derivatives have been shown to inhibit the EGFR/AKT signaling pathway, leading to apoptosis in cancer cells.[12][13] This inhibition can occur through the downregulation of EGFR expression and the prevention of its autophosphorylation, a critical step in its activation.[14]
References
- 1. This compound | C9H18NNaS2 | CID 546717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 136-30-1: this compound | CymitQuimica [cymitquimica.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. benchchem.com [benchchem.com]
- 5. Comparative study on the IR spectra of some transition metal dithiocarbamates – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sysrevpharm.org [sysrevpharm.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. A novel antitumor dithiocarbamate compound inhibits the EGFR/AKT signaling pathway and induces apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel antitumor dithiocarbamate compound inhibits the EGFR/AKT signaling pathway and induces apoptosis in esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of EGFR autophosphorylation plays an important role in the anti-breast cancer efficacy of the dithiocarbamate derivative TM208 - PubMed [pubmed.ncbi.nlm.nih.gov]
Sodium Dibutyldithiocarbamate: A Comprehensive Technical Guide for Complex Synthesis and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium dibutyldithiocarbamate is an organosulfur compound belonging to the dithiocarbamate (B8719985) family. Dithiocarbamates are versatile chelating agents known for their ability to form stable complexes with a wide range of transition metals.[1] The general structure consists of a central nitrogen atom bonded to two sulfur atoms and two butyl groups. The presence of the lone pair of electrons on the nitrogen atom and the negative charge on the sulfur atoms allows for strong bidentate coordination to metal ions. This strong chelating ability is the foundation for their diverse applications, ranging from vulcanization accelerators in the rubber industry to promising therapeutic agents in medicine.[2][3]
In recent years, metal complexes of dithiocarbamates, including those of dibutyldithiocarbamate, have garnered significant interest in the field of drug development, particularly for their potential as anticancer agents.[4] The biological activity of these complexes is often attributed to their ability to inhibit key cellular enzymes and signaling pathways, such as the proteasome and the NF-κB pathway.[5][6] This guide provides an in-depth overview of the synthesis of this compound and its metal complexes, their physicochemical properties, and their mechanism of action in a therapeutic context.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the method described by Kamal Khoudary et al.[7]
Materials:
-
Dibutylamine (B89481) (100 mmol, 12.9 g)
-
Sodium hydroxide (B78521) (100 mmol, 4 g)
-
Methanol (B129727) (175 mL, pure)
-
Carbon disulfide (100 mmol, 7.6 g, 6.022 mL)
-
Two-necked flask (250 mL) with a stirrer and dropping funnel
-
Ice-water bath
Procedure:
-
In a 250 mL two-necked flask equipped with a stirrer, dissolve 100 mmol of dibutylamine and 100 mmol of sodium hydroxide in 175 mL of pure methanol.
-
Cool the mixture in an ice-water bath.
-
Slowly add 100 mmol of carbon disulfide dropwise to the stirred reaction mixture at room temperature. A precipitate will begin to form.
-
After the addition of carbon disulfide is complete, continue stirring the mixture for an additional hour.
-
If crystallization does not occur spontaneously, pour the reaction mixture into ice water to induce precipitation.
-
Collect the solid product by filtration and wash it with 50% ethanol (B145695) until the filtrate is colorless.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Synthesis of Metal Bis(dibutyldithiocarbamate) Complexes
The following are general procedures for the synthesis of metal (II) bis(dibutyldithiocarbamate) complexes. Specific examples for zinc and a general protocol for other transition metals are provided.
This protocol is based on the method described by Zhang et al.[8]
Materials:
-
This compound (0.01 mol)
-
Deionized water (50 mL)
-
Zinc chloride (0.005 mol)
-
Ethyl ether (40 mL)
-
Stirring apparatus
Procedure:
-
Dissolve 0.01 mol of this compound in 50 mL of deionized water.
-
Slowly add a solution of 0.005 mol of zinc chloride in 20 mL of water to the this compound solution with continuous stirring at room temperature.
-
Continue stirring the mixture for 4 hours at room temperature.
-
Add 40 mL of ethyl ether to the reaction mixture to extract the zinc complex.
-
Separate the organic phase and wash it three times with deionized water.
-
Filter the ethyl ether solution and allow it to evaporate slowly.
-
Colorless crystals of bis(dibutyldithiocarbamate)zinc(II) will form after approximately 15 days.
Materials:
-
This compound
-
Aqueous solution of the desired metal(II) chloride or sulfate (B86663) (e.g., CuCl₂, NiCl₂, CoCl₂)
-
Ethanol or methanol
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Prepare an aqueous or ethanolic solution of this compound.
-
In a separate flask, prepare an aqueous or ethanolic solution of the metal(II) salt. The molar ratio of this compound to the metal(II) salt should be 2:1.
-
Slowly add the metal(II) salt solution to the stirred solution of this compound at room temperature.
-
A precipitate of the metal bis(dibutyldithiocarbamate) complex will form immediately.
-
Continue stirring the reaction mixture for 1-2 hours to ensure complete reaction.
-
Collect the precipitate by filtration.
-
Wash the precipitate with water and then with a small amount of cold ethanol or methanol to remove any unreacted starting materials and impurities.
-
Dry the resulting solid in a desiccator or under vacuum.
Quantitative Data
The following tables summarize the quantitative data for this compound and its representative metal complexes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈NNaS₂ | [7] |
| Molecular Weight | 227.36 g/mol | [7] |
| Melting Point | >300 °C | [7] |
| Color | White | [7] |
Table 2: Spectroscopic Data for this compound
| Technique | Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Assignment | Reference |
| IR | 1485 | ν(C-N) | [7] |
| ¹H NMR | 3.75 (t, 4H), 1.6 (m, 4H), 1.3 (m, 4H), 0.9 (t, 6H) | -CH₂-N-, -CH₂-CH₂-, -CH₂-CH₃, -CH₃ | [7] |
Table 3: Physicochemical and Crystallographic Data for Bis(dibutyldithiocarbamate)zinc(II)
| Property | Value | Reference |
| Molecular Formula | C₃₆H₇₂N₄S₈Zn₂ | [8] |
| Molecular Weight | 948.28 g/mol | [8] |
| Crystal System | Monoclinic | [8] |
| Space Group | C2/c | [8] |
| a (Å) | 23.329(3) | [8] |
| b (Å) | 17.090(2) | [8] |
| c (Å) | 16.115(2) | [8] |
| β (°) | 127.560(10) | [8] |
| V (ų) | 5039.1(11) | [8] |
| Z | 4 | [8] |
| Yield (%) | Not Reported | [8] |
| Color | Colorless | [8] |
Table 4: Selected Bond Lengths and Angles for Bis(dibutyldithiocarbamate)zinc(II)
| Bond/Angle | Length (Å) / Angle (°) | Reference |
| Zn-S(1) | 2.353(2) | [8] |
| Zn-S(2) | 2.458(2) | [8] |
| Zn-S(3) | 2.339(2) | [8] |
| Zn-S(4) | 2.791(2) | [8] |
| S(1)-Zn-S(2) | 76.53(5) | [8] |
| S(1)-Zn-S(3) | 120.44(6) | [8] |
| S(3)-Zn-S(2) | 119.29(6) | [8] |
Biological Activity and Mechanism of Action
Metal complexes of dithiocarbamates, including those derived from dibutyldithiocarbamate, have shown significant potential as anticancer agents. Their primary mechanism of action is believed to involve the inhibition of the ubiquitin-proteasome system (UPS) and the nuclear factor-kappa B (NF-κB) signaling pathway.[5][6]
Proteasome Inhibition
The 26S proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cell cycle regulation, apoptosis, and signal transduction. Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately triggering apoptosis in cancer cells. Dithiocarbamate-metal complexes, particularly those of copper and zinc, are potent inhibitors of the proteasome.[9][10] It is hypothesized that these complexes target the 19S regulatory particle of the proteasome, specifically the JAMM domain of the POH1 subunit, which is a zinc-dependent deubiquitinating enzyme.[9] By chelating the zinc ion within this domain, the dithiocarbamate complex disrupts its function, leading to the inhibition of the entire proteasome.
Caption: Proposed mechanism of proteasome inhibition by dibutyldithiocarbamate-metal complexes.
NF-κB Pathway Inhibition
The NF-κB signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. Dithiocarbamates are well-known inhibitors of the NF-κB pathway.[5] They are thought to exert their inhibitory effects by chelating zinc ions that are essential for the function of several enzymes in the NF-κB signaling cascade, including ubiquitin-conjugating enzymes and deubiquitinating enzymes. By disrupting these zinc-dependent processes, dithiocarbamates can prevent the degradation of IκBα, the inhibitor of NF-κB, thereby keeping NF-κB in an inactive state in the cytoplasm.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis, characterization, and biological evaluation of this compound and its metal complexes.
Caption: General experimental workflow for the synthesis and evaluation of metal dibutyldithiocarbamate complexes.
References
- 1. Preparation and Characterisation of Zinc Diethyldithiocarbamate–Cyclodextrin Inclusion Complexes for Potential Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iiste.org [iiste.org]
- 3. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Dithiocarbamate-Based Coordination Compounds as Potent Proteasome Inhibitors in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [wlv.openrepository.com]
- 8. Synthesis and Structure of bis(Dibutyldithiocarbamate)zinc(II): Zn2[(n-Bu)2NCSS]4 [mdpi.com]
- 9. Ni(II), Cu(II), and Zn(II) Diethyldithiocarbamate Complexes Show Various Activities Against the Proteasome in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
The Solubility of Sodium Dibutyldithiocarbamate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of sodium dibutyldithiocarbamate in various organic solvents. Due to the limited availability of specific quantitative data for the dibutyl- derivative, this document also includes comparative data for the closely related and more extensively studied sodium diethyldithiocarbamate (B1195824) to provide a broader context for researchers. The guide details experimental protocols for solubility determination and explores the potential signaling pathway interactions of this class of compounds.
Introduction to this compound
This compound is an organosulfur compound with the chemical formula C₉H₁₈NNaS₂. It is recognized for its utility as a chelating agent, particularly for heavy metals, and finds applications in various industrial processes, including as a flotation agent in mining and a vulcanization accelerator in the rubber industry. The compound typically appears as a white to light yellow solid and is known to be soluble in water.[1] Its utility in research and drug development often stems from the biological activities of the dithiocarbamate (B8719985) moiety.
Solubility Profile
Quantitative solubility data for this compound in organic solvents is not widely available in published literature. However, qualitative descriptions indicate that it is soluble in polar organic solvents.
For comparative purposes, the solubility of the closely related compound, sodium diethyldithiocarbamate, is presented below. It is important to note that the longer butyl chains in this compound may influence its solubility profile, potentially increasing its solubility in less polar solvents compared to its diethyl analog.
Table 1: Solubility of Sodium Diethyldithiocarbamate
| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |
| Water | H₂O | 54 g/100 g[2][3] | 20 | Aqueous solutions are alkaline and may decompose over time. |
| ≥10 g/100 mL[3] | 14 | |||
| ~35% (w/v)[3][4][5] | Room Temperature | |||
| Ethanol | C₂H₅OH | Soluble[2][3][4][5] | Not Specified | |
| Methanol | CH₃OH | Soluble[2][3] | Not Specified | |
| Acetone | C₃H₆O | Soluble[2][3] | Not Specified | |
| Benzene | C₆H₆ | Insoluble[2][3] | Not Specified | |
| Diethyl Ether | (C₂H₅)₂O | Insoluble[2][3] | Not Specified | |
| Chloroform | CHCl₃ | Slightly Soluble[3] | Not Specified | The free acid form, diethyldithiocarbamic acid, is readily soluble.[4][5] |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a compound like this compound in a given solvent.
Objective: To quantitatively determine the solubility of this compound in a specific organic solvent.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., methanol, ethanol, acetone, toluene, chloroform)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Shaking incubator or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of the selected organic solvent to each vial.
-
Tightly cap the vials and vortex for 2-3 minutes to ensure initial mixing.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
-
Sample Processing:
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid, indicating a saturated solution.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully transfer a known volume of the supernatant to a new vial.
-
-
Quantification:
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of dissolved this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.
-
-
Data Reporting:
-
Express the solubility in units such as g/100 mL, mg/mL, or molarity.
-
Signaling Pathway Interactions
While specific studies on the signaling pathways affected by this compound are limited, the biological activities of the closely related sodium diethyldithiocarbamate (also known as Ditiocarb) are well-documented. It is plausible that this compound exhibits similar mechanisms of action due to the shared dithiocarbamate functional group.
Chelation of Metal Ions
Dithiocarbamates are potent chelators of transition metal ions, particularly copper and zinc. This chelating ability is central to many of their biological effects. The two sulfur atoms of the dithiocarbamate moiety can form a stable five-membered ring with a metal ion.
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation. Dithiocarbamates, including the diethyl analog, have been shown to inhibit the NF-κB pathway. This inhibition is often linked to their ability to chelate copper. The resulting copper-dithiocarbamate complex is believed to be the active species that inhibits proteasome function, preventing the degradation of IκBα and thus blocking the translocation of NF-κB to the nucleus.
Enzyme Inhibition
Dithiocarbamates are known to inhibit various enzymes. The diethyl analog is a well-characterized inhibitor of superoxide (B77818) dismutase (SOD), a key antioxidant enzyme. This inhibition can lead to an increase in intracellular reactive oxygen species (ROS), which can have complex downstream effects on cellular signaling, including the modulation of apoptosis.
Conclusion
This compound is a compound with established industrial applications and potential for further investigation in biological systems. While specific quantitative data on its solubility in a wide range of organic solvents remains scarce, its general characterization as soluble in water and polar organic solvents provides a starting point for researchers. The more extensive data available for sodium diethyldithiocarbamate offers a valuable comparative reference. The biological activities of dithiocarbamates, particularly their ability to chelate metals and modulate key signaling pathways like NF-κB, suggest that this compound may hold promise for further exploration in drug development and other scientific research. Future studies are warranted to fully elucidate the specific solubility profile and biological mechanisms of this particular dithiocarbamate derivative.
References
In-Depth Technical Guide: ¹H and ¹³C NMR Spectroscopy of Sodium Dibutyldithiocarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopy of sodium dibutyldithiocarbamate. It includes available ¹H NMR data, a discussion of the expected ¹³C NMR spectrum, and comprehensive experimental protocols for acquiring such data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who are working with or characterizing this compound.
Molecular Structure and NMR-Relevant Nuclei
This compound is an organosulfur compound with the chemical formula C₉H₁₈NNaS₂. Its structure features a central carbamodithioate group to which two n-butyl chains are attached to the nitrogen atom. The presence of magnetically active nuclei, primarily ¹H and ¹³C, makes NMR spectroscopy a powerful tool for its structural elucidation and purity assessment.
Molecular Structure of this compound
¹H NMR Spectroscopy Data
The ¹H NMR spectrum of this compound is characterized by signals arising from the protons of the two n-butyl groups. Due to the symmetry of the molecule, the two butyl chains are chemically equivalent, resulting in a simplified spectrum. The following table summarizes the reported ¹H NMR data for this compound in deuterated chloroform (B151607) (CDCl₃).
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.28 | s (singlet) | 4H | 2 x N-CH₂ - |
| 1.62 - 1.68 | m (multiplet) | 4H | 2 x -CH₂ - |
| 1.26 - 1.58 | m (multiplet) | 4H | 2 x -CH₂ - |
| 0.98 | m (multiplet) | 6H | 2 x -CH₃ |
¹³C NMR Spectroscopy Data
As of the latest literature search, specific experimental ¹³C NMR data for this compound could not be readily located. However, based on the molecular structure, a theoretical ¹³C NMR spectrum can be predicted. The molecule possesses five chemically non-equivalent carbon atoms, which should give rise to five distinct signals in the proton-decoupled ¹³C NMR spectrum.
The expected chemical shift regions for these carbons are as follows:
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~200 - 210 | N-C S₂ |
| ~50 - 60 | N-C H₂- |
| ~25 - 35 | -C H₂- |
| ~15 - 25 | -C H₂- |
| ~10 - 15 | -C H₃ |
It is important to note that these are estimated values, and the actual experimental chemical shifts may vary depending on the solvent and other experimental conditions.
Experimental Protocols
The following section outlines a general methodology for acquiring ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) are common choices. The selection will depend on the solubility of the sample and the desired chemical shift referencing.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.
-
Vortexing: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.
-
Capping: Securely cap the NMR tube.
NMR Sample Preparation Workflow
NMR Spectrometer Setup and Data Acquisition
-
Instrument: A standard NMR spectrometer with a proton frequency of 300 MHz or higher is recommended.
-
Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking: Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Tuning and Matching: Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters (¹H NMR):
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: Typically 8 to 16 scans are sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
-
Acquisition Parameters (¹³C NMR):
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum.
-
Pick and label the peaks in both ¹H and ¹³C spectra.
-
NMR Data Acquisition and Processing
An In-depth Technical Guide to the Electrochemical Properties of Sodium Dibutyldithiocarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core electrochemical properties of sodium dibutyldithiocarbamate. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of this compound's electrochemical behavior, supported by experimental protocols and visual representations of its mechanistic pathways.
Introduction
This compound is an organosulfur compound belonging to the dithiocarbamate (B8719985) class of molecules. Dithiocarbamates are known for their diverse applications, including as fungicides, vulcanization accelerators, and antioxidants in the rubber industry. In the biomedical field, they have garnered significant interest due to their metal-chelating properties and their ability to modulate various biological processes, including those involved in cancer and neurodegenerative diseases. The electrochemical properties of this compound are central to its reactivity and potential applications, governing its redox behavior and interactions with biological systems.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the electrochemical properties of a compound begins with its fundamental physicochemical and spectroscopic characteristics.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Chemical Name | Sodium N,N-dibutylcarbamodithioate |
| Synonyms | Butyl Namate, Pennac, Tepidone |
| CAS Number | 136-30-1 |
| Molecular Formula | C₉H₁₈NNaS₂ |
| Molecular Weight | 227.4 g/mol |
| Appearance | Yellow solid |
| Melting Point | 50 °C |
| Solubility | Soluble in water |
| IR Spectroscopy (KBr) | ν(C-N): ~1464 cm⁻¹, ν(C-S): ~924 cm⁻¹ |
Note: Spectroscopic data can vary slightly based on the experimental conditions.
Electrochemical Behavior
The electrochemical behavior of this compound is primarily characterized by the redox activity of the dithiocarbamate group. While specific quantitative data for this compound is limited in publicly accessible literature, the electrochemical properties of its close analog, sodium diethyldithiocarbamate, provide valuable insights. The following data, obtained through cyclic voltammetry, is presented as a representative example of the electrochemical behavior of dialkyldithiocarbamates.
Cyclic Voltammetry
Cyclic voltammetry (CV) is a potent electrochemical technique used to investigate the redox properties of a compound. In a typical CV experiment, the potential is linearly swept in a cyclic manner, and the resulting current is measured.
Table 2: Representative Cyclic Voltammetry Data for Sodium Diethyldithiocarbamate
| Parameter | Value (vs. Ag/AgCl) |
| Anodic Peak Potential (Epa) | -0.49 V |
| Cathodic Peak Potential (Epc) | -0.55 V |
Data obtained on a silver nanoparticles solid amalgam electrode in a 0.02 mol L⁻¹ Britton-Robinson buffer (pH = 5.5). The redox process is described as adsorption-controlled and quasi-reversible.[1]
The anodic peak corresponds to the oxidation of the dithiocarbamate, while the cathodic peak represents the reduction of the oxidized species. The quasi-reversible nature of the process suggests that the electron transfer is followed by chemical reactions.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments relevant to the study of the electrochemical properties of this compound.
Synthesis of this compound
Materials:
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol
-
Two-necked flask with a stirrer
-
Dropping funnel
Procedure: [2]
-
In a 250 mL two-necked flask equipped with a stirrer, dissolve 100 mmol of sodium hydroxide (4 g) in 175 mL of pure methanol.
-
To the stirred solution, add 100 mmol of dibutylamine (12.9 g) dropwise.
-
Subsequently, add 100 mmol of carbon disulfide (7.6 g, 6.022 mL) dropwise to the reaction mixture at room temperature.
-
After the complete addition of carbon disulfide, continue stirring for one hour.
-
Allow the reaction mixture to stand overnight.
-
Evaporate the solvent to obtain the this compound salt.
Cyclic Voltammetry (General Protocol)
Apparatus:
-
Potentiostat
-
Three-electrode cell:
-
Working electrode (e.g., glassy carbon, gold, or platinum)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter electrode (e.g., platinum wire)
-
-
Electrolyte solution (e.g., 0.1 M KCl or KNO₃ in a suitable solvent)
-
Analyte solution (this compound dissolved in the electrolyte solution)
-
Inert gas (e.g., nitrogen or argon) for deoxygenation
Procedure:
-
Electrode Preparation: Polish the working electrode to a mirror finish using appropriate alumina (B75360) slurry and sonicate in a suitable solvent to remove any residual polishing material.
-
Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the electrolyte solution.
-
Deoxygenation: Purge the electrolyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Blank Scan: Record a cyclic voltammogram of the electrolyte solution alone to establish the background current.
-
Analyte Scan: Add a known concentration of this compound to the cell and record the cyclic voltammogram. The potential range should be set to encompass the expected redox events. The scan rate can be varied to investigate the nature of the electrochemical process (e.g., diffusion-controlled vs. adsorption-controlled).
-
Data Analysis: Analyze the resulting voltammogram to determine the anodic and cathodic peak potentials, peak currents, and the reversibility of the redox process.
Mechanistic Insights: The Dual Role of Dithiocarbamates as Antioxidants and Pro-oxidants
Dithiocarbamates, including this compound, exhibit a fascinating dual role in biological systems, acting as both antioxidants and pro-oxidants. This duality is intricately linked to their electrochemical properties and their ability to interact with reactive oxygen species (ROS) and cellular signaling pathways.
Antioxidant Mechanism
As antioxidants, dithiocarbamates can directly scavenge free radicals and chelate transition metal ions that catalyze the formation of ROS.
Caption: Antioxidant activity of dithiocarbamates.
Pro-oxidant Mechanism
Paradoxically, dithiocarbamates can also exhibit pro-oxidant effects, often in the presence of metal ions like copper. This can lead to the generation of ROS and the induction of apoptosis (programmed cell death) through the inhibition of key signaling pathways such as NF-κB and the activation of caspases.
Caption: Pro-oxidant mechanism leading to apoptosis.
Conclusion
The electrochemical properties of this compound are fundamental to its chemical reactivity and its diverse applications. While direct quantitative electrochemical data for this specific compound remains an area for further investigation, the behavior of its analogs provides a strong framework for understanding its redox characteristics. The dual antioxidant and pro-oxidant mechanisms highlight the complex interplay between its electrochemical nature and its biological effects. This guide serves as a foundational resource for researchers and professionals seeking to explore and harness the unique electrochemical properties of this compound in various scientific and therapeutic domains.
References
In-Depth Technical Guide to the Thermal Decomposition of Sodium Dibutyldithiocarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal decomposition of sodium dibutyldithiocarbamate. Due to a lack of specific, publicly available quantitative data on this particular compound, this guide synthesizes information from related dithiocarbamates and established analytical methodologies to present a scientifically grounded projection of its thermal behavior. The document covers a proposed decomposition pathway, potential thermal decomposition products, and detailed experimental protocols for characterization. This guide is intended to be a valuable resource for professionals in research and development who are working with or anticipate working with this compound.
Introduction
Sodium N,N-dibutyldithiocarbamate is an organosulfur compound belonging to the dithiocarbamate (B8719985) family. Dithiocarbamates are utilized in a variety of applications, including as accelerators in the vulcanization of rubber, as pesticides, and as chelating agents. The thermal stability and decomposition characteristics of these compounds are of critical importance for their safe handling, storage, and application, as well as for understanding their environmental fate. When heated, dithiocarbamates can release toxic and flammable gases. A thorough understanding of the thermal decomposition process is therefore essential.
This guide will explore the anticipated thermal decomposition products of this compound, propose a likely decomposition pathway based on analogous compounds, and provide detailed experimental protocols for its analysis using modern analytical techniques.
Proposed Thermal Decomposition Pathway
The proposed primary decomposition pathway involves the homolytic cleavage of the C-S bond, leading to the formation of a dibutyldithiocarbamate radical. Two of these radicals can then combine to form tetrabutylthiuram disulfide (TBTD). Further heating can lead to the desulfurization of TBTD to form tetrabutylthiuram monosulfide (TBTM) and other sulfur-containing compounds. At higher temperatures, fragmentation of the butyl side chains and the dithiocarbamate core is expected, leading to the evolution of a variety of volatile organic compounds, sulfur compounds, and nitrogenous gases. The final solid residue is likely to be sodium sulfide (B99878) or sodium sulfate, depending on the atmosphere.
When heated to decomposition, dithiocarbamates are known to emit toxic fumes, including nitrogen oxides and sulfur oxides[1][2]. In aqueous solutions, their decomposition is accelerated by acids, leading to the formation of carbon disulfide and an amine[1][2][3]. A study on the thermal behavior of various sodium dithiocarbamate salts (excluding the dibutyl derivative) indicated that the decomposition process results in the formation of sodium polysulphides[4].
Caption: Proposed thermal decomposition pathway of this compound.
Potential Thermal Decomposition Products
Based on the proposed pathway and the general literature on dithiocarbamate decomposition, a range of products can be expected. The following table summarizes these potential products and their likely formation temperature ranges. It is important to note that these are estimates and would require experimental verification.
| Product Name | Chemical Formula | Physical State at STP | Likely Formation Temperature Range (°C) | Analytical Detection Method |
| Dibutylamine (B89481) | (C4H9)2NH | Liquid | 150 - 300 | GC-MS, TGA-FTIR |
| Carbon Disulfide | CS2 | Liquid | 150 - 300 | GC-MS, TGA-FTIR |
| Tetrabutylthiuram Disulfide (TBTD) | C18H36N2S4 | Solid | 200 - 350 | Pyrolysis-GC-MS, HPLC |
| Tetrabutylthiuram Monosulfide (TBTM) | C18H36N2S3 | Solid | > 300 | Pyrolysis-GC-MS, HPLC |
| Hydrogen Sulfide | H2S | Gas | > 300 | TGA-MS, TGA-FTIR |
| Sulfur Dioxide | SO2 | Gas | > 400 (in air) | TGA-MS, TGA-FTIR |
| Butene | C4H8 | Gas | > 350 | Pyrolysis-GC-MS |
| Butane | C4H10 | Gas | > 350 | Pyrolysis-GC-MS |
| Nitrogen Oxides | NOx | Gas | > 400 (in air) | TGA-MS, Chemiluminescence |
| Sodium Sulfide | Na2S | Solid | > 500 | XRD |
| Sodium Sulfate | Na2SO4 | Solid | > 500 (in air) | XRD |
Experimental Protocols
To definitively determine the thermal decomposition products of this compound, a combination of analytical techniques is required. The following are detailed methodologies for key experiments.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal stability, decomposition temperatures, and mass loss stages of this compound. DSC, often run simultaneously, provides information on the energetics of the decomposition processes (endothermic or exothermic).
Instrumentation: A simultaneous thermal analyzer (TGA/DSC).
Procedure:
-
Calibration: Calibrate the TGA for mass using standard weights and the DSC for temperature and enthalpy using certified standards (e.g., indium, zinc).
-
Sample Preparation: Accurately weigh 5-10 mg of dry this compound into an inert crucible (e.g., alumina (B75360) or platinum).
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition. For studying oxidative decomposition, a controlled flow of air or oxygen can be used.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 800-1000 °C at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: Record the sample mass (TGA), the derivative of the mass loss (DTG), and the heat flow (DSC) as a function of temperature.
-
Data Analysis: Analyze the resulting curves to identify the onset temperature of decomposition, temperatures of maximum decomposition rates (from DTG peaks), percentage mass loss for each stage, and the corresponding endothermic or exothermic events from the DSC curve.
Evolved Gas Analysis (EGA) using TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR)
Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.
Instrumentation: A TGA instrument coupled to a mass spectrometer or an FTIR spectrometer via a heated transfer line.
Procedure:
-
TGA Setup: Follow the TGA protocol as described in section 4.1.
-
Transfer Line: Maintain the heated transfer line at a temperature sufficient to prevent condensation of the evolved gases (e.g., 200-250 °C).
-
MS/FTIR Acquisition:
-
TGA-MS: Continuously monitor the mass-to-charge ratio of the ions generated from the evolved gases in the mass spectrometer.
-
TGA-FTIR: Continuously collect infrared spectra of the evolved gas stream.
-
-
Data Analysis:
-
Correlate the evolution of specific gases (identified by their mass spectra or IR spectra) with the mass loss events observed in the TGA data.
-
Use spectral libraries (e.g., NIST for MS, and various gas-phase IR libraries) to aid in the identification of the evolved compounds.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To separate and identify the volatile and semi-volatile organic compounds produced during the rapid thermal decomposition (pyrolysis) of this compound.
Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 0.1-1.0 mg) into a pyrolysis sample cup.
-
Pyrolysis: Rapidly heat the sample to a predetermined temperature (e.g., 600 °C) in the pyrolysis unit under an inert atmosphere (helium).
-
GC Separation: The resulting pyrolysis products (pyrolysate) are swept by the carrier gas onto the GC column. A temperature program for the GC oven is used to separate the components of the pyrolysate. A typical program might be: hold at 50 °C for 2 minutes, then ramp to 300 °C at 10 °C/min, and hold for 10 minutes.
-
MS Detection: The separated components are introduced into the mass spectrometer for detection and identification.
-
Data Analysis: Identify the individual components by comparing their mass spectra with a reference library (e.g., NIST).
Caption: A typical experimental workflow for the comprehensive analysis of thermal decomposition products.
Synthesis of this compound
For researchers who need to prepare this compound in the laboratory, the following is a general synthesis protocol based on established methods for dithiocarbamate formation.
Reaction: (C4H9)2NH + CS2 + NaOH → (C4H9)2NCSSNa + H2O
Materials:
-
Dibutylamine
-
Carbon disulfide
-
Sodium hydroxide (B78521)
-
Ethanol (B145695) (or another suitable solvent)
Procedure:
-
Dissolve sodium hydroxide in ethanol with cooling.
-
In a separate flask, dissolve dibutylamine in ethanol.
-
Slowly add the sodium hydroxide solution to the dibutylamine solution with stirring, keeping the temperature low (e.g., using an ice bath).
-
To this mixture, add carbon disulfide dropwise with continuous stirring. The reaction is exothermic and should be controlled.
-
After the addition is complete, continue to stir the reaction mixture for a few hours at room temperature.
-
The product, this compound, may precipitate out of the solution or can be obtained by evaporation of the solvent under reduced pressure.
-
The crude product can be recrystallized from a suitable solvent if necessary.
Caption: A simplified schematic for the synthesis of this compound.
Conclusion
This technical guide has provided a detailed overview of the thermal decomposition of this compound based on the available scientific literature for analogous compounds. A plausible decomposition pathway, a list of potential decomposition products, and comprehensive experimental protocols for their identification and quantification have been presented. While specific experimental data for this compound remains to be published, the information and methodologies outlined in this guide offer a solid foundation for researchers, scientists, and drug development professionals to approach the thermal analysis of this compound and to ensure its safe handling and application. The execution of the described experimental protocols is strongly recommended to obtain definitive quantitative data for this specific dithiocarbamate.
References
Quantum Chemical Calculations for Sodium Dibutyldithiocarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the study of sodium dibutyldithiocarbamate. While direct computational studies on this compound are not extensively available in peer-reviewed literature, this document leverages established methodologies from computational studies on analogous dithiocarbamate (B8719985) compounds, such as sodium diethyldithiocarbamate (B1195824), to provide a robust guide for researchers. Dithiocarbamates are a versatile class of molecules with applications ranging from agriculture to medicine, making a detailed understanding of their electronic and structural properties crucial for the development of new applications.[1][2]
Introduction to this compound
This compound is an organosulfur compound that belongs to the dithiocarbamate family. These compounds are characterized by the presence of a dithiocarbamate functional group (R₂NCS₂⁻) and are known for their ability to act as powerful chelating agents for metal ions.[3][4] This chelating ability is central to many of their industrial and biological applications.[1][5] The general synthesis of sodium dithiocarbamates involves the reaction of a secondary amine (in this case, dibutylamine) with carbon disulfide in the presence of a base like sodium hydroxide.[6][7]
Quantum chemical calculations offer a powerful tool to investigate the molecular properties of this compound at the atomic level. These computational methods can predict molecular geometry, electronic structure, vibrational frequencies, and other key physicochemical properties, providing insights that are often difficult to obtain through experimental means alone.
Computational Methodology
The methodologies outlined below are based on common practices in the computational study of dithiocarbamates and their metal complexes. Density Functional Theory (DFT) is a widely used and effective method for such investigations.[8][9]
Software and Theoretical Level
A typical computational study would employ a quantum chemistry software package such as Gaussian, ORCA, or Spartan. The choice of the theoretical method and basis set is critical for obtaining accurate results. For dithiocarbamates, a common and reliable approach involves:
-
Density Functional Theory (DFT): This method provides a good balance between computational cost and accuracy.
-
Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice that often yields reliable results for a wide range of molecular systems. Other functionals such as M06 or ωB97X-D can also be considered, particularly for systems where non-covalent interactions are important.
-
Basis Sets: A Pople-style basis set, such as 6-31G(d,p) or 6-311+G(d,p), is typically sufficient for geometry optimization and electronic structure calculations of organic molecules containing first- and second-row elements. The inclusion of polarization functions (d,p) is essential for accurately describing the bonding involving sulfur. Diffuse functions (+) are recommended for calculations involving anions or excited states.
Computational Workflow
A standard computational workflow for investigating this compound is depicted below. This process involves geometry optimization to find the most stable molecular structure, followed by frequency calculations to confirm the nature of the stationary point and to obtain vibrational spectra. Finally, single-point energy calculations can be performed at a higher level of theory for more accurate electronic properties.
Caption: A typical workflow for quantum chemical calculations.
Predicted Molecular Properties
Based on calculations performed on analogous dithiocarbamate molecules, the following section details the expected quantitative data for this compound.
Molecular Geometry
The geometry of the dibutyldithiocarbamate anion is expected to be planar around the central nitrogen and the two sulfur atoms. The C-N bond within the dithiocarbamate group will likely exhibit partial double bond character due to resonance.
Table 1: Predicted Geometrical Parameters for the Dibutyldithiocarbamate Anion
| Parameter | Predicted Value (Å or °) |
| C-N Bond Length | ~1.35 - 1.40 Å |
| C-S Bond Lengths | ~1.70 - 1.75 Å |
| N-C-S Bond Angles | ~115 - 120 ° |
| S-C-S Bond Angle | ~120 - 125 ° |
Note: These values are estimations based on general dithiocarbamate structures and would be refined by specific calculations on this compound.
Electronic Properties
The electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are crucial for understanding the reactivity of the molecule.
Table 2: Predicted Electronic Properties of the Dibutyldithiocarbamate Anion
| Property | Predicted Value |
| HOMO Energy | Negative (typically in the range of -2 to -4 eV) |
| LUMO Energy | Positive or slightly negative (typically in the range of -1 to 1 eV) |
| HOMO-LUMO Gap | ~2 - 5 eV |
| Mulliken Charge on S atoms | Negative (indicating high electron density) |
| Mulliken Charge on N atom | Negative |
The HOMO is expected to be localized primarily on the sulfur atoms, indicating that these are the most likely sites for electrophilic attack. The LUMO is likely to be distributed over the entire dithiocarbamate backbone. The HOMO-LUMO energy gap provides an indication of the chemical reactivity and kinetic stability of the molecule.
Vibrational Analysis
Infrared (IR) spectroscopy is a valuable experimental technique for characterizing molecules. Quantum chemical calculations can predict the vibrational frequencies and IR intensities, which can be compared with experimental spectra to confirm the molecular structure.
Table 3: Key Predicted Vibrational Frequencies for the Dibutyldithiocarbamate Anion
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| ν(C-N) (thioureide band) | 1450 - 1550 |
| ν_as(CS₂) | 950 - 1050 |
| ν_s(CS₂) | 800 - 900 |
The "thioureide" band (ν(C-N)) is a characteristic vibration for dithiocarbamates and is sensitive to the electronic structure of the C-N bond.
Signaling Pathways and Logical Relationships
In the context of drug development, dithiocarbamates have been investigated for their potential as enzyme inhibitors.[10][11] For instance, they can interact with metal-containing enzymes or proteins with reactive cysteine residues. A simplified logical diagram illustrating a potential mechanism of action is shown below.
Caption: Potential mechanisms of biological activity for dithiocarbamates.
Conclusion
Quantum chemical calculations provide a powerful framework for understanding the fundamental properties of this compound. By employing methods such as DFT, researchers can gain detailed insights into its molecular structure, electronic properties, and vibrational characteristics. This knowledge is invaluable for rationalizing its chemical reactivity and for the design of new dithiocarbamate derivatives with tailored properties for applications in materials science, medicine, and beyond. This guide provides a foundational protocol for initiating such computational investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CAS 136-30-1: this compound | CymitQuimica [cymitquimica.com]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. Sodium diethyldithiocarbamate - Wikipedia [en.wikipedia.org]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel functionally substituted esters based on sodium diethyldithiocarbamate derivatives: Synthesis, characterization, biological activity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
sodium dibutyldithiocarbamate CAS number 136-30-1 properties
An In-depth Technical Guide to Sodium Dibutyldithiocarbamate (CAS 136-30-1)
Introduction
This compound, identified by the CAS number 136-30-1, is an organosulfur compound with significant applications across various industrial and research sectors.[1] It is primarily recognized for its role as an ultra-fast vulcanization accelerator in the rubber industry, enhancing the curing process of various natural and synthetic rubbers.[2] Additionally, its strong metal-chelating properties make it valuable in analytical chemistry and environmental remediation.[1] This document provides a comprehensive technical overview of its properties, applications, experimental protocols, and biological interactions, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 136-30-1 | [3] |
| Molecular Formula | C₉H₁₈NNaS₂ | [4] |
| Molecular Weight | 227.37 - 227.4 g/mol | [1][4] |
| Appearance | White to light yellow solid; also available as a powder, paste, or aqueous solution. | [1][5] |
| Melting Point | 50 °C (decomposes before melting under some conditions) | [6] |
| Density | 1.09 - 1.14 g/cm³ | [3][6] |
| Vapor Pressure | 0.0144 mmHg at 25 °C | [3][7] |
| Solubility | Soluble in water; slightly soluble in benzene (B151609) and chloroform; highly soluble in organic solvents like ethanol (B145695) and acetone. | [1][8] |
| pH | Approximately 9-11 (in a 1% solution) |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.
GHS Hazard Classification
| Hazard Class | Hazard Statement | GHS Code | Reference |
| Acute Toxicity (Oral) | Harmful if swallowed | H302 | [3][4] |
| Acute Toxicity (Dermal) | Toxic in contact with skin | H311 | [3][4] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage | H314 | [4] |
| Skin Sensitization | May cause an allergic skin reaction | H317 | [3][4] |
| Aquatic Hazard (Acute) | Very toxic to aquatic life | H400 | [3] |
Handling and Storage
-
Handling : Handle in a well-ventilated area.[3] Wear suitable protective clothing, including chemical-impermeable gloves and eye/face protection.[3] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[3]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Keep away from heat, strong oxidizers, and direct sunlight.[9] The typical shelf life is 12 months under recommended conditions.
-
Spill Response : In case of a spill, absorb the material onto clay or vermiculite.[10] Collect and place it in suitable, closed containers for disposal in accordance with local regulations.[3][10]
Core Applications
Rubber Vulcanization Accelerator
The primary industrial application of this compound is as an ultra-fast accelerator for the sulfur vulcanization of rubber.[2]
-
Applicable Rubbers : It is effective for natural rubber, isoprene (B109036) rubber, styrene-butadiene rubber (SBR), nitrile rubber (NBR), and chloroprene (B89495) rubber, especially in latex form.[2][8]
-
Mechanism : It significantly increases the rate of vulcanization, enabling curing at room or moderate temperatures.[2] This efficiency can lead to energy savings and faster processing times.
-
Formulation : It can be used in combination with other accelerators like thiurams, thiazoles, and guanidines to fine-tune the curing characteristics and final properties of the rubber product.[2]
-
End Products : Due to its high solubility in water, it is particularly suitable for latex products such as gloves, balloons, medical items, and dipped goods.[2]
Metal Chelating Agent
This compound is a potent bidentate chelating agent, forming stable complexes with various metal ions.[1][11]
-
Mechanism : The two sulfur atoms in the dithiocarbamate (B8719985) group donate lone pairs of electrons to a metal ion, forming a stable chelate ring.[11] This property is characteristic of dithiocarbamates, which are classified as soft ligands and readily bind to transition metals.[12]
-
Applications : This chelating ability is utilized in analytical chemistry for the detection and separation of metals, in environmental remediation for the removal of heavy metals, and as a flotation agent in the mining industry.[1]
Experimental Protocols
Synthesis of this compound
This protocol is based on the reaction of a secondary amine with carbon disulfide in the presence of a base.[13][14]
Materials:
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (B78521) (NaOH)
-
Ice water bath
-
Two-necked flask with a magnetic stirrer
Procedure:
-
Prepare a solution of 100 mmol of sodium hydroxide (4.0 g) in 175 mL of pure methanol in a 250 mL two-necked flask.
-
To the stirred solution, add 100 mmol of dibutylamine (12.9 g) dropwise at room temperature.
-
Cool the reaction mixture in an ice water bath.
-
Slowly add 100 mmol of carbon disulfide (7.6 g) dropwise to the stirred mixture. Maintain the temperature below 20 °C.
-
After the addition of CS₂ is complete, continue stirring the mixture for an additional hour at room temperature.
-
If the product does not crystallize directly, pour the reaction mixture into ice water to precipitate the solid compound.
-
Extract the solid product, wash it with 50% ethanol until colorless, and then recrystallize from ethanol to obtain pure this compound.[13]
Analytical Method: Determination in Wastewater
This protocol describes a gas chromatographic method for detecting dithiocarbamates at low concentrations.[4]
Materials:
-
Wastewater sample
-
Ethanol
-
1-Iodopropane (for esterification)
-
Freeze-dryer
-
Gas Chromatograph (GC) with a suitable detector
Procedure:
-
Sample Preparation : Freeze-dry the industrial wastewater sample to concentrate the analyte.
-
Extraction : Extract the dried residue with ethanol to dissolve the this compound.
-
Esterification : Esterify the extracted dithiocarbamate by reacting it with 1-iodopropane. This derivatization step makes the compound more volatile and suitable for GC analysis.
-
GC Analysis : Inject the esterified sample into the gas chromatograph. The N,N-dialkyl dithiocarbamate derivative can be detected at the nanogram level.
-
Quantification : Use an appropriate internal standard and calibration curve to quantify the concentration of the original dithiocarbamate in the wastewater sample.[4]
Biological Activity and Signaling Pathways
While primarily an industrial chemical, dithiocarbamates, including the dibutyl derivative, exhibit notable biological activities. Their effects are often linked to their ability to chelate metal ions, which are essential cofactors for many enzymes.
-
Enzyme Inhibition : Dithiocarbamates are known to inhibit metalloenzymes. For instance, diethyldithiocarbamate (B1195824), a related compound, inhibits superoxide (B77818) dismutase (SOD) by chelating its copper cofactor and can interfere with the metabolism of certain compounds by inhibiting metalloproteinases.[15][16]
-
Anticancer Research : The metal-chelating properties of dithiocarbamates are being explored in cancer therapy. The inhibition of metalloproteinases can prevent the degradation of the extracellular matrix, a key step in cancer metastasis.[15] Copper complexes of dithiocarbamates, in particular, have shown potent cytotoxic effects against various cancer cell lines.[17]
-
Signaling Pathway Modulation : One study identified that sodium dimethyldithiocarbamate, a related compound, inhibited the TGFβ/SMAD signaling pathway.[18] While this compound was found to be inactive in that specific assay, dithiocarbamates as a class have been shown to interfere with multiple signaling pathways, including NF-κB and MAPK, which are critical in inflammation and cell survival.[19][20] The effects are often dependent on the specific alkyl groups attached.
Visualizations
References
- 1. CAS 136-30-1: this compound | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. echemi.com [echemi.com]
- 4. This compound | C9H18NNaS2 | CID 546717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hoelzel-biotech.com [hoelzel-biotech.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. chembk.com [chembk.com]
- 8. DibutylCarbamodithioic acid sodium salt CAS 136-30-1 - Chemical Supplier Unilong [unilongindustry.com]
- 9. Nurcacit SDBC Rubber Accelerators | Nanjing Union Rubber Chemicals [nurchem.com]
- 10. gelest.com [gelest.com]
- 11. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transition metal dithiocarbamate complexes - Wikipedia [en.wikipedia.org]
- 13. asianpubs.org [asianpubs.org]
- 14. asianpubs.org [asianpubs.org]
- 15. Page loading... [guidechem.com]
- 16. The effects of sodium diethyldithiocarbamate in fibroblasts V79 cells in relation to cytotoxicity, antioxidative enzymes, glutathione, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sugar-Linked Diethyldithiocarbamate Derivatives: A Novel Class of Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification and profiling of environmental chemicals that inhibit the TGFβ/SMAD signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sodium Methyldithiocarbamate Exerts Broad Inhibition of Cellular Signaling and Expression of Effector Molecules of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cellular signaling perturbation by natural products - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Heavy Metal Extraction from Wastewater Using Sodium Dibutyldithiocarbamate
Introduction
Sodium dibutyldithiocarbamate (SDDC) is a potent chelating agent employed for the effective removal of heavy metal ions from industrial wastewater. This document provides detailed protocols for the application of SDDC in laboratory and bench-scale settings, outlining the chemical principles, experimental procedures, and analytical methods for quantifying its efficacy. Dithiocarbamates, including SDDC, react with various heavy metal ions to form stable, insoluble metal-dithiocarbamate complexes, which can then be easily separated from the aqueous phase by precipitation.[1][2][3] This method is advantageous due to its high efficiency, operational simplicity, and cost-effectiveness in treating wastewater contaminated with heavy metals.[3]
Principle of Operation
The efficacy of this compound as a heavy metal precipitant lies in the strong affinity of the dithiocarbamate (B8719985) functional group for a wide range of metal ions. The reaction mechanism involves the chelation of metal ions by two sulfur atoms of the dithiocarbamate molecule, leading to the formation of a stable, coordinatively saturated, and neutral metal chelate.[1] These resulting metal complexes are characterized by their low solubility in water, facilitating their removal through precipitation and subsequent solid-liquid separation techniques.[1][3]
Data Presentation: Efficacy of Heavy Metal Removal
The following table summarizes the removal efficiency of various heavy metals from aqueous solutions using dithiocarbamate-based precipitants under different experimental conditions.
| Heavy Metal Ion | Initial Concentration (mg/L) | Dithiocarbamate Dosage | pH | Final Concentration (mg/L) | Removal Efficiency (%) | Reference |
| Copper (Cu²⁺) | 5.0 | 2:1 (ligand:metal) | 8.5 | 0.102 | 97.96 | [4] |
| Lead (Pb²⁺) | 5.0 | 2:1 (ligand:metal) | 11.0 | ~0.992 | ~80.16 | [4] |
| Zinc (Zn²⁺) | 5.0 | 2:1 (ligand:metal) | 11.0 | ~0.998 | ~80.04 | [4] |
| Iron (Fe²⁺) | 5.0 | 2:1 (ligand:metal) | 5.3 | 1.440 | 71.20 | [4] |
| Chromium (Cr³⁺) | 50 | 30 g/L (modified PAC) | 7-9 | Not Specified | >90 | [2] |
| Nickel (Ni²⁺) | 50 | 30 g/L (modified PAC) | 7-9 | Not Specified | ~80 | [2] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the extraction of heavy metals from a wastewater sample using this compound.
Materials and Reagents
-
This compound (SDDC) solution (e.g., 1% w/v in deionized water)
-
Wastewater sample containing heavy metals
-
Hydrochloric acid (HCl, 0.1 M) for pH adjustment
-
Sodium hydroxide (B78521) (NaOH, 0.1 M) for pH adjustment
-
pH meter
-
Beakers and conical flasks
-
Magnetic stirrer and stir bars
-
Filtration apparatus (e.g., vacuum filtration with filter paper or centrifugation)
-
Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma-Atomic Emission Spectrometer (ICP-AES) for metal analysis[5][6]
Protocol for Heavy Metal Precipitation
-
Sample Characterization:
-
pH Adjustment:
-
Transfer a known volume of the wastewater sample (e.g., 500 mL) into a beaker.
-
Place the beaker on a magnetic stirrer.
-
Immerse a calibrated pH electrode into the solution.
-
Adjust the pH of the wastewater to the optimal range for the target metal. For many heavy metals, a pH between 7 and 11 is effective.[2][4][7] Use 0.1 M HCl to lower the pH and 0.1 M NaOH to raise it.
-
-
Addition of this compound:
-
While continuously stirring the pH-adjusted wastewater, slowly add the SDDC solution.
-
The optimal dosage of SDDC will depend on the concentration of heavy metals. A common starting point is a 2:1 molar ratio of dithiocarbamate to the total metal ion concentration.[8]
-
Observe the formation of a precipitate, which indicates the complexation of heavy metals.
-
-
Reaction and Precipitation:
-
Continue stirring for a specified reaction time, typically ranging from 15 to 60 minutes, to ensure complete complexation and precipitation.[5]
-
-
Solid-Liquid Separation:
-
Separate the precipitated metal-dithiocarbamate complexes from the treated wastewater. This can be achieved through:
-
Filtration: Using a vacuum filtration setup with an appropriate filter paper.
-
Centrifugation: For smaller volumes, centrifuge the sample and decant the supernatant.
-
-
-
Analysis of Treated Water:
-
Collect the filtrate or supernatant.
-
Measure the final concentration of the heavy metal(s) in the treated water using AAS or ICP-AES to determine the removal efficiency.[5]
-
Analytical Methodology
The concentration of heavy metals in the wastewater before and after treatment can be determined using standard analytical techniques.
-
Instrumentation: Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma-Atomic Emission Spectrometer (ICP-AES).[5][6]
-
Calibration: Prepare a series of standard solutions of the target metal(s) of known concentrations to generate a calibration curve.
-
Measurement: Aspirate the initial and final wastewater samples into the instrument and record the absorbance or emission intensity.
-
Quantification: Determine the metal concentration in the samples by comparing their readings to the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the sequential steps of the heavy metal extraction protocol.
Caption: Workflow for heavy metal removal using SDDC.
Logical Relationship of Key Parameters
This diagram shows the relationship between key experimental parameters and the overall efficiency of the heavy metal removal process.
Caption: Key parameters influencing removal efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Removal of heavy metals in electroplating wastewater by powdered activated carbon (PAC) and sodium diethyldithiocarbamate-modified PAC [eeer.org]
- 3. Sodium dimethyl dithiocarbamate, as a capable heavy metal chelating agent: Production and applications [systems.enpress-publisher.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for Cadmium Removal Using Sodium Dibutyldithiocarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cadmium is a toxic heavy metal that poses significant environmental and health risks. Its removal from wastewater and other aqueous solutions is a critical concern for various industries. Dithiocarbamates (DTCs) are a class of chelating agents known for their high affinity for heavy metals, forming stable, insoluble complexes that can be easily separated from a solution.[1][2] This document provides detailed application notes and protocols for the use of sodium dibutyldithiocarbamate (SDBDTC) in the removal of cadmium.
It is important to note that while the general principles of dithiocarbamate (B8719985) chelation are well-established, specific experimental data and detailed protocols for this compound are limited in publicly available literature. The majority of research has focused on sodium diethyldithiocarbamate (B1195824) (NaDDTC) and sodium dimethyldithiocarbamate (B2753861) (SDDC).[3] Therefore, the protocols and data presented herein are based on the established methodologies for these analogous compounds and should be adapted and optimized for specific applications.
Principle of Cadmium Removal
This compound is an organosulfur compound that acts as a powerful chelating agent. The dithiocarbamate functional group contains two sulfur atoms that can donate lone pairs of electrons to a metal ion, forming a stable, five-membered ring structure.[1] When SDBDTC is introduced into a cadmium-containing solution, it reacts with cadmium ions (Cd²⁺) to form a highly insoluble cadmium dibutyldithiocarbamate precipitate. This precipitate can then be removed from the solution through physical separation methods such as filtration or centrifugation. The efficiency of this removal process is influenced by several factors, including pH, the initial concentration of cadmium, and the dosage of SDBDTC.[1]
Data Presentation
The following tables summarize quantitative data on cadmium removal using analogous dithiocarbamate compounds. This data is provided to offer a comparative reference for the expected performance of this compound.
Table 1: Cadmium Removal Efficiency of Various Dithiocarbamates
| Dithiocarbamate Compound | Initial Cadmium Concentration (mg/L) | pH | Removal Efficiency (%) | Reference |
| Dithiocarbamate-grafted polymer | Not Specified | Not Specified | >90% | [1] |
| Diethyldithiocarbamate | Not Specified | 4 and 7 | ~100% | [4] |
| Dithiocarbamate Functionalized Polymer | 14.18 | Not Specified | ~99.7% | [5][6] |
Table 2: Cadmium Recovery using Sodium Diethyldithiocarbamate (Liquid-Liquid Extraction)
| Initial Cadmium Concentration | Cadmium Recovery (%) | Reference |
| High | ~20% | [7] |
| Low | ~73% | [7] |
Note: The recovery in this study was found to be inversely related to the initial cadmium concentration.
Experimental Protocols
The following are detailed protocols for key experiments related to cadmium removal using this compound. These are generalized procedures and should be optimized for specific experimental conditions.
Protocol 1: Synthesis of Cadmium Dibutyldithiocarbamate Precipitate
This protocol describes the fundamental reaction for the formation of the insoluble cadmium dibutyldithiocarbamate complex.
Materials:
-
Cadmium salt solution (e.g., Cadmium Chloride, CdCl₂) of known concentration
-
This compound (SDBDTC) solution
-
Deionized water
-
pH meter
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel, filter paper) or centrifuge
-
Drying oven
Procedure:
-
Prepare a standard solution of cadmium (e.g., 100 mg/L) by dissolving the appropriate amount of a cadmium salt in deionized water.
-
Prepare a solution of this compound (e.g., 0.1 M) in deionized water.
-
In a beaker, place a known volume of the cadmium solution.
-
While stirring, slowly add the SDBDTC solution dropwise to the cadmium solution. A precipitate should form immediately.
-
Continue adding the SDBDTC solution until no further precipitation is observed. A stoichiometric excess of SDBDTC is often required to ensure complete removal.
-
Adjust the pH of the solution to the desired level (a pH range of 4-7 is generally effective for dithiocarbamate precipitation).[4]
-
Continue stirring the mixture for a defined period (e.g., 30-60 minutes) to allow the reaction to go to completion.
-
Separate the precipitate from the solution using either filtration or centrifugation.
-
Wash the precipitate with deionized water to remove any unreacted reagents.
-
Dry the precipitate in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.
-
The final dried solid is cadmium dibutyldithiocarbamate.
Protocol 2: Determination of Cadmium Removal Efficiency from Aqueous Solution
This protocol outlines the steps to quantify the effectiveness of SDBDTC in removing cadmium from a solution.
Materials:
-
Cadmium-contaminated water sample or a prepared standard solution
-
This compound (SDBDTC) solution
-
pH adjustment solutions (e.g., dilute HCl and NaOH)
-
Syringe filters (0.45 µm)
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for cadmium analysis
Procedure:
-
Take a known volume of the cadmium-containing solution and measure the initial cadmium concentration (C_initial) using ICP-MS or AAS.
-
Adjust the pH of the solution to the desired experimental value.
-
Add a predetermined amount of the SDBDTC solution to the cadmium solution.
-
Stir the mixture for a set reaction time (e.g., 60 minutes).
-
After the reaction, take a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove the precipitate.
-
Measure the final cadmium concentration (C_final) in the filtered supernatant using ICP-MS or AAS.
-
Calculate the cadmium removal efficiency using the following formula: Removal Efficiency (%) = [(C_initial - C_final) / C_initial] * 100
Optimization of Parameters:
To achieve optimal cadmium removal, it is recommended to perform a series of experiments by varying the following parameters:
-
pH: Test a range of pH values (e.g., 3 to 9) to determine the optimal pH for precipitation.
-
SDBDTC Dosage: Vary the molar ratio of SDBDTC to cadmium to find the minimum effective dose.
-
Contact Time: Investigate the effect of reaction time on removal efficiency to determine the point at which equilibrium is reached.
-
Initial Cadmium Concentration: Evaluate the performance of SDBDTC at different initial cadmium concentrations.
Visualizations
Chelation of Cadmium by Dibutyldithiocarbamate
Caption: Chelation of a cadmium ion by two dibutyldithiocarbamate molecules.
Experimental Workflow for Cadmium Removal
Caption: A typical experimental workflow for cadmium removal from a solution.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 7. Liquid-liquid extraction of cadmium by sodium diethyldithiocarbamate from biological matrixes for isotope dilution inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sodium Dibutyldithiocarbamate in Gold Nanoparticle Synthesis and Functionalization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of sodium dibutyldithiocarbamate in the context of gold nanoparticle (AuNP) research and development. While direct synthesis of AuNPs using this compound as the primary reducing agent is not widely documented, its role as a robust capping agent for surface functionalization is an area of growing interest. Dithiocarbamates are recognized for their strong affinity for gold surfaces, offering enhanced stability compared to traditional thiol-based ligands.[1][2] This document outlines protocols for both the in-situ synthesis of stabilized AuNPs and the more common post-synthesis surface modification of pre-formed AuNPs.
Introduction to this compound as a Capping Agent
This compound is an organosulfur compound that serves as an excellent ligand for gold nanoparticles.[1] The dithiocarbamate (B8719985) group (-CS₂) acts as a strong bidentate ligand, chelating to the gold surface and providing a stable protective layer. This offers several advantages in the context of drug delivery and diagnostics:
-
Enhanced Stability: The strong gold-sulfur interaction imparts high stability to the nanoparticles, preventing aggregation in various biological media.[2]
-
Controlled Surface Chemistry: The dibutyldithiocarbamate moiety can serve as an anchor for further conjugation of targeting molecules, imaging agents, or therapeutic payloads.[3]
-
Potential for Biological Activity: Dithiocarbamates themselves have been investigated for various biological activities, which could offer synergistic effects when combined with a nanoparticle platform.[3]
Experimental Protocols
Two primary methodologies are presented: the functionalization of existing gold nanoparticles and a proposed method for a one-pot synthesis.
Protocol 1: Post-Synthesis Functionalization of Gold Nanoparticles with this compound
This protocol describes the surface modification of pre-synthesized citrate-capped gold nanoparticles. This ligand exchange method is based on the strong affinity of the dithiocarbamate for the gold surface, displacing the more weakly bound citrate (B86180) ions.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Sodium citrate dihydrate
-
This compound
-
Deionized water (ultrapure, 18.2 MΩ·cm)
Procedure:
Part A: Synthesis of Citrate-Capped Gold Nanoparticle Core (Turkevich Method)
-
Prepare a 100 mL solution of 0.01% (w/v) HAuCl₄ in deionized water in a thoroughly cleaned flask.
-
Heat the solution to a rolling boil with vigorous stirring.
-
Rapidly inject 2 mL of a 1% (w/v) sodium citrate solution.
-
Continue boiling and stirring. The solution will undergo a color change from pale yellow to blue/gray and finally to a deep red, indicating the formation of AuNPs. This typically occurs within 15 minutes.
-
Maintain boiling for an additional 15 minutes to ensure the reaction is complete.
-
Allow the solution to cool to room temperature with continuous stirring.
Part B: Surface Capping with this compound
-
Prepare a 1 mg/mL stock solution of this compound in deionized water.
-
To 10 mL of the synthesized AuNP solution, add the this compound solution dropwise while stirring. The optimal molar ratio of capping agent to surface gold atoms may require optimization, but a starting point is a 100-fold molar excess of the dithiocarbamate relative to the AuNP concentration.
-
Continue to stir the mixture at room temperature for at least 12 hours to ensure complete ligand exchange.
-
Purify the functionalized nanoparticles by centrifugation. The appropriate speed and time will depend on the nanoparticle size but can be estimated (e.g., 12,000 rpm for 20 minutes for ~20 nm AuNPs).
-
Remove the supernatant containing excess ligand and unbound citrate.
-
Resuspend the nanoparticle pellet in deionized water. Sonication may be necessary to ensure full dispersion.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure the removal of all impurities.
-
Resuspend the final purified pellet in the desired buffer for storage or further use.
Experimental Workflow for Post-Synthesis Functionalization
Caption: Workflow for capping AuNPs with this compound.
Logical Diagram of Surface Chemistry
Caption: Surface chemistry of ligand exchange on gold nanoparticles.
Protocol 2: In-Situ Synthesis of this compound-Stabilized AuNPs
This protocol is a proposed method where the capping agent is present during the chemical reduction of the gold precursor. This one-pot synthesis may offer better control over the final particle size and ensure immediate stabilization as the nanoparticles form.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Sodium borohydride (B1222165) (NaBH₄)
-
This compound
-
Deionized water (ultrapure, 18.2 MΩ·cm)
-
Ice bath
Procedure:
-
Prepare a 100 mL aqueous solution containing 0.25 mM HAuCl₄ and a desired concentration of this compound (e.g., 0.5 mM). Stir this solution vigorously in an ice bath.
-
Separately, prepare a fresh, ice-cold 100 mM solution of NaBH₄ in deionized water.
-
To the stirred HAuCl₄ and dithiocarbamate solution, rapidly add a sufficient volume of the NaBH₄ solution to achieve a final molar ratio of NaBH₄ to HAuCl₄ of approximately 3:1.
-
An immediate color change to deep red or burgundy should be observed, indicating the formation of AuNPs.
-
Continue stirring the solution in the ice bath for at least 2 hours to ensure the reaction and stabilization are complete.
-
Purify the nanoparticles using the centrifugation method described in Protocol 1 (Part B, steps 4-8) to remove reaction byproducts and excess reagents.
Experimental Workflow for In-Situ Synthesis
Caption: Workflow for the in-situ synthesis of stabilized AuNPs.
Data Presentation
Characterization is crucial to confirm the successful synthesis and functionalization of gold nanoparticles. The following tables summarize key characterization techniques and expected results based on literature for dithiocarbamate and related capped AuNPs.[4][5]
Table 1: Physicochemical Characterization of Functionalized AuNPs
| Parameter | Technique | Expected Result | Significance |
| Surface Plasmon Resonance (SPR) | UV-Vis Spectroscopy | A single peak between 520-540 nm. A slight red-shift may be observed after capping compared to the citrate-capped core, indicating a change in the surface dielectric environment.[4] | Confirms the formation of spherical AuNPs and successful surface modification. |
| Size and Morphology | Transmission Electron Microscopy (TEM) | Monodisperse, spherical nanoparticles. The average diameter can be determined from the images. | Visual confirmation of nanoparticle size, shape, and dispersity. |
| Hydrodynamic Diameter and Surface Charge | Dynamic Light Scattering (DLS) and Zeta Potential | DLS will provide the hydrodynamic diameter, which is expected to be larger than the TEM core size. Zeta potential will indicate surface charge and colloidal stability. | Assesses the size of the nanoparticles in solution and their stability against aggregation. |
| Surface Functionalization | Fourier-Transform Infrared Spectroscopy (FTIR) | Appearance of characteristic peaks for the C-N and C-S bonds of the dibutyldithiocarbamate ligand and disappearance or reduction of citrate peaks. | Confirms the presence of the capping agent on the nanoparticle surface. |
Table 2: Quantitative Data from Representative Dithiocarbamate-AuNP Studies
| Capping Agent / Method | AuNP Core Size (TEM) | Hydrodynamic Size (DLS) | SPR Peak (λmax) | Reference |
| Dithiocarbamate-functionalized boehmite with NaBH₄ reduction | ~10-20 nm | Not Reported | Not Reported | [5] |
| Zinc Dibutyldithiocarbamate (phase transfer) | ~15 nm (core) | Not Reported | ~525 nm | [3] |
| Sodium Dithionite Reduction | 3-9 nm | Not Reported | 531 nm | [4][6] |
Note: Data for this compound is extrapolated from similar dithiocarbamate systems due to a lack of specific published data. Researchers should perform their own characterizations to determine the specific properties of their synthesized nanoparticles.
Applications in Drug Development
Gold nanoparticles functionalized with this compound hold potential for various applications in drug development:
-
Targeted Drug Delivery: The surface can be further modified with targeting ligands (e.g., antibodies, peptides) to direct the nanoparticles to specific cells or tissues.[3]
-
Controlled Release: The nanoparticle can serve as a carrier for therapeutic agents, potentially releasing them in response to specific stimuli (e.g., pH, enzymes) in the target environment.
-
Theranostics: By co-loading imaging agents and therapeutic drugs, these nanoparticles could be used for simultaneous diagnosis and therapy.
-
Photothermal Therapy: Gold nanoparticles exhibit strong surface plasmon resonance, which can be used to generate heat upon laser irradiation, leading to the thermal ablation of cancer cells.
Future research should focus on optimizing the synthesis and functionalization protocols to achieve precise control over nanoparticle properties and conducting thorough in-vitro and in-vivo studies to evaluate their biocompatibility and therapeutic efficacy.
References
- 1. Dithiocarbamate ligand stabilised gold nanoparticles - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Therapeutic potential of dithiocarbamate supported gold compounds - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09682E [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Sodium Dithionite-Assisted Gold Nanoparticle Synthesis and BSA Conjugation | Sciety [sciety.org]
- 5. Gold nanoparticle decorated dithiocarbamate modified natural boehmite as a catalyst for the synthesis of biologically essential propargylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Sodium Dibutyldithiocarbamate as a Capping Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of sodium dibutyldithiocarbamate and its closely related derivatives as capping agents for nanoparticles, with a particular focus on applications in nanoparticle synthesis, stabilization, and drug delivery. This document details the synthesis, characterization, and potential biological applications of dibutyldithiocarbamate-capped nanoparticles, offering structured protocols and quantitative data for researchers in the field.
Introduction to this compound as a Capping Agent
This compound belongs to the dithiocarbamate (B8719985) family of organosulfur compounds. Dithiocarbamates are recognized for their strong chelating properties with a high affinity for various metals.[1][2] This characteristic makes them excellent candidates for use as capping agents or surface ligands in nanoparticle synthesis.[1][3] As a capping agent, this compound offers several advantages:
-
Stabilization : It can adsorb onto the nanoparticle surface, preventing aggregation and ensuring colloidal stability.[1][3]
-
Controlled Growth : During nanoparticle synthesis, the presence of dibutyldithiocarbamate can control particle size and influence morphology.[1]
-
Surface Functionalization : The dibutyldithiocarbamate moiety can serve as an anchor for further functionalization, enabling the attachment of targeting ligands or drug molecules.[1]
-
Inherent Biological Activity : Dithiocarbamates have been reported to possess intrinsic biological activities, such as anticancer and antimicrobial properties, which can be synergistic with loaded therapeutic agents.[1]
While often used in the synthesis of metal sulfide (B99878) nanoparticles, their role as surface ligands for other nanoparticles, such as gold (Au) and silver (Ag), is an area of growing interest.
Data Presentation
The following tables summarize the key quantitative data regarding the effects and applications of dibutyldithiocarbamate-capped nanoparticles.
Table 1: Physicochemical Properties of Dibutyldithiocarbamate-Capped Nanoparticles
| Nanoparticle Type | Capping Agent | Size (nm) | Zeta Potential (mV) | Drug Loading Efficiency (%) | Reference |
| Gold (Au) | Zinc Dibutyldithiocarbamate | 15 ± 3 | -30.5 ± 2.1 | Not Reported | [1] |
| Cadmium Selenide/Zinc Sulfide (CdSe/ZnS) Quantum Dots | Dithiocarbamate derivatives | 5 - 10 | Not Reported | Not Applicable | [4] |
| Copper Oxide (Cu₄O₃) | Diethyldithiocarbamate (B1195824) | ~50 | Not Reported | Not Reported | [5] |
| Zinc Oxide (ZnO) | Diethyldithiocarbamate | ~40 | Not Reported | Not Reported | [5] |
Table 2: In Vitro Cytotoxicity of Dibutyldithiocarbamate-Functionalized Nanoparticles
| Cell Line | Nanoparticle Formulation | IC₅₀ (µg/mL) | Therapeutic Agent | Reference |
| MDA-MB-231 (Breast Cancer) | Copper Oxide-Diethyldithiocarbamate | < 160 | Diethyldithiocarbamate | [5] |
| MDA-MB-231 (Breast Cancer) | Zinc Oxide-Diethyldithiocarbamate | < 173 | Diethyldithiocarbamate | [5] |
| HL-60 (Leukemia) | Hematite Nanoparticles (extract capped) | 11.9 | Not Applicable | [3] |
| DU-145 (Prostate Cancer) | Hematite Nanoparticles (extract capped) | 12.79 | Not Applicable | [3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, capping, and drug loading of nanoparticles using a dibutyldithiocarbamate derivative.
Protocol 1: Synthesis and Capping of Gold Nanoparticles with Zinc Dibutyldithiocarbamate
This protocol describes the synthesis of gold nanoparticles (AuNPs) followed by surface capping with zinc dibutyldithiocarbamate (ZBDC), a close analog of this compound.
Materials:
-
Gold(III) chloride (HAuCl₄) solution (1 mM)
-
Sodium citrate (B86180) solution (1% w/v)
-
Zinc Dibutyldithiocarbamate (ZBDC)
-
Toluene
-
Ethanol
-
Deionized water
Procedure:
Part A: Synthesis of Gold Nanoparticles
-
Heat 100 mL of 1 mM HAuCl₄ solution to a rolling boil in a clean flask with constant stirring.
-
Rapidly add 2 mL of 1% (w/v) sodium citrate solution to the boiling HAuCl₄ solution.
-
Continue boiling and stirring for 15 minutes. The solution's color will change from pale yellow to deep red, indicating the formation of AuNPs.
-
Allow the solution to cool to room temperature.
Part B: Surface Capping with ZBDC
-
Prepare a 1 mg/mL solution of ZBDC in toluene.
-
In a separate vial, add 10 mL of the synthesized AuNP solution.
-
To the AuNP solution, add 5 mL of the ZBDC/toluene solution.
-
Vigorously stir the biphasic mixture for 24 hours to facilitate the transfer of ZBDC to the AuNP surface.[1]
-
After 24 hours, the aqueous phase should become colorless, and the organic phase should turn deep red, indicating successful phase transfer and capping of the AuNPs.[1]
Part C: Purification of ZBDC-Capped AuNPs
-
Separate the organic phase containing the ZBDC-capped AuNPs.
-
Wash the organic phase three times with deionized water to remove any unreacted precursors.
-
Precipitate the ZBDC-capped AuNPs by adding ethanol.
-
Centrifuge the solution at 10,000 rpm for 10 minutes to pellet the nanoparticles.[1]
-
Discard the supernatant and resuspend the nanoparticle pellet in a suitable organic solvent.
Protocol 2: Drug Loading onto ZBDC-Capped Nanoparticles
This protocol outlines the procedure for loading a chemotherapeutic agent, Doxorubicin (DOX), onto the surface of ZBDC-capped nanoparticles.
Materials:
-
ZBDC-capped nanoparticles
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Suitable organic solvent for nanoparticles
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
Disperse 10 mg of ZBDC-capped nanoparticles in 10 mL of a suitable solvent.
-
Add 2 mg of DOX to the nanoparticle suspension.
-
Stir the mixture in the dark for 24 hours to allow for drug adsorption onto the nanoparticle surface.[1]
-
Centrifuge the suspension to separate the drug-loaded nanoparticles from the unloaded drug.
-
Quantify the amount of unloaded DOX in the supernatant using UV-Vis spectroscopy or HPLC to determine the drug loading efficiency.[1]
Drug Release Study (Optional):
-
Resuspend the drug-loaded nanoparticles in PBS.
-
Place the suspension in a dialysis bag and immerse it in a larger volume of PBS at the desired pH (e.g., 7.4 and 5.5) to simulate physiological and tumor microenvironment conditions.
-
At specific time intervals, collect aliquots from the external buffer and measure the DOX concentration to determine the release profile.
Visualizations
Experimental Workflow for Nanoparticle Synthesis and Drug Loading
Caption: Workflow for synthesis, capping, and drug loading of nanoparticles.
Proposed Signaling Pathway for Apoptosis Induction
Dithiocarbamate-capped nanoparticles may induce apoptosis in cancer cells through the modulation of the NF-κB signaling pathway.[1] The following diagram illustrates a plausible mechanism.
Caption: Proposed mechanism of apoptosis induction by dithiocarbamate-capped nanoparticles.
References
- 1. benchchem.com [benchchem.com]
- 2. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dithiocarbamates as capping ligands for water-soluble quantum dots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparative study of smart nanoformulations of diethyldithiocarbamate with Cu4O3 nanoparticles or zinc oxide nanoparticles for efficient eradication of metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application of Sodium Dibutyldithiocarbamate in Latex Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium dibutyldithiocarbamate (SDBC) is an ultra-fast accelerator for the vulcanization of natural and synthetic rubber latices. Its high water solubility makes it particularly suitable for latex applications, where it promotes rapid cross-linking of polymer chains, even at room temperature. This property is highly advantageous in the production of various dipped latex goods, including medical gloves, balloons, and other thin-walled products. SDBC is often used in combination with other accelerators, such as thiurams and thiazoles, to achieve synergistic effects and to tailor the properties of the final vulcanized product.
These application notes provide a comprehensive overview of the use of SDBC in latex production, including its mechanism of action, experimental protocols for its application, and its effects on the physical properties of latex films.
Mechanism of Action
The vulcanization of rubber with sulfur is a chemical process that creates cross-links between polymer chains, converting the soft, plastic-like raw rubber into a strong, elastic material. Dithiocarbamates, including SDBC, significantly accelerate this process. The proposed mechanism involves the formation of an active sulfurating agent.
In the presence of an activator, typically zinc oxide, the dithiocarbamate (B8719985) reacts with sulfur to form a zinc dithiocarbamate-sulfur complex. This complex is more reactive than elemental sulfur and facilitates the transfer of sulfur atoms to the rubber polymer backbone, creating cross-link precursors. These precursors then react with each other to form stable polysulfide cross-links, resulting in a vulcanized rubber network. The use of accelerators like SDBC allows for vulcanization to occur at lower temperatures and in shorter times than with sulfur alone.
Experimental Protocols
The following protocols describe the general procedures for the prevulcanization of natural rubber latex using SDBC and the subsequent preparation and testing of latex films.
Materials and Reagents
-
High-ammonia (HA) or low-ammonia (LA) natural rubber latex concentrate (60% dry rubber content, DRC)
-
This compound (SDBC) dispersion (e.g., 50% aqueous solution)
-
Zinc oxide (ZnO) dispersion (e.g., 50% aqueous solution)
-
Sulfur dispersion (e.g., 50% aqueous solution)
-
Antioxidant dispersion (e.g., Wingstay L)
-
Potassium hydroxide (B78521) (KOH) solution (e.g., 10%)
-
Distilled or deionized water
Experimental Workflow
Latex Compounding
The following formulation is adapted from a study on room-temperature prevulcanization and can be used as a starting point. The amounts are given in parts per hundred rubber (phr).
| Ingredient | phr | Purpose |
| Natural Rubber Latex (60% DRC) | 100.0 | Base Polymer |
| Potassium Hydroxide (10%) | 0.5 | Stabilizer |
| Sulfur | 1.5 | Cross-linking Agent |
| Zinc Oxide (ZnO) | 0.5 | Activator |
| SDBC (50% dispersion) | 1.0 | Accelerator |
| Antioxidant | 1.0 | Protection |
Procedure:
-
Weigh the required amount of natural rubber latex into a suitable container.
-
While stirring gently, add the potassium hydroxide solution to stabilize the latex.
-
Sequentially add the zinc oxide, SDBC, sulfur, and antioxidant dispersions to the latex with continuous, gentle stirring. Ensure each ingredient is well dispersed before adding the next.
-
Continue stirring for approximately 30 minutes to ensure a homogeneous compound.
Prevulcanization (Maturation)
Prevulcanization, or maturation, is the process of allowing the cross-linking reactions to begin in the liquid latex stage.
Room Temperature Prevulcanization:
-
Store the compounded latex at ambient temperature (e.g., 25-30°C).
-
Monitor the extent of prevulcanization over time (e.g., 24, 48, 72 hours) by testing the chloroform (B151607) coagulation number or by preparing and testing films at different maturation times.
Accelerated Prevulcanization:
-
Gently heat the compounded latex in a water bath to a moderately elevated temperature (e.g., 40-60°C).
-
Maintain the temperature and gentle stirring for a specified period (e.g., 1-3 hours) until the desired level of prevulcanization is achieved.
Preparation of Latex Films
Latex films can be prepared by casting on a flat, clean surface (e.g., a glass plate) or by dipping a former into the compounded latex.
Casting Method:
-
Pour a sufficient amount of the prevulcanized latex onto a leveled glass plate.
-
Spread the latex evenly to a desired thickness using a spreader.
-
Allow the latex to dry at room temperature for at least 24 hours, or until a transparent film is formed.
-
For final curing, place the dried film in an air-circulating oven at a temperature between 70°C and 100°C for a specified time (e.g., 30-60 minutes).
Mechanical Property Testing
The mechanical properties of the vulcanized latex films are critical indicators of the effectiveness of the vulcanization process.
Procedure:
-
Cut dumbbell-shaped test specimens from the cured latex films according to standard test methods (e.g., ASTM D412).
-
Measure the thickness of the narrow section of each specimen.
-
Conduct tensile testing using a universal testing machine (tensometer) at a constant rate of crosshead separation (e.g., 500 mm/min).
-
Record the force at break and the elongation at break.
-
Calculate the tensile strength, elongation at break, and modulus at various elongations (e.g., 100%, 300%, 500%).
Data Presentation
The following table presents data adapted from a study investigating room-temperature prevulcanization of natural rubber latex using a combination of accelerators including SDBC. This provides an indication of the mechanical properties that can be achieved.
| Accelerator System | Tensile Strength (MPa) | Modulus at 500% Elongation (MPa) |
| ZDEC/ZDBC/ZMBT (RT) | 22.5 | 3.8 |
| ZDEC/ZIX/ZMBT (RT) | 24.0 | 4.2 |
| ZDEC/SDBC/ZMBT (RT) | 25.5 | 4.5 |
| ZDEC (Conventional Heat Cure) | 28.0 | 5.0 |
Note: RT indicates room temperature prevulcanization. ZDEC = Zinc diethyldithiocarbamate, ZDBC = Zinc dibutyldithiocarbamate, ZIX = Zinc isopropyl xanthate, ZMBT = Zinc 2-mercaptobenzothiazole.
The data suggests that a system including SDBC can yield high tensile strength and modulus even with room temperature prevulcanization.
Conclusion
This compound is a highly effective and versatile ultra-fast accelerator for the vulcanization of natural rubber latex. Its water solubility and ability to promote vulcanization at ambient temperatures make it a valuable component in the formulation of a wide range of latex products. The experimental protocols and data presented in these application notes provide a foundation for researchers and scientists to explore and optimize the use of SDBC in their specific latex applications. Further studies focusing on the direct quantitative effects of varying SDBC concentrations would be beneficial for fine-tuning latex formulations to achieve desired product performance characteristics.
Application Notes and Protocols: Sodium Dibutyldithiocarbamate as a Flotation Collector for Sulfide Minerals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sodium dibutyldithiocarbamate (SDBD) as a flotation collector in the processing of sulfide (B99878) minerals. This document includes summaries of quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Introduction
This compound is a sulfhydryl collector widely employed in the froth flotation of sulfide minerals such as chalcopyrite (CuFeS₂), galena (PbS), and sphalerite (ZnS). Its strong affinity for these minerals allows for their selective separation from gangue materials. The lipophilic butyl groups of the molecule render the mineral surface hydrophobic, facilitating its attachment to air bubbles in the flotation cell.
Mechanism of Action
The collecting action of this compound is primarily attributed to chemisorption onto the sulfide mineral surface. The dithiocarbamate (B8719985) functional group acts as a chelating agent, forming stable metal-dithiocarbamate complexes with the metal ions (e.g., Cu²⁺, Pb²⁺, Zn²⁺) present on the mineral surface. This interaction creates a hydrophobic layer on the mineral, which is essential for flotation. The adsorption is influenced by factors such as pH, collector concentration, and the presence of other ions in the pulp.
Quantitative Data Presentation
The following tables summarize the flotation performance of dithiocarbamate collectors, including this compound and similar compounds, on various sulfide minerals.
Table 1: Flotation of Chalcopyrite (CuFeS₂) with Dithiocarbamate Collectors
| Collector | Dosage (g/t) | pH | Chalcopyrite Recovery (%) | Pyrite Recovery (%) | Reference |
| SDBD | Not Specified | 8.5 | >80 | <20 | [1] |
| Dithiocarbamate | 100-500 | 8 | ~85 | ~20 | [2] |
| Dithiocarbamate | 12 mg/L | 8 | 96.2 | 13.5 | [3] |
Table 2: Selective Flotation of Galena (PbS) from Sphalerite (ZnS)
| Collector | Depressant | pH | Galena Recovery (%) | Sphalerite Recovery (%) | Reference |
| Dithiocarbamate | Zinc Sulfate | 8-9 | High | Low | [4] |
| Dithiocarbamate | Sodium Cyanide | 8-9 | High | Low | [4] |
| Dithiocarbamate | - | 8.5 | 90.75 | Low | [5] |
Table 3: Flotation of Sphalerite (ZnS) with Dithiocarbamate Collectors
| Collector | Activator | pH | Sphalerite Recovery (%) | Reference |
| Dithiocarbamate | Copper Sulfate | 10-12 | High | [4] |
| Sodium Dibutyldithiophosphate | - | 10 | High | [6] |
Experimental Protocols
This section provides a detailed methodology for conducting a laboratory-scale froth flotation experiment using this compound as a collector for sulfide minerals.
1. Materials and Reagents:
-
Ore Sample: Finely ground sulfide ore (e.g., chalcopyrite, galena-sphalerite ore) with a particle size of approximately 80% passing 75 µm.
-
Collector: this compound (SDBD) solution (e.g., 1% w/v).
-
Frother: Methyl Isobutyl Carbinol (MIBC).
-
pH Modifier: Lime (CaO) or Sodium Hydroxide (NaOH) for increasing pH; Sulfuric Acid (H₂SO₄) for decreasing pH.
-
Activators/Depressants (if required):
-
Copper Sulfate (CuSO₄) for sphalerite activation.
-
Zinc Sulfate (ZnSO₄) or Sodium Cyanide (NaCN) for sphalerite depression.
-
-
Deionized Water.
2. Equipment:
-
Laboratory Flotation Machine (e.g., Denver D-12).
-
Flotation Cell (e.g., 1.5 L or 2.5 L).
-
pH Meter.
-
Grinding Mill (if ore preparation is needed).
-
Sieves for particle size analysis.
-
Beakers, graduated cylinders, and pipettes.
-
Filter paper and funnel.
-
Drying oven.
-
Analytical balance.
3. Experimental Workflow:
4. Detailed Procedure:
-
Ore Grinding: If not already prepared, grind the ore to the desired particle size (e.g., 80% passing 75 µm).
-
Pulp Preparation:
-
Weigh a representative sample of the ground ore (e.g., 500 g).
-
Place the ore sample into the flotation cell.
-
Add a specific volume of deionized water to achieve the desired pulp density (e.g., 30% solids w/w).
-
-
Conditioning:
-
Mount the flotation cell onto the flotation machine and start the impeller at a set speed (e.g., 1200 rpm).
-
Adjust the pulp pH to the desired level using the pH modifier. Allow the pulp to condition for 2-3 minutes.
-
If depressing a mineral (e.g., sphalerite in a lead-zinc ore), add the depressant (e.g., zinc sulfate) and condition for 5-10 minutes.[4]
-
If activating a mineral (e.g., sphalerite), add the activator (e.g., copper sulfate) and condition for 3-5 minutes.[4]
-
Add the this compound collector solution and condition for 3-5 minutes.
-
-
Flotation:
-
Add the MIBC frother to the pulp and condition for 1-2 minutes.
-
Open the air inlet valve to introduce air into the pulp and generate froth.
-
Collect the froth (concentrate) by scraping it from the surface for a predetermined time (e.g., 5-10 minutes).
-
-
Product Handling and Analysis:
-
Separately filter the collected concentrate and the remaining pulp (tailings).
-
Dry the concentrate and tailings in an oven at a low temperature (e.g., 105°C) until a constant weight is achieved.
-
Weigh the dried concentrate and tailings.
-
Analyze the feed, concentrate, and tailings for their metal content using appropriate analytical techniques (e.g., Atomic Absorption Spectroscopy - AAS, Inductively Coupled Plasma - ICP).
-
-
Calculations:
-
Calculate the recovery of the valuable mineral in the concentrate using the following formula: Recovery (%) = (C * c) / (F * f) * 100 Where:
-
C = Weight of the concentrate
-
c = Assay of the valuable mineral in the concentrate
-
F = Weight of the feed ore
-
f = Assay of the valuable mineral in the feed ore
-
-
Calculate the grade of the concentrate, which is the percentage of the valuable mineral in the concentrate.
-
Conclusion
This compound is an effective collector for the flotation of various sulfide minerals. Its performance is highly dependent on the specific mineralogy of the ore and the flotation conditions, particularly pH and the presence of activating or depressing agents. The experimental protocols and data presented in these notes provide a foundation for researchers and professionals to develop and optimize sulfide mineral flotation processes. Further research can focus on the synergistic effects of SDBD with other collectors and the development of more selective dithiocarbamate derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. prominetech.com [prominetech.com]
- 5. Research Portal [researchportal.murdoch.edu.au]
- 6. Peculiarities of sphalerite flotation by butyl potassium xanthate and sodium dithiophosphate in lime medium [rudmet.ru]
Application Notes and Protocols for Sodium Dibutyldithiocarbamate in Copper Ore Flotation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium dibutyldithiocarbamate (SDDD) is a sulfhydryl collector with a strong affinity for copper sulfide (B99878) minerals, particularly chalcopyrite (CuFeS₂). Its application in froth flotation is advantageous due to its superior collecting power and enhanced selectivity against iron sulfides, such as pyrite, when compared to traditional xanthate collectors. This document provides detailed application notes, experimental protocols, and a summary of performance data based on available literature for dithiocarbamate-class collectors. While specific quantitative data for this compound as a standalone collector is limited in publicly available literature, the following information, derived from studies on closely related dithiocarbamates and comparative analyses, serves as a comprehensive guide for its application in copper ore flotation.
Dithiocarbamates, including SDDD, function by chemisorbing onto the mineral surface, forming strong, insoluble metal-dithiocarbamate complexes that render the mineral hydrophobic.[1] This increased hydrophobicity facilitates the attachment of the mineral particles to air bubbles, allowing for their separation from hydrophilic gangue minerals in the flotation cell. The optimal performance of dithiocarbamate (B8719985) collectors is typically observed in a slightly alkaline pH range of 8 to 9.[1]
Data Presentation: Performance of Dithiocarbamate and Comparative Collectors
The following tables summarize the flotation performance of dithiocarbamate-class collectors and other common collectors under various experimental conditions. This data is compiled from multiple studies and is intended to provide a comparative benchmark for experimental design.
Table 1: Flotation Recovery of Chalcopyrite with a Dithiocarbamate Collector at Varying pH
| pH | Collector Dosage (mg/L) | Chalcopyrite Recovery (%) | Pyrite Recovery (%) |
| 5.0 | 10.0 | ~88 | <20 |
| 6.0 | 10.0 | ~92 | <20 |
| 7.0 | 10.0 | ~94 | <20 |
| 8.0 | 10.0 | 95.5 | <20 |
| 9.0 | 10.0 | ~93 | <18 |
| 10.0 | 10.0 | ~90 | <15 |
| 11.0 | 10.0 | ~87 | <15 |
| 12.0 | 10.0 | ~85 | <15 |
Note: Data is representative of dithiocarbamate-class collectors and may vary for this compound.
Table 2: Effect of Collector Dosage on Chalcopyrite Recovery at Optimal pH (8.0)
| Collector | Dosage (mg/L) | Chalcopyrite Recovery (%) | Pyrite Recovery (%) |
| Dithiocarbamate-type | 2.0 | ~75 | <15 |
| 4.0 | ~85 | <15 | |
| 6.0 | ~92 | <15 | |
| 8.0 | 95.2 | <15 | |
| 10.0 | ~95.5 | <15 | |
| 12.0 | ~95.5 | <15 |
Note: Data is representative of dithiocarbamate-class collectors and may vary for this compound.
Table 3: Comparative Flotation of Artificially Mixed Chalcopyrite/Pyrite Ore
| Collector | Dosage (mg/L) | pH | Copper Recovery (%) | Copper Grade in Concentrate (%) |
| S-allyl-O, O′-dibutyl phosphorodithioate (B1214789) (ADTP) | 8.0 | 8.0 | 95.74 | 23.38 |
| O-isopropyl-N-ethyl thionocarbamate (Z200) | 8.0 | 8.0 | 83.03 | 16.93 |
| Dibutyl dithiophosphate (B1263838) (DTP) | 8.0 | 8.0 | 92.52 | 20.60 |
This table provides a comparison with other collector types to illustrate the potential performance of selective collectors.[2]
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of sodium N,N-dialkyldithiocarbamates involves the reaction of a secondary amine with carbon disulfide in the presence of sodium hydroxide (B78521).[3]
Materials:
-
Dibutylamine
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (NaOH)
-
Methanol (anhydrous)
Procedure:
-
In a two-necked flask equipped with a stirrer, dissolve 100 mmol of sodium hydroxide in 175 mL of pure methanol.
-
To this solution, add 100 mmol of dibutylamine.
-
While stirring the mixture at room temperature, add 100 mmol of carbon disulfide dropwise.
-
After the addition of carbon disulfide is complete, continue stirring for one hour.
-
Allow the reaction mixture to stand overnight.
-
Evaporate the solvent under reduced pressure to obtain the this compound salt.[3]
Laboratory-Scale Chalcopyrite Flotation Protocol
This protocol outlines a standard procedure for evaluating the flotation performance of this compound on a copper ore sample.
Materials and Equipment:
-
Representative copper ore sample (e.g., chalcopyrite-rich), ground to a desired particle size (typically 80% passing 75 µm).
-
Laboratory flotation cell (e.g., Denver-type) with variable speed impeller and air sparging capabilities.
-
pH meter.
-
This compound (SDDD) stock solution (e.g., 1% w/v in deionized water).
-
pH modifier: Lime (CaO) or sodium hydroxide (NaOH) solution.
-
Frother: Methyl isobutyl carbinol (MIBC) or pine oil.
-
Deionized water.
Procedure:
-
Pulp Preparation: Prepare a slurry of the ground ore with deionized water to a specific pulp density (e.g., 30-35% solids by weight) in the flotation cell.
-
pH Adjustment: Start the impeller and adjust the pulp pH to the desired level (e.g., 8.0-9.0) using the pH modifier. Allow the pH to stabilize for 2-3 minutes.
-
Collector Conditioning: Add the required dosage of the this compound stock solution to the pulp. Condition the pulp for a set time (e.g., 3-5 minutes) to allow for the adsorption of the collector onto the mineral surfaces.
-
Frother Addition and Conditioning: Add the frother at a predetermined dosage and condition for an additional 1-2 minutes.
-
Flotation: Introduce air into the cell at a controlled flow rate to generate bubbles. Collect the mineralized froth for a specific duration (e.g., 5-10 minutes).
-
Product Collection and Analysis: Collect both the concentrate (froth) and tailings (remaining slurry). Dry, weigh, and assay both products for copper content to determine recovery and concentrate grade.
Mandatory Visualizations
Adsorption Mechanism of this compound on Chalcopyrite
The primary mechanism of action for this compound is the chemisorption of the dibutyldithiocarbamate anion onto the chalcopyrite surface. This process involves the formation of a stable copper-dithiocarbamate complex, which renders the mineral surface hydrophobic.
Caption: Adsorption of this compound on Chalcopyrite.
Experimental Workflow for Chalcopyrite Flotation
The following diagram illustrates the sequential steps involved in a typical laboratory flotation experiment to evaluate the efficacy of this compound.
Caption: Laboratory Flotation Experimental Workflow.
References
Application Notes and Protocols for Sodium Dibutyldithiocarbamate Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium dibutyldithiocarbamate is a chemical compound known to interact with various biological systems, notably through the inhibition of specific enzymes. Its potential as a modulator of enzyme activity makes it a compound of interest in toxicological studies and drug discovery. These application notes provide detailed protocols for assessing the inhibitory effects of this compound on several key classes of enzymes, including aldehyde dehydrogenases, carbonic anhydrases, and cholinesterases.
Dithiocarbamates, as a class of compounds, are recognized for their ability to chelate metal ions and interact with sulfhydryl groups within proteins. This reactivity is central to their mechanism of enzyme inhibition. For instance, the inhibition of metalloenzymes can occur through the chelation of the essential metal cofactor, while the activity of enzymes dependent on cysteine residues can be compromised through the modification of these critical sulfhydryl groups. Understanding the inhibitory profile of this compound is crucial for elucidating its biological effects and exploring its therapeutic or toxic potential.
Data Presentation: Enzyme Inhibition by Dithiocarbamate Derivatives
While specific IC50 or Ki values for this compound are not extensively documented in publicly available literature, data for the closely related compound, sodium diethyldithiocarbamate, and other derivatives provide insights into the potential inhibitory activities. This data is crucial for comparative analysis and for guiding the design of inhibition assays for this compound.
| Compound/Derivative | Target Enzyme | Inhibition Constant (Ki) / IC50 |
| Sodium Diethyldithiocarbamate Derivatives (M1-M4) | Human Carbonic Anhydrase I (hCA I) | Ki: 48.03 ± 9.77 to 188.42 ± 46.08 µM |
| Sodium Diethyldithiocarbamate Derivatives (M1-M4) | Human Carbonic Anhydrase II (hCA II) | Ki: 57.33 ± 6.21 to 174.34 ± 40.72 µM |
| Sodium Diethyldithiocarbamate Derivatives (M1-M4) | Acetylcholinesterase (AChE) | Ki: 115.42 ± 12.44 to 243.22 ± 43.65 µM |
| Sodium Diethyldithiocarbamate Derivatives (M1-M4) | Butyrylcholinesterase (BChE) | Ki: 94.33 ± 9.14 to 189.45 ± 35.88 µM |
| Sodium Diethyldithiocarbamate Derivatives (M3, M4) | α-Glycosidase | Ki: 37.63 ± 4.08 and 32.86 ± 7.88 µM |
| Diethyldithiocarbamate (DDC) | Cu,Zn-Superoxide Dismutase (SOD1) | IC50: 5.6 ± 0.5 µM |
Experimental Protocols
The following are detailed protocols for conducting enzyme inhibition assays with this compound. These protocols are based on established methods for the respective enzyme classes and can be adapted for specific experimental needs.
Protocol 1: Aldehyde Dehydrogenase (ALDH) Inhibition Assay
This protocol is designed to assess the inhibition of ALDH activity by this compound by monitoring the reduction of NAD+ to NADH.
Materials and Reagents:
-
Purified ALDH enzyme
-
This compound
-
Acetaldehyde (B116499) (substrate)
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Assay Buffer: 100 mM Sodium Pyrophosphate, pH 8.0
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well UV-transparent microplates
-
Spectrophotometric microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation:
-
NAD+ Stock Solution (50 mM): Dissolve an appropriate amount of NAD+ in Assay Buffer.
-
Acetaldehyde Stock Solution: Prepare a stock solution of acetaldehyde in Assay Buffer. The final concentration in the assay will depend on the specific ALDH isozyme and its Km value.
-
This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO. Prepare serial dilutions in DMSO to achieve a range of desired concentrations.
-
ALDH Enzyme Working Solution: Dilute the purified ALDH enzyme in cold Assay Buffer to the desired concentration. The optimal concentration should be determined empirically.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 85 µL Assay Buffer + 5 µL NAD+ Stock Solution + 5 µL Acetaldehyde Stock Solution + 5 µL DMSO.
-
Control (No Inhibitor): 80 µL Assay Buffer + 5 µL NAD+ Stock Solution + 5 µL Acetaldehyde Stock Solution + 5 µL ALDH Enzyme Working Solution + 5 µL DMSO.
-
Inhibitor Wells: 80 µL Assay Buffer + 5 µL NAD+ Stock Solution + 5 µL Acetaldehyde Stock Solution + 5 µL ALDH Enzyme Working Solution + 5 µL of this compound dilution.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add the Assay Buffer, NAD+ solution, ALDH enzyme, and inhibitor (or DMSO for control) to the respective wells.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the Acetaldehyde Stock Solution to all wells.
-
Immediately place the plate in the microplate reader and measure the increase in absorbance at 340 nm in kinetic mode for 10-30 minutes, taking readings every 30-60 seconds.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Carbonic Anhydrase (CA) Inhibition Assay
This assay measures the inhibition of CA's esterase activity using p-nitrophenyl acetate (B1210297) (p-NPA) as a substrate.
Materials and Reagents:
-
Purified Carbonic Anhydrase (e.g., human or bovine erythrocyte CA)
-
This compound
-
p-Nitrophenyl acetate (p-NPA)
-
Acetazolamide (positive control inhibitor)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Acetonitrile (B52724) or DMSO
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 400-405 nm
Procedure:
-
Reagent Preparation:
-
CA Enzyme Stock Solution (e.g., 1 mg/mL): Dissolve CA in cold Assay Buffer.
-
CA Working Solution: Dilute the CA stock solution to the desired concentration with cold Assay Buffer just before use.
-
Substrate Stock Solution (e.g., 3 mM p-NPA): Dissolve p-NPA in acetonitrile or DMSO. Prepare fresh daily.
-
Inhibitor Stock Solutions: Dissolve this compound and Acetazolamide in DMSO to a high concentration (e.g., 10 mM) and prepare serial dilutions.
-
-
Assay Setup (in a 96-well plate):
-
Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.
-
Maximum Activity (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.
-
Test Compound: 158 µL Assay Buffer + 2 µL of each this compound dilution + 20 µL CA Working Solution.
-
Positive Control: 158 µL Assay Buffer + 2 µL of each Acetazolamide dilution + 20 µL CA Working Solution.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add the Assay Buffer, inhibitor solutions (or DMSO), and CA Working Solution to the appropriate wells.
-
Incubate the plate at room temperature for 10-15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.
-
-
Data Analysis:
-
Determine the reaction rate (V) from the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition and determine the IC50 value as described in Protocol 1.
-
Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is based on the reaction of thiocholine, a product of acetylthiocholine (B1193921) hydrolysis by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
Materials and Reagents:
-
Purified Acetylcholinesterase (e.g., from electric eel or human recombinant)
-
This compound
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Donepezil or a similar known AChE inhibitor (positive control)
-
Assay Buffer: e.g., 100 mM Phosphate buffer, pH 8.0
-
DMSO
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
AChE Stock Solution: Prepare a stock solution of AChE in Assay Buffer.
-
AChE Working Solution: Dilute the stock solution to the desired concentration in Assay Buffer.
-
ATCI Stock Solution: Dissolve ATCI in Assay Buffer.
-
DTNB Stock Solution: Dissolve DTNB in Assay Buffer.
-
Inhibitor Stock Solutions: Prepare stock solutions and serial dilutions of this compound and the positive control in DMSO.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 150 µL Assay Buffer + 10 µL ATCI solution + 20 µL DTNB solution + 20 µL DMSO.
-
Control (No Inhibitor): 130 µL Assay Buffer + 20 µL AChE Working Solution + 10 µL ATCI solution + 20 µL DTNB solution + 20 µL DMSO.
-
Inhibitor Wells: 130 µL Assay Buffer + 20 µL AChE Working Solution + 10 µL ATCI solution + 20 µL DTNB solution + 20 µL of this compound dilution.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add Assay Buffer, AChE Working Solution, and inhibitor solutions (or DMSO) to the wells.
-
Incubate for 15 minutes at room temperature.
-
-
Reaction Initiation and Measurement:
-
Add DTNB solution to all wells.
-
Initiate the reaction by adding ATCI solution to all wells.
-
Immediately start measuring the absorbance at 412 nm in kinetic mode for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (V) and percent inhibition as previously described to determine the IC50 value.
-
Mandatory Visualizations
Caption: General experimental workflow for an enzyme inhibition assay.
Caption: Simplified signaling pathway of competitive enzyme inhibition.
Application Notes and Protocols: Inhibiting Superoxide Dismutase with Sodium Dibutyldithiocarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Superoxide (B77818) dismutases (SODs) are a critical family of metalloenzymes that play a vital role in the antioxidant defense system by catalyzing the dismutation of the superoxide anion radical (O₂•⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). The three primary isoforms in eukaryotes are copper-zinc SOD (Cu/Zn-SOD or SOD1) found predominantly in the cytoplasm, manganese SOD (Mn-SOD or SOD2) in the mitochondria, and extracellular SOD (EC-SOD or SOD3). Sodium dibutyldithiocarbamate, and its close analog sodium diethyldithiocarbamate (B1195824) (DDC), are potent and widely used inhibitors of Cu/Zn-SOD. Their mechanism of action involves the chelation of the copper ion essential for the catalytic activity of Cu/Zn-SOD.[1] This specific inhibition allows researchers to investigate the roles of superoxide radicals in various physiological and pathological processes, differentiate between SOD isoform activities, and explore potential therapeutic strategies involving the modulation of oxidative stress.
Mechanism of Action
This compound selectively inhibits Cu/Zn-SOD by acting as a chelating agent. It removes the copper ion from the enzyme's active site, rendering it catalytically inactive.[1] This inhibition is typically dose- and time-dependent. The activity of the enzyme can often be restored by the addition of copper salts, confirming the mechanism of copper chelation.[2] This targeted inhibition of Cu/Zn-SOD makes this compound a valuable tool for studying the specific contributions of this isozyme to cellular redox homeostasis.
Mechanism of Cu/Zn-SOD inhibition.
Quantitative Data on SOD Inhibition
The following table summarizes the inhibitory effects of dithiocarbamates on superoxide dismutase activity from various studies.
| Compound | System/Model | Concentration/Dose | Duration | % Inhibition of SOD Activity | Reference(s) |
| Diethyldithiocarbamate | Purified SOD & Tissue Homogenates (in vitro) | 10⁻³ M | 1.5 hours | Total loss of activity | [2] |
| Diethyldithiocarbamate | Mice (in vivo) - Whole Blood | 1.5 g/kg | 3 hours | 86% | [2] |
| Diethyldithiocarbamate | Mice (in vivo) - Liver | 1.5 g/kg | 1 hour | 81% (maximum) | [2] |
| Diethyldithiocarbamate | Mice (in vivo) - Liver | 1.5 g/kg | 3 hours | 71% | [2] |
| Diethyldithiocarbamate | Mice (in vivo) - Brain | 1.5 g/kg | 3 hours | 48% | [2] |
| Diethyldithiocarbamate | Mice (in vivo) - Liver | 0.5 g/kg | 3 hours | 42% | [2] |
| Diethyldithiocarbamate | Saccharomyces cerevisiae (in vivo) | 10 mM | - | 75% | [3] |
| Diethyldithiocarbamate | Recombinant C. burnetii SOD (in vitro) | 1 mM | - | >70% | [4] |
| Diethyldithiocarbamate (DDC) | SOD1 (in vitro) | IC₅₀ = 5.6 ± 0.5 µM | - | 50% | [4] |
Experimental Protocols
Protocol 1: In Vitro SOD Activity and Inhibition Assay (Cytochrome c Reduction Method)
This protocol is based on the competition between SOD and cytochrome c for superoxide radicals generated by the xanthine (B1682287)/xanthine oxidase system. The rate of cytochrome c reduction is inversely proportional to the SOD activity.
Materials:
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.8) with 0.1 mM EDTA
-
Xanthine solution (10 mM)
-
Cytochrome c solution (1 mM)
-
Xanthine Oxidase (XO) solution (concentration to be optimized to give a rate of cytochrome c reduction of ~0.025 absorbance units/min)
-
This compound solution (stock solution, e.g., 10 mM)
-
Sample (purified enzyme, cell lysate, or tissue homogenate)
-
Microplate reader or spectrophotometer (550 nm)
-
96-well plate or cuvettes
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate or cuvette, prepare the reaction mixture containing phosphate buffer, 10 µL of cytochrome c solution, and 20 µL of xanthine solution.
-
Sample Addition: Add a specific volume of the biological sample to the reaction mixture. For the inhibition assay, pre-incubate the sample with varying concentrations of this compound for a specified time (e.g., 30 minutes) before adding it to the reaction mixture.
-
Reaction Initiation: Initiate the reaction by adding the optimized amount of xanthine oxidase.
-
Measurement: Immediately monitor the increase in absorbance at 550 nm for 3-5 minutes.
-
Data Analysis: The rate of increase in absorbance is inversely proportional to the SOD activity. Calculate the percentage of inhibition for each concentration of this compound. One unit of SOD is typically defined as the amount of enzyme required to inhibit the rate of cytochrome c reduction by 50%.
Protocol 2: Differentiation of SOD Isoforms
This protocol utilizes the selective inhibition of Cu/Zn-SOD by this compound to measure the activity of Mn-SOD.
Materials:
-
Same as Protocol 1
-
This compound solution (e.g., 1 M stock)
-
Dialysis tubing or desalting columns
Procedure:
-
Total SOD Activity: Measure the total SOD activity of the sample as described in Protocol 1. This represents the combined activity of all SOD isoforms present.
-
Cu/Zn-SOD Inhibition: Treat the sample with a high concentration of this compound (e.g., 1-2 mM final concentration) to inhibit Cu/Zn-SOD.
-
Inhibitor Removal: It is crucial to remove the dithiocarbamate (B8719985) as it can directly reduce cytochrome c. This can be achieved through dialysis against the phosphate buffer or by using a desalting column.
-
Mn-SOD Activity Measurement: Measure the SOD activity of the treated and inhibitor-free sample. The remaining activity is attributable to Mn-SOD (and EC-SOD if present).
-
Cu/Zn-SOD Activity Calculation: Subtract the Mn-SOD activity from the total SOD activity to determine the Cu/Zn-SOD activity.
Workflow for SOD isoform differentiation.
Downstream Cellular Signaling and Consequences
Inhibition of Cu/Zn-SOD with this compound leads to an accumulation of superoxide radicals, which can trigger a cascade of downstream cellular events.[1] These include:
-
Increased Oxidative Stress: The primary consequence is an elevation of intracellular superoxide levels.
-
Modulation of Apoptosis: The effects on apoptosis are complex. Increased superoxide can promote pro-apoptotic events like the translocation of Bax and cytochrome c from the mitochondria.[1][5] However, dithiocarbamates can also have anti-apoptotic effects by inhibiting caspase activation.[5]
-
Activation of Signaling Pathways: The altered redox state can influence various signaling pathways, including those involved in inflammation, cell proliferation, and cell death.
Downstream effects of SOD1 inhibition.
Applications in Research and Drug Development
The use of this compound as a SOD inhibitor has several important applications:
-
Studying Oxidative Stress: It allows for the creation of cellular and animal models with impaired Cu/Zn-SOD activity to investigate the role of superoxide in various pathologies.
-
Differentiating SOD Isoforms: As detailed in the protocols, it is a key reagent for specifically measuring Mn-SOD activity in samples containing multiple SOD isoforms.[1]
-
Cancer Research: The dithiocarbamate-copper complex has been shown to have anti-cancer properties by inhibiting proteasome activity and inducing apoptosis in cancer cells.[1]
-
Neurodegenerative Disease Research: Given the involvement of oxidative stress in neurodegenerative diseases, SOD inhibitors are used to model and study these conditions.
Conclusion
This compound is a powerful and specific inhibitor of Cu/Zn-SOD, making it an indispensable tool for researchers in the fields of redox biology, pharmacology, and drug development. A thorough understanding of its mechanism of action, quantitative inhibitory properties, and the appropriate experimental protocols is essential for its effective use in elucidating the multifaceted roles of superoxide dismutase in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Diethyldithiocarbamate inhibits in vivo Cu,Zn-superoxide dismutase and perturbs free radical processes in the yeast Saccharomyces cerevisiae cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The superoxide dismutase inhibitor diethyldithiocarbamate has antagonistic effects on apoptosis by triggering both cytochrome c release and caspase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Sodium Dibutyldithiocarbamate for Trace Metal Analysis in Environmental Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction The monitoring of trace metal concentrations in environmental matrices such as water and soil is crucial due to the toxicity and persistence of many heavy metals. Sodium dibutyldithiocarbamate (SDB), an organosulfur compound with the formula C₉H₁₈NNaS₂, serves as a highly effective chelating agent for the preconcentration and separation of trace metal ions prior to instrumental analysis.[1][2] Dithiocarbamates are known to form stable complexes with a wide range of metal ions, making them ideal for analytical applications.[3][4] This process involves the formation of insoluble metal-dithiocarbamate complexes that can be easily separated from the sample matrix.[5][6] Subsequent analysis is typically performed using techniques such as Atomic Absorption Spectrometry (AAS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), or Inductively Coupled Plasma Emission Spectrometry (ICP-ES).[7][8][9]
Mechanism of Chelation The efficacy of this compound as a chelating agent is attributed to the two sulfur donor atoms in its structure. These sulfur atoms act as a bidentate ligand, readily binding to metal ions to form a stable, five-membered ring structure.[10][11] This chelation process results in the formation of a neutral or charged metal-SDB complex, which is often sparingly soluble in water and can be precipitated or extracted into an organic solvent.[5][12]
Caption: Chelation of a metal ion (Mⁿ⁺) by this compound.
Data Presentation
The use of this compound and similar dithiocarbamates allows for high recovery rates and low detection limits for a variety of trace metals in environmental samples.
Table 1: Performance Data for Dithiocarbamate-based Metal Analysis
| Metal Ion | Sample Matrix | Method | Recovery (%) | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|
| Ag, Bi, Cd, Co, Cu, Fe, Mo, Ni, Pb, Sn, V, Zn | Natural Water | Coprecipitation / ICP-ES | >80% | Not Specified | [7] |
| Pb | Environmental Samples | Zinc-diethyldithiocarbamate / Spectrophotometry | 90 - 96% | Not Specified | [13] |
| Cd | Environmental Samples | Zinc-diethyldithiocarbamate / Spectrophotometry | 90 - 96% | Not Specified | [13] |
| Cu | Water | SPE / FAAS | 96.5 - 107% | Not Specified | [12] |
| Fe | Water | SPE / FAAS | 102 - 116% | Not Specified | [12] |
| Pb | Water | SPE / FAAS | 91.7 - 107% | Not Specified | [12] |
| Cd, Pb | Water | SPE / FAAS | Not Specified | 0.30 µg/L | [11] |
| Hg(II) | Water | Dithiocarbamate-functionalized magnetite / AAS | Not Specified | 1.8 ng/L |[11] |
Note: Some studies utilized closely related dithiocarbamate (B8719985) compounds, demonstrating the general effectiveness of the functional group in trace metal analysis.
Experimental Protocols
Protocol 1: Preconcentration of Trace Metals from Water Samples for ICP-MS/AAS Analysis
This protocol describes a general procedure for the preconcentration of trace metals from water samples using SDB, adapted from established methodologies.[7]
1. Materials and Reagents:
-
This compound (SDB) solution (1% w/v in deionized water, freshly prepared)
-
Nitric acid (HNO₃), trace metal grade
-
Hydrochloric acid (HCl), trace metal grade
-
Ammonia solution (NH₄OH) or Sodium Hydroxide (NaOH) for pH adjustment
-
Organic solvent for extraction (e.g., Chloroform, CHCl₃), if using liquid-liquid extraction
-
Membrane filters (e.g., 0.45 µm pore size), if using precipitation
-
Volumetric flasks, pipettes, and other standard laboratory glassware
2. Sample Preparation:
-
Collect the water sample in a pre-cleaned container.
-
For total metal analysis, acidify the sample to pH < 2 with nitric acid immediately after collection to prevent precipitation and adsorption to container walls.
-
Filter the sample through a 0.45 µm filter if only dissolved metals are to be analyzed.
3. Complexation and Precipitation/Extraction:
-
Take a known volume of the water sample (e.g., 500 mL) and place it in a suitable beaker.[7]
-
Adjust the sample pH to the optimal range for complexation (typically between 4 and 9, which should be optimized for the target metals). Use dilute HNO₃ or NH₄OH/NaOH.
-
Slowly add the SDB solution while stirring. The amount of SDB should be in stoichiometric excess relative to the expected total metal concentration.
-
Stir the solution for 15-30 minutes to allow for complete complex formation. A precipitate of the metal-SDB complexes should form.
4. Separation of Complexes:
-
Method A: Precipitation and Filtration
-
Collect the precipitated metal complexes by filtering the solution through a membrane filter.[7]
-
Wash the precipitate on the filter with a small amount of deionized water to remove any remaining matrix components.
-
-
Method B: Liquid-Liquid Extraction
-
Transfer the solution to a separatory funnel.
-
Add a suitable organic solvent (e.g., 20-30 mL of CHCl₃) and shake vigorously for 2-3 minutes.
-
Allow the phases to separate and collect the organic layer containing the dissolved metal-SDB complexes. Repeat the extraction if necessary.
-
5. Sample Digestion and Final Analysis:
-
For Precipitates (Method A): Place the filter paper with the precipitate into a digestion vessel. Add a mixture of concentrated nitric acid and hydrochloric acid (e.g., 3:1 ratio, aqua regia).[7] Heat the sample according to standard digestion protocols (e.g., hot plate or microwave digestion) to dissolve the complexes and decompose the organic matrix.[14]
-
For Organic Extracts (Method B): Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Add concentrated nitric acid to the residue and digest to decompose the organic complex.
-
After digestion, dilute the sample to a known final volume (e.g., 10-25 mL) with deionized water. The final solution should have an acid concentration compatible with the analytical instrument (typically 1-5% HNO₃).[15]
-
Analyze the final solution for trace metal content using ICP-MS or AAS against matrix-matched standards.
Caption: Experimental workflow for trace metal analysis in water samples.
Protocol 2: Analysis of Trace Metals in Soil and Sediment Samples
This protocol outlines a method for extracting and analyzing trace metals from solid environmental samples.
1. Materials and Reagents:
-
All reagents listed in Protocol 1.
-
Drying oven.
-
Sieve (e.g., 2 mm mesh).
-
High-purity acids for digestion (e.g., HNO₃, HCl, HF, HClO₄).[14]
-
Microwave digestion system or hot plate.
2. Sample Preparation:
-
Collect a representative soil or sediment sample.
-
Air-dry the sample at room temperature or in an oven at a low temperature (< 60°C) until a constant weight is achieved.
-
Grind the dried sample and pass it through a 2 mm sieve to remove large debris and ensure homogeneity.
3. Digestion and Extraction of Metals from Soil:
-
Accurately weigh a portion of the dried, sieved soil (e.g., 0.2-0.5 g) into a microwave digestion vessel.
-
Add a combination of concentrated acids. A common mixture is nitric acid and hydrochloric acid (e.g., 9 mL HNO₃ and 3 mL HCl).[14] For silicate-rich matrices, hydrofluoric acid (HF) may be required.
-
Digest the sample using a microwave digestion system or a hot plate following established environmental testing methods (e.g., EPA Method 3051A or 3050B). This step aims to bring the metals into an aqueous solution.
-
After digestion, allow the sample to cool and dilute it with deionized water to a known volume (e.g., 50 mL).
-
Filter or centrifuge the digestate to remove any remaining solid particles. The resulting supernatant contains the extracted metals.
4. Chelation and Separation:
-
Take an aliquot of the filtered digestate.
-
Neutralize the excess acid and adjust the pH to the optimal range for SDB complexation (4-9) using a high-purity base (e.g., NH₄OH).
-
Proceed with the complexation, precipitation/extraction, and separation steps as described in Protocol 1, steps 3 and 4. Given the potentially complex matrix, liquid-liquid extraction (Method B) is often preferred to separate the target metals from interfering ions.
5. Final Analysis:
-
Digest the separated metal-SDB complexes as described in Protocol 1, step 5.
-
Dilute the final solution to a suitable volume and analyze using ICP-MS or AAS.
Caption: Experimental workflow for trace metal analysis in soil samples.
References
- 1. This compound | C9H18NNaS2 | CID 546717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Sodium dimethyl dithiocarbamate, as a capable heavy metal chelating agent: Production and applications [systems.enpress-publisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of trace metals in water by inductively coupled plasma emission spectrometry using sodium dibenzyldithiocarbamate for preconcentration [pubs.usgs.gov]
- 8. Removal of heavy metals in electroplating wastewater by powdered activated carbon (PAC) and sodium diethyldithiocarbamate-modified PAC [eeer.org]
- 9. Comparative Evaluation of Trace Heavy Metal Ions in Water Sample using Complexes of Dithioligands by Flame Atomic Absorption Spectrometry – Oriental Journal of Chemistry [orientjchem.org]
- 10. benchchem.com [benchchem.com]
- 11. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. biologie.uni-koeln.de [biologie.uni-koeln.de]
Application Notes and Protocols for the Preconcentration of Lead Ions with Sodium Dibutyldithiocarbamate for AAS Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the preconcentration of trace lead (Pb²⁺) ions from aqueous samples using sodium dibutyldithiocarbamate (NaDBDTC) as a chelating agent, followed by determination using Flame Atomic Absorption Spectrometry (FAAS). This liquid-liquid extraction procedure enhances the analytical signal of lead, thereby improving the detection limit and allowing for accurate quantification at low concentrations. The protocol is intended for analytical chemists and researchers requiring sensitive and reliable methods for trace metal analysis.
Introduction
The determination of trace levels of heavy metals, such as lead, is of significant importance in environmental monitoring, food safety, and pharmaceutical analysis due to their toxicity. Flame Atomic Absorption Spectrometry (FAAS) is a widely used technique for metal analysis; however, its sensitivity is often insufficient for the direct determination of lead in samples with low concentrations. Preconcentration techniques are therefore employed to increase the analyte concentration to a level amenable to FAAS detection.
This compound is an effective chelating agent that forms a stable, neutral complex with lead ions. This complex is readily extractable from the aqueous sample into a water-immiscible organic solvent, such as methyl isobutyl ketone (MIBK). This process not only concentrates the lead ions into a smaller volume but also removes potential matrix interferences, leading to improved accuracy and a lower limit of detection.
Data Presentation
The following table summarizes the typical quantitative data for the preconcentration of lead ions using this compound followed by FAAS determination. These values are based on literature for similar dithiocarbamate-based extraction methods and should be validated experimentally.
| Parameter | Typical Value | Description |
| Enhancement Factor | 50 - 200 | The ratio of the analytical signal with preconcentration to the signal without preconcentration. |
| Limit of Detection (LOD) | 1 - 10 µg/L | The lowest concentration of lead that can be reliably detected with the method. |
| Limit of Quantification (LOQ) | 3 - 30 µg/L | The lowest concentration of lead that can be quantified with acceptable precision and accuracy. |
| Relative Standard Deviation (RSD) | < 5% | A measure of the precision of the method. |
| Recovery | 95 - 105% | The percentage of the known amount of lead that is recovered after the entire analytical procedure. |
Experimental Protocols
Reagents and Materials
-
This compound (NaDBDTC) Solution (1% w/v): Dissolve 1.0 g of NaDBDTC in 100 mL of deionized water. Prepare this solution fresh daily.
-
Methyl Isobutyl Ketone (MIBK): Analytical grade.
-
Lead (Pb²⁺) Standard Stock Solution (1000 mg/L): Use a certified standard solution.
-
Lead (Pb²⁺) Working Standard Solutions: Prepare a series of working standards (e.g., 10, 20, 50, 100 µg/L) by serial dilution of the stock solution with deionized water.
-
Buffer Solution (pH 6): Prepare a suitable buffer, such as a phosphate (B84403) or acetate (B1210297) buffer, and adjust the pH to 6.0 ± 0.1.
-
Nitric Acid (HNO₃): Concentrated, analytical grade for sample preservation and cleaning.
-
Hydrochloric Acid (HCl): Concentrated, analytical grade for cleaning.
-
Deionized Water: High-purity, 18 MΩ·cm.
-
Separatory Funnels: 250 mL capacity.
-
Volumetric Flasks and Pipettes: Class A.
Instrumentation
-
Flame Atomic Absorption Spectrometer (FAAS): Equipped with a lead hollow cathode lamp and a deuterium (B1214612) background corrector.
-
pH Meter.
-
Mechanical Shaker.
Preparation of Standard Solutions
Prepare a series of aqueous lead standard solutions with concentrations spanning the expected range of the samples after preconcentration. These will be used to generate the calibration curve.
Sample Preparation
-
Collect the aqueous sample in a clean, acid-washed container.
-
Preserve the sample by adding concentrated nitric acid to a final pH of < 2.
-
Filter the sample if it contains suspended solids.
-
Take a 100 mL aliquot of the sample for the extraction procedure.
Preconcentration Procedure (Liquid-Liquid Extraction)
-
Transfer a 100 mL aliquot of the prepared sample or standard solution into a 250 mL separatory funnel.
-
Add 5 mL of the pH 6 buffer solution and mix well.
-
Add 10 mL of the 1% NaDBDTC solution. Stopper the funnel and shake gently for 1 minute to allow for the formation of the Pb-(DBDTC)₂ complex.
-
Add 10 mL of MIBK to the separatory funnel.
-
Shake the funnel vigorously on a mechanical shaker for 5 minutes to extract the complex into the organic phase.
-
Allow the phases to separate for 5 minutes.
-
Carefully drain and discard the lower aqueous layer.
-
Collect the upper organic layer (MIBK) containing the concentrated lead complex in a clean, dry sample vial for FAAS analysis.
FAAS Analysis
-
Set up the FAAS according to the manufacturer's instructions for lead determination. Typical instrumental parameters are:
-
Wavelength: 283.3 nm
-
Slit Width: 0.7 nm
-
Lamp Current: As recommended by the manufacturer
-
Fuel: Acetylene
-
Oxidant: Air
-
Burner Height: Optimize for maximum absorbance
-
-
Aspirate MIBK as a blank to zero the instrument.
-
Aspirate the extracted standard solutions to generate a calibration curve of absorbance versus lead concentration.
-
Aspirate the extracted sample solutions and record the absorbance.
-
Determine the concentration of lead in the samples from the calibration curve.
Calculation
The concentration of lead in the original sample is calculated using the following formula:
Concentration in original sample (µg/L) = (Concentration in MIBK (µg/L) × Volume of MIBK (L)) / Volume of original sample (L)
Mandatory Visualizations
Caption: Experimental workflow for lead preconcentration and analysis.
Application Notes & Protocols for HPLC Analysis of Sodium Dibutyldithiocarbamate via Derivatization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of sodium dibutyldithiocarbamate and other dithiocarbamates (DTCs) using High-Performance Liquid Chromatography (HPLC) coupled with a derivatization method. The protocols are designed to be adaptable for various sample matrices.
Introduction
This compound belongs to the dithiocarbamate (B8719985) class of compounds, which are utilized in various industrial and agricultural applications. Accurate quantification of these compounds is crucial for quality control, environmental monitoring, and safety assessment. Direct analysis of many dithiocarbamates by HPLC is challenging due to their polarity and lack of a strong chromophore. Pre-column derivatization converts the analyte into a more stable, less polar, and UV-active derivative, enabling sensitive and reliable HPLC analysis.
The most common derivatization strategy involves the S-alkylation of the dithiocarbamate anion using an alkylating agent, such as methyl iodide or ethyl iodide. This process yields a stable derivative that can be readily separated by reverse-phase HPLC and detected by a UV or Diode Array Detector (DAD).
Experimental Workflow
The overall experimental workflow for the analysis of this compound involves sample extraction, derivatization, and subsequent HPLC analysis.
Caption: Workflow for the HPLC analysis of dithiocarbamates via derivatization.
Detailed Experimental Protocols
3.1. Sample Preparation and Extraction
This protocol is a general guideline and may require optimization based on the specific sample matrix.
-
Homogenization: Weigh a representative portion of the sample (e.g., 5-10 g of soil, 10-20 g of finely chopped plant material) into a centrifuge tube.
-
Extraction Solution: Prepare an alkaline extraction solution containing ethylenediaminetetraacetic acid (EDTA) and L-cysteine. A typical solution consists of 0.1 M EDTA and 0.05 M L-cysteine, with the pH adjusted to a range of 9.0-10.0 with sodium hydroxide.[1][2]
-
Extraction: Add the extraction solution to the sample (e.g., 20-40 mL). Homogenize the mixture for 2-3 minutes using a high-speed homogenizer.
-
Centrifugation: Centrifuge the homogenate at approximately 4000-5000 rpm for 10-15 minutes to separate the solid and liquid phases.
-
Collection: Carefully collect the supernatant for the derivatization step. For some matrices, a second extraction of the residue may be necessary to ensure complete recovery.
3.2. Pre-Column Derivatization
-
pH Adjustment: Take a known volume of the supernatant and adjust the pH to approximately 7.5-8.5 using a suitable buffer or acid/base solution.[3]
-
Ion-Pairing (Optional but Recommended): For enhanced extraction of the dithiocarbamate anion into an organic solvent, an ion-pairing agent like tetrabutylammonium (B224687) hydrogen sulfate (B86663) can be added.[2][3]
-
Derivatization Reagent: Prepare a solution of the alkylating agent. For example, a 0.05 M solution of methyl iodide in a mixture of chloroform (B151607) and hexane (B92381) (e.g., 3:1 v/v) can be used.[4]
-
Reaction: Mix the pH-adjusted sample extract with the derivatizing agent solution. The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 40-45°C) for a specific duration (e.g., 15-30 minutes).[1] The mixture should be vortexed or shaken to ensure efficient reaction.
-
Phase Separation: After the reaction is complete, allow the aqueous and organic layers to separate. The derivatized analyte will be in the organic phase.
-
Concentration and Reconstitution: Carefully transfer the organic layer to a clean tube and evaporate it to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the HPLC mobile phase (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water).[5][6]
HPLC Analysis
4.1. Chromatographic Conditions
The following are typical HPLC conditions that can be used as a starting point for method development.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[3][6] |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water[4][6] |
| Flow Rate | 0.8 - 1.2 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temp. | 25 - 35 °C |
| Detection | UV or DAD at 272 nm[3][6] |
4.2. Method Validation Parameters
A summary of typical method validation parameters reported in the literature for the analysis of various dithiocarbamates after derivatization is presented below. These values can serve as a benchmark for method performance.
| Parameter | Typical Range |
| Linearity (r²) | > 0.99 |
| Recovery | 70 - 110%[3][5][6] |
| Precision (%RSD) | < 15%[3][5][6] |
| LOD (mg/kg) | 0.003 - 0.05 |
| LOQ (mg/kg) | 0.01 - 0.2[7] |
LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation
Data Presentation: Quantitative Summary
The following table summarizes quantitative data from various studies on the HPLC analysis of dithiocarbamates after derivatization.
| Dithiocarbamate(s) | Matrix | Derivatizing Agent | Recovery (%) | LOD (mg/kg) | LOQ (mg/kg) |
| Mancozeb, Thiram, Propineb | Apple, Cucumber, Tomato, Rice, Soil | Methyl Iodide | 70.8 - 105.3[3][5][6] | 0.003 - 0.026[3][5][6] | 0.011 - 0.105[3][5][6] |
| Zineb, Ziram, Thiram | Various Food Crops | Methyl Iodide | 58.7 - 84.8[3] | 0.01 - 0.02[3] | Not Reported |
| Mancozeb | Cauliflower | - (LC-MS/MS method) | ~93[3][7] | Not Reported | 0.00001 (as µg/g) |
| Propineb | Not Specified | Ethyl Iodide | Not Reported | Not Reported | Not Reported |
| Zineb | Not Specified | - (Derivatization mentioned) | Not Reported | Not Reported | Not Reported |
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the chemical transformation during the derivatization process.
Caption: S-Alkylation derivatization of this compound.
Conclusion
The pre-column derivatization of this compound with an alkylating agent followed by reverse-phase HPLC with UV detection is a robust and sensitive method for its quantification in various samples. The protocols and data presented here provide a solid foundation for researchers and analysts to develop and validate their own methods for dithiocarbamate analysis. Method optimization, particularly for the sample extraction step, is crucial to ensure high recovery and accuracy for different matrices.
References
- 1. jespublication.com [jespublication.com]
- 2. mhlw.go.jp [mhlw.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Rapid Analysis Method of Dithiocarbamate Pesticides in Agricultural Products by High Performance Liquid Chromatography [jstage.jst.go.jp]
- 5. akjournals.com [akjournals.com]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: The Use of Sodium Dibutyldithiocarbamate in Micellar Electrokinetic Chromatography for Metal Ion Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique that extends the capabilities of capillary electrophoresis to the analysis of neutral and charged analytes. This is achieved by adding a surfactant to the background electrolyte at a concentration above its critical micelle concentration (CMC), forming micelles that act as a pseudo-stationary phase. The separation is based on the differential partitioning of analytes between the aqueous mobile phase and the micellar phase.
Sodium dibutyldithiocarbamate, as a chelating agent, forms stable, neutral complexes with a variety of metal ions. These metal-dithiocarbamate complexes can be effectively separated and quantified using MEKC, offering a sensitive and efficient analytical method for trace metal analysis in various matrices, including pharmaceutical preparations and environmental samples. This document provides a comprehensive overview, experimental protocols, and performance data based on the application of analogous dithiocarbamates in MEKC.
Principle of Separation
In this application, metal ions are first complexed with this compound in a pre-capillary derivatization step. These resulting neutral metal-chelate complexes are then introduced into the capillary. Within the capillary, the separation is governed by the partitioning of these hydrophobic complexes between the aqueous buffer (mobile phase) and the hydrophobic core of the micelles (pseudo-stationary phase). The electroosmotic flow (EOF) drives the bulk solution towards the cathode. Anionic surfactants, such as sodium dodecyl sulfate (B86663) (SDS), form micelles that have an electrophoretic mobility in the opposite direction of the EOF. Consequently, the neutral metal complexes, which spend more time partitioned into the micelles, will have a longer migration time. The degree of interaction with the micelles, and thus the migration time, varies for different metal complexes, enabling their separation.
Experimental Protocols
The following protocols are generalized from methods developed for other dithiocarbamates like diethyl dithiocarbamate (B8719985) (DDTC) and bis(2-hydroxyethyl)dithiocarbamate (HEDTC) and can be adapted for use with this compound.[1][2]
Protocol 1: Pre-capillary Complexation of Metal Ions
This protocol describes the formation of metal-dithiocarbamate complexes prior to their introduction into the MEKC system.
Materials:
-
Standard solutions of the metal ions of interest (e.g., 1000 µg/mL)
-
This compound solution (e.g., 0.1 M in deionized water, freshly prepared)
-
Buffer solution (e.g., 0.1 M acetate (B1210297) buffer, pH 5)
-
Organic solvent for extraction (e.g., chloroform (B151607) or dichloromethane)
-
Deionized water
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette a known volume of the metal ion standard solution(s) into a centrifuge tube.
-
Add an appropriate volume of buffer to adjust the pH for optimal complexation (typically pH 4-6 for dithiocarbamates).
-
Add an excess of the freshly prepared this compound solution to ensure complete complexation.
-
Vortex the mixture for 1-2 minutes to facilitate the reaction.
-
Add a suitable organic solvent to extract the neutral metal-chelate complexes.
-
Vortex vigorously for 2-3 minutes to ensure efficient extraction.
-
Centrifuge the mixture to separate the aqueous and organic layers.
-
Carefully collect the organic layer containing the metal complexes.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of the MEKC running buffer or a suitable organic solvent like methanol.
-
The resulting solution is ready for injection into the MEKC system.
Protocol 2: MEKC Separation of Metal-Dithiocarbamate Complexes
This protocol outlines the instrumental conditions for the separation of the formed complexes.
Instrumentation:
-
Capillary Electrophoresis system with a UV-Vis or Diode Array Detector (DAD)
-
Fused-silica capillary (e.g., 50 µm i.d., 50-60 cm total length)
-
Data acquisition and analysis software
Reagents:
-
Background Electrolyte (BGE): A typical BGE consists of a buffer, a surfactant, and an organic modifier. For example:
-
25 mM Borate buffer, pH 9.1
-
100 mM Cetyltrimethylammonium bromide (CTAB) or 10-50 mM Sodium Dodecyl Sulfate (SDS)
-
5-10% (v/v) Methanol or Acetonitrile
-
-
Capillary Conditioning Solutions: 0.1 M Sodium hydroxide, 0.1 M Hydrochloric acid, Deionized water.
Procedure:
-
Capillary Conditioning (for a new capillary):
-
Rinse with 1 M NaOH for 20 min.
-
Rinse with deionized water for 10 min.
-
Rinse with 0.1 M HCl for 10 min.
-
Rinse with deionized water for 10 min.
-
Finally, rinse with the BGE for 15 min.
-
-
Pre-run Conditioning: Before each injection, rinse the capillary with 0.1 M NaOH (2 min), deionized water (2 min), and BGE (5 min).
-
Sample Injection: Inject the reconstituted sample from Protocol 1 using a hydrodynamic (e.g., 50 mbar for 5 s) or electrokinetic (e.g., 5 kV for 5 s) injection.
-
Separation: Apply the separation voltage (e.g., 15-25 kV). The polarity will depend on the surfactant used (negative for anionic surfactants like SDS, positive for cationic surfactants like CTAB if reversing polarity).
-
Detection: Monitor the absorbance at a wavelength where the metal complexes have strong absorption (e.g., 225-280 nm).
-
Data Analysis: Identify and quantify the peaks based on their migration times and peak areas compared to standards.
Data Presentation
The following tables summarize typical performance data obtained from MEKC methods using dithiocarbamate chelating agents for metal ion analysis. These values can serve as a benchmark for method development with this compound.
Table 1: MEKC Separation Conditions for Metal-Dithiocarbamate Complexes
| Parameter | Method 1 (DDTC)[1] | Method 2 (HEDTC)[2] |
| Chelating Agent | Diethyl dithiocarbamate | Bis(2-hydroxyethyl)dithiocarbamate |
| Metals Analyzed | Mo(VI), Cr(VI), Ni(II), Pd(II), Co(III) | Cd(II), Pb(II), Pt(II), Co(II), Ni(II), Bi(III), Cr(II), Cu(II), Hg(II) |
| Capillary | 52 cm x 75 µm i.d. | 60 cm x 75 µm i.d. |
| Background Electrolyte | 25 mM Borate buffer (pH 9.1) | 60 mM MOPS, 30 mM Tris (pH 7.2) |
| Surfactant | 100 mM CTAB | 10 mM SDS |
| Organic Modifier | 5% n-Butanol in Methanol | Not specified |
| Applied Voltage | -10 kV (reverse polarity) | Not specified |
| Detection Wavelength | 225 nm | 254 nm |
Table 2: Performance Characteristics of MEKC Methods for Metal Analysis
| Parameter | Method 1 (DDTC)[1] | Method 2 (HEDTC)[3] |
| Linear Range (µg/mL) | 0.16 - 10 | 0.04 - 1.3 (µM) |
| Limit of Detection (LOD) (µg/mL) | 0.005 - 0.0167 | Corresponds to sub-femtomole levels |
| Relative Standard Deviation (RSD) - Migration Time | 2.4 - 3.3% | < 3% (for corrected peak areas) |
| Relative Standard Deviation (RSD) - Peak Area | 2.4 - 3.3% | < 3% |
| Analysis Time | < 12 min | < 7 min |
Conclusion
The use of this compound as a pre-capillary chelating agent in conjunction with Micellar Electrokinetic Chromatography provides a robust and sensitive platform for the simultaneous separation and quantification of multiple metal ions. The methodology offers advantages such as low sample and reagent consumption, high separation efficiency, and relatively short analysis times.[1][3] The protocols and data presented here, derived from analogous dithiocarbamate compounds, serve as a comprehensive guide for researchers and scientists to develop and validate specific MEKC methods for their analytical needs in pharmaceutical and other scientific fields.
References
- 1. A Novel Micellar Electrokinetic Chromatographic Method for Separation of Metal-DDTC Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spectrophotometric determination of copper(II), nickel(II), and cobalt(II) as complexes with sodium diethyldithiocarbamate in the anionic micellar media of dodecylsulfate salts - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for a Sodium Dibutyldithiocarbamate-Based Sensor for Copper Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper is an essential trace element in biological systems, but its dysregulation is implicated in various pathological conditions, including neurodegenerative diseases and cancer. Consequently, the development of sensitive and selective sensors for the detection of copper ions (Cu²⁺) is of significant interest in biomedical research and drug development. Sodium dibutyldithiocarbamate is a chelating agent that forms a stable, colored complex with copper (II) ions, providing a basis for robust colorimetric and spectrophotometric detection methods.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the quantitative analysis of copper.
Principle of Detection
The detection of copper ions using this compound is based on a chelating reaction where two molecules of dibutyldithiocarbamate react with one copper (II) ion. This reaction results in the formation of a stable, yellow-brown copper (II) dibutyldithiocarbamate complex, which can be quantified using spectrophotometry.[1][3] The intensity of the color produced is directly proportional to the concentration of copper in the sample. The complex is soluble in organic solvents, which allows for its extraction and concentration from aqueous sample matrices.[3]
Signaling Pathway
Caption: Chelation of a copper ion by two molecules of this compound.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the spectrophotometric determination of copper using dithiocarbamate-based methods. While much of the literature focuses on the closely related sodium diethyldithiocarbamate, the performance characteristics for this compound are expected to be comparable. Initial experimental validation is recommended.
| Parameter | Value | Wavelength (λmax) | pH Range | Solvent/Medium | Reference |
| Molar Absorptivity | 3.16 x 10⁵ L·mol⁻¹·cm⁻¹ | 435 nm | 5.0 | Carbon Tetrachloride | [4] |
| Beer's Law Range | 0.02 - 12.0 µg/mL | 435 nm | 5.0 | Carbon Tetrachloride | [4][5] |
| Limit of Detection (LOD) | 0.024 µg/mL | 435 nm | 5.0 | Carbon Tetrachloride | [4] |
| Limit of Quantification (LOQ) | 0.075 µg/mL | 435 nm | 5.0 | Carbon Tetrachloride | [4] |
| Molar Absorptivity | 1.3 x 10⁴ L·mol⁻¹·cm⁻¹ | 436 nm | ~8-9 | β-cyclodextrin Media | [5] |
| Beer's Law Range | 0 - 150 µg/25 mL | 436 nm | ~8-9 | β-cyclodextrin Media | [5] |
| Detection Limit | 3 x 10⁻⁶ mol/dm³ | 440 nm | 8.0 | Brij-35 Micellar Media | [6] |
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Copper using Solvent Extraction
This protocol describes a standard method for the determination of copper by forming the dibutyldithiocarbamate complex and extracting it into an organic solvent for spectrophotometric analysis.
Materials and Reagents:
-
Standard Copper Stock Solution (1000 µg/mL)
-
This compound (NaDBDTC) Solution (0.1% w/v in deionized water, freshly prepared)
-
Ammonia (B1221849) Buffer Solution (pH 9)
-
EDTA Solution (0.1 M, as a masking agent for interfering ions)
-
Chloroform (B151607) or Carbon Tetrachloride (Spectroscopic Grade)
-
Deionized Water
-
Separatory Funnels (250 mL)
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
For biological samples, perform acid digestion to release copper ions into solution.
-
For aqueous samples, filter to remove any particulate matter.
-
Adjust the pH of the sample to approximately 9 using the ammonia buffer.
-
-
Calibration Curve Preparation:
-
Prepare a series of standard copper solutions with concentrations ranging from 0.5 to 10 µg/mL by diluting the stock solution.
-
To 50 mL of each standard solution in a separatory funnel, add 5 mL of the ammonia buffer and 5 mL of the 0.1% NaDBDTC solution.
-
Mix well and allow to stand for 5 minutes for the complex to form.
-
Add 10 mL of chloroform and shake vigorously for 2 minutes to extract the copper complex.
-
Allow the layers to separate and collect the organic (bottom) layer.
-
Measure the absorbance of the organic extract at the wavelength of maximum absorbance (approximately 435-440 nm) against a reagent blank.
-
Plot a graph of absorbance versus copper concentration to generate a calibration curve.
-
-
Sample Analysis:
-
Take a known volume of the prepared sample and place it in a separatory funnel.
-
Follow the same procedure as for the calibration curve (addition of buffer, NaDBDTC, and chloroform).
-
If interfering ions such as nickel, cobalt, or iron are suspected, add 1-2 mL of EDTA solution before the addition of NaDBDTC.
-
Measure the absorbance of the sample extract.
-
Determine the copper concentration in the sample using the calibration curve.
-
Protocol 2: Electrochemical Detection of Copper
An alternative to spectrophotometry is electrochemical sensing, which can offer high sensitivity. This protocol provides a general framework for developing an electrochemical sensor.
Materials and Reagents:
-
This compound
-
Carbon Paste Electrode or Glassy Carbon Electrode
-
Supporting Electrolyte (e.g., 0.1 M Phosphate Buffer, pH 7)
-
Potentiostat/Galvanostat
-
Electrochemical Cell
Procedure:
-
Electrode Modification (for Carbon Paste Electrode):
-
Thoroughly mix high-purity graphite (B72142) powder with a suitable pasting liquid (e.g., mineral oil).
-
Incorporate this compound into the carbon paste at a specific weight percentage (e.g., 5-10%).
-
Pack the modified carbon paste into the electrode cavity.
-
-
Electrochemical Measurement:
-
Place the modified electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) into the electrochemical cell containing the supporting electrolyte.
-
Perform cyclic voltammetry or differential pulse voltammetry to characterize the electrochemical behavior of the modified electrode.
-
Add aliquots of a standard copper solution to the electrochemical cell and record the change in the electrochemical signal (e.g., peak current).
-
Construct a calibration curve by plotting the signal response versus the copper concentration.
-
-
Sample Analysis:
-
Add a known volume of the prepared sample to the electrochemical cell containing the supporting electrolyte.
-
Measure the electrochemical response and determine the copper concentration from the calibration curve.
-
Experimental Workflow and Logic Diagrams
Caption: Experimental workflow for spectrophotometric copper detection.
Troubleshooting and Considerations
-
Interference: Several metal ions can also form complexes with dithiocarbamates. The use of a masking agent like EDTA at an appropriate pH can help to mitigate these interferences.
-
pH: The pH of the solution is critical for efficient complex formation. The optimal pH should be determined and maintained throughout the experiment.[6]
-
Reagent Stability: this compound solutions should be prepared fresh daily as they can degrade over time.[1]
-
Solvent Purity: The organic solvent used for extraction should be of high purity to avoid background absorbance.
-
Light Sensitivity: The copper-dithiocarbamate complex may be sensitive to light. It is advisable to perform measurements promptly after extraction and to store samples in the dark if necessary.[1]
References
- 1. Copper Testing of Food by Sodium Diethyldithiocarbamate Method [proresearchindia.com]
- 2. nbinno.com [nbinno.com]
- 3. Copper(II) dibutyldithiocarbamate | 13927-71-4 | NAA92771 [biosynth.com]
- 4. Copper and Mercury in Food, Biological and Pharmaceutical Samples: Spectrophotometric Estimation as Cu(DDTC)2 [scirp.org]
- 5. benchchem.com [benchchem.com]
- 6. jcsp.org.pk [jcsp.org.pk]
Sodium Dibutyldithiocarbamate: A Versatile Analytical Reagent for the Determination of Metal Ions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium dibutyldithiocarbamate (NaDBDTC) is an organosulfur compound that serves as a highly effective chelating agent for a wide range of metal ions.[1] Its utility in analytical chemistry stems from its ability to form stable, often colored, metal-ligand complexes that can be readily extracted into organic solvents. This property makes it a valuable reagent for the separation, preconcentration, and subsequent determination of metal ions using various analytical techniques, including spectrophotometry and chromatography. The two sulfur donor atoms in the dibutyldithiocarbamate ligand readily bind to soft metal ions, forming a stable five-membered ring, which is the basis for its strong chelating ability.[2]
These application notes provide detailed protocols for the use of this compound in the analysis of metal ions, with a focus on spectrophotometric and chromatographic methods. While specific quantitative data for a broad range of metals using NaDBDTC is limited in publicly available literature, the principles and protocols are largely analogous to those of the more extensively studied sodium diethyldithiocarbamate (B1195824) (NaDEDTC). The provided protocols are based on established methods for dithiocarbamates and can be adapted for use with NaDBDTC, though validation for specific applications is recommended.
Principle of Chelation and Extraction
This compound reacts with metal ions (Mⁿ⁺) in a stoichiometric manner to form neutral metal-dibutyldithiocarbamate complexes. This reaction typically involves the displacement of the sodium ion. The general reaction can be represented as:
nNa(S₂CN(C₄H₉)₂) + Mⁿ⁺ → M(S₂CN(C₄H₉)₂)ₙ + nNa⁺
The resulting metal complexes are generally insoluble in water but soluble in organic solvents such as chloroform (B151607), carbon tetrachloride, or methyl isobutyl ketone (MIBK).[3] This differential solubility allows for their efficient extraction from aqueous solutions, thereby separating them from interfering matrix components and concentrating them for more sensitive analysis.
Chelation of a divalent metal ion with dibutyldithiocarbamate.
Quantitative Data
The following tables summarize available quantitative data for the analysis of metal ions using dithiocarbamate (B8719985) reagents. It is important to note that most of the detailed data is for sodium diethyldithiocarbamate (NaDEDTC). The data for this compound (NaDBDTC) is limited.
Table 1: Quantitative Data for Metal Ion Determination using this compound (NaDBDTC)
| Metal Ion | Analytical Technique | Limit of Detection (LOD) | Linear Range | Reference |
| Zinc (Zn²⁺) | HPLC | 10 µg/mL | 31.3 - 500 µg/mL | [4] |
| Various | GC | ~1 ng | Not Specified | [5] |
Table 2: Quantitative Data for Metal Ion Determination using Sodium Diethyldithiocarbamate (NaDEDTC) - For Comparison
| Metal Ion | Analytical Technique | Limit of Detection (LOD) | Linear Range | Molar Absorptivity (ε) | Wavelength (λmax) | Reference |
| Copper (Cu²⁺) | Spectrophotometry | 0.024 µg/mL | 0.02 - 12.0 µg/mL | 3.16 x 10⁵ L·mol⁻¹·cm⁻¹ | 435 nm | [6] |
| Mercury (Hg²⁺) | Spectrophotometry | 0.031 µg/mL | 0.02 - 15.0 µg/mL | 1.4 x 10⁴ L·mol⁻¹·cm⁻¹ | 435 nm | [6] |
| Cadmium (Cd²⁺) | HPLC | 11 ng | Not Specified | - | - | [7] |
| Lead (Pb²⁺) | HPLC | 210 ng | Not Specified | - | - | [7] |
| Zinc (Zn²⁺) | HPLC | 25 ng | Not Specified | - | - | [7] |
| Iron (Fe²⁺) | HPLC | 20 ng | Not Specified | - | - | [7] |
| Nickel (Ni²⁺) | Potentiometric Titration | - | Not Specified | - | - | [1] |
| Manganese (Mn²⁺) | Spectrophotometry | - | Not Specified | - | - | [8] |
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Copper(II) using this compound
This protocol describes a general procedure for the colorimetric determination of copper(II) ions in an aqueous sample. The principle is based on the formation of a colored copper(II)-dibutyldithiocarbamate complex, which is then extracted into an organic solvent for spectrophotometric measurement.
Materials:
-
This compound (NaDBDTC) solution (0.1% w/v in deionized water, freshly prepared)
-
Standard copper(II) stock solution (1000 mg/L)
-
Working standard copper(II) solutions (prepared by serial dilution of the stock solution)
-
Ammonia (B1221849) solution or a suitable buffer to adjust pH
-
Organic solvent (e.g., chloroform or carbon tetrachloride, analytical grade)
-
Separatory funnels
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Take a known volume of the aqueous sample containing the copper(II) ions and place it in a separatory funnel.
-
Adjust the pH of the solution to approximately 7-9 with ammonia solution or a suitable buffer.
-
-
Complex Formation and Extraction:
-
Add an excess of the 0.1% this compound solution to the separatory funnel. A yellow-brown precipitate of the copper(II)-dibutyldithiocarbamate complex should form.[3]
-
Add a known volume of the organic solvent (e.g., 10 mL of chloroform) to the separatory funnel.
-
Shake the funnel vigorously for 2-3 minutes to extract the metal complex into the organic phase.
-
Allow the layers to separate completely.
-
-
Measurement:
-
Drain the organic layer into a clean, dry cuvette.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax), which is typically around 435 nm for copper-dithiocarbamate complexes, against a reagent blank prepared in the same manner without the copper standard or sample.[6]
-
-
Calibration:
-
Prepare a series of standard solutions of known copper(II) concentrations.
-
Treat each standard solution according to the procedure described above.
-
Construct a calibration curve by plotting the absorbance of the standards versus their corresponding concentrations.
-
Determine the concentration of copper(II) in the sample by interpolating its absorbance on the calibration curve.
-
Spectrophotometric analysis workflow.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of Metal-Dibutyldithiocarbamate Complexes
This protocol provides a general guideline for the separation and quantification of metal ions as their dibutyldithiocarbamate complexes using reversed-phase HPLC.
Materials:
-
This compound (NaDBDTC)
-
Standard solutions of the metal ions of interest
-
Organic solvent for extraction (e.g., chloroform or dichloromethane)
-
HPLC-grade solvents for the mobile phase (e.g., acetonitrile (B52724), methanol, water)
-
Reversed-phase HPLC column (e.g., C18)
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
Procedure:
-
Preparation of Metal-Dibutyldithiocarbamate Complexes:
-
In a suitable container, mix an aqueous solution of the metal ion standard or sample with an excess of this compound solution.
-
Extract the formed metal-DBDTC complexes into a small volume of an organic solvent (e.g., chloroform).
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent compatible with the HPLC mobile phase (e.g., acetonitrile).
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column and a mobile phase appropriate for the separation of the metal complexes. A common mobile phase for similar dithiocarbamate complexes is a mixture of acetonitrile and water.[7]
-
Set the detector to a wavelength where the metal-DBDTC complexes exhibit strong absorbance (typically in the UV region, e.g., 260 nm for zinc dibutyldithiocarbamate).[4]
-
Inject a known volume of the reconstituted sample or standard onto the HPLC column.
-
Record the chromatogram and identify the peaks corresponding to the different metal complexes based on their retention times, which are determined by running individual standards.
-
-
Quantification:
-
Prepare a series of standard solutions of the metal-DBDTC complexes at different concentrations.
-
Inject each standard and construct a calibration curve by plotting the peak area versus the concentration for each metal complex.
-
Quantify the amount of each metal in the sample by comparing its peak area to the corresponding calibration curve.
-
HPLC analysis workflow for metal ions.
Conclusion
This compound is a valuable and versatile analytical reagent for the determination of a wide array of metal ions. Its strong chelating properties and the ease of extraction of the resulting metal complexes enable sensitive and selective analyses. While detailed quantitative data for NaDBDTC is not as abundant as for its diethyl analogue, the provided protocols offer a solid foundation for developing and validating analytical methods for various research, industrial, and drug development applications. Researchers are encouraged to perform method validation to ensure accuracy and precision for their specific sample matrices and analytical instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Copper Testing of Food by Sodium Diethyldithiocarbamate Method [proresearchindia.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. This compound | C9H18NNaS2 | CID 546717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Copper and Mercury in Food, Biological and Pharmaceutical Samples: Spectrophotometric Estimation as Cu(DDTC)2 [scirp.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Simultaneous determination of copper and manganese with sodium diethyl dithiocarbamate | CoLab [colab.ws]
Troubleshooting & Optimization
Technical Support Center: Sodium Dibutyldithiocarbamate Stability in Acidic Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium dibutyldithiocarbamate in acidic environments.
Frequently Asked Questions (FAQs)
Q1: What happens to this compound in an acidic solution?
A1: this compound is unstable in acidic solutions and undergoes rapid decomposition.[1][2][3] The decomposition process involves the protonation of the dithiocarbamate (B8719985) moiety, leading to the formation of the unstable dibutyldithiocarbamic acid. This acid then readily breaks down into carbon disulfide (CS₂) and dibutylamine.[2][3][4]
Q2: What are the primary factors influencing the decomposition rate?
A2: The rate of decomposition is primarily influenced by the pH of the solution. The lower the pH (more acidic), the faster the decomposition.[5][6] Other factors that can affect stability include temperature and the presence of certain metal ions.[2]
Q3: At what pH range is this compound considered unstable?
A3: Dithiocarbamates, in general, show significant instability at a pH below 7. The decomposition is particularly rapid in strongly acidic conditions (pH < 5).[5] For analytical purposes, the conversion to carbon disulfide is often carried out in hot acidic solutions.[2][7][8]
Q4: Can I buffer my acidic solution to improve the stability of this compound?
A4: While buffers are used to control pH, the inherent instability of the dithiocarbamic acid form in any acidic environment means that decomposition will still occur. Studies have shown that even in buffered solutions between pH 2 and 5, the decomposition proceeds, and no general acid catalysis was observed, indicating the process is primarily driven by the hydrogen ion concentration.[5]
Troubleshooting Guides
Problem 1: I am observing a rapid loss of my this compound concentration in my experimental setup.
-
Possible Cause: The pH of your solution is likely acidic. Even mildly acidic conditions can lead to significant degradation over time.
-
Troubleshooting Steps:
-
Measure the pH of your solution: Use a calibrated pH meter to accurately determine the acidity of your experimental medium.
-
Adjust the pH: If possible for your experiment, raise the pH to neutral or alkaline conditions to improve stability. Dithiocarbamates are generally more stable at higher pH values.
-
Prepare fresh solutions: Due to its instability, it is recommended to prepare solutions of this compound immediately before use, especially when working with acidic media.[8]
-
Consider temperature: If your experiment involves elevated temperatures, be aware that this can accelerate the decomposition rate.
-
Problem 2: My analytical results for this compound are inconsistent and show high variability.
-
Possible Cause: Inconsistent sample handling and preparation in acidic matrices can lead to variable levels of degradation before analysis.
-
Troubleshooting Steps:
-
Standardize sample preparation: Ensure that the time between sample collection, preparation, and analysis is consistent for all samples.
-
Control temperature: Keep samples cool (e.g., on ice) during processing to minimize thermal degradation, especially if the sample matrix is acidic.[4]
-
Use a validated analytical method: Employ a method specifically designed for dithiocarbamate analysis, which often involves a controlled acid hydrolysis step to quantitatively convert the compound to carbon disulfide for measurement.[4][7] This ensures that the measured analyte is a consistent product of decomposition.
-
Data Presentation
Table 1: Influence of Parent Amine pKₐ on the Decomposition Rate Constant of Dithiocarbamates
| Parent Amine | pKₐ of Parent Amine | log kH (Specific Acid Catalysis Rate Constant) |
| Aniline | 4.6 | ~ -1 |
| p-Toluidine | 5.1 | ~ -0.5 |
| p-Anisidine | 5.3 | ~ -0.2 |
| Piperidine | 11.12 | ~ 6 |
Note: This table provides a generalized representation based on published data for various dithiocarbamates to illustrate the trend. The decomposition rate increases with the basicity of the parent amine.[5][9]
Experimental Protocols
Protocol 1: Spectroscopic Monitoring of this compound Decomposition in Acidic Solution
This protocol outlines a general method for observing the decomposition of this compound spectrophotometrically.
-
Materials:
-
This compound
-
Deionized water
-
Hydrochloric acid (HCl) or other suitable acid
-
Buffer solutions (e.g., citrate, phosphate) for pH control
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Calibrated pH meter
-
-
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mM) in deionized water.
-
Prepare a series of acidic solutions with known pH values (e.g., pH 2, 3, 4, 5) using appropriate buffers or by diluting a strong acid.
-
Equilibrate the acidic solutions and the spectrophotometer to the desired experimental temperature (e.g., 25 °C).[5]
-
To initiate the experiment, add a small aliquot of the this compound stock solution to a cuvette containing the acidic solution to achieve a final concentration of approximately 10⁻⁴ M.[5]
-
Immediately place the cuvette in the spectrophotometer and begin recording the absorbance over time at the wavelength of maximum absorbance for the dithiocarbamate, typically in the range of 270-280 nm.[5]
-
Continue data collection until the absorbance signal stabilizes, indicating the completion of the decomposition.
-
Repeat the experiment for each pH value.
-
-
Data Analysis:
-
The decomposition of dithiocarbamates generally follows first-order kinetics.[5]
-
Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting linear plot will be the negative of the observed rate constant (-k_obs).
-
A pH-rate profile can be generated by plotting the logarithm of the observed rate constant (log k_obs) against the pH.
-
Visualizations
Caption: Decomposition of this compound in acid.
Caption: Workflow for kinetic analysis of decomposition.
References
- 1. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 2. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SODIUM DIETHYLDITHIOCARBAMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. fapas.com [fapas.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Degradation of Aqueous Sodium Dibutyldithiocarbamate Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aqueous solutions of sodium dibutyldithiocarbamate (SDBC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound (SDBC) is an organosulfur compound used as a vulcanization accelerator in the rubber industry, a flotation agent in mining, and as a chelating agent. In research, it and its analogs are studied for their potential in various applications, including as inhibitors of certain enzymes and as components in drug delivery systems.
Q2: What are the main factors that cause the degradation of aqueous SDBC solutions?
The primary factor leading to the degradation of aqueous SDBC solutions is pH . Dithiocarbamates are highly unstable in acidic conditions and rapidly decompose.[1][2] Other factors that accelerate degradation include elevated temperatures and the presence of oxidizing agents .[3][4]
Q3: What are the degradation products of SDBC?
The degradation of SDBC in aqueous solution primarily yields carbon disulfide (CS₂) and dibutylamine .[2][5] These products can be volatile and may interfere with certain analytical techniques. Under further oxidative conditions, these can degrade into carbon dioxide (CO₂), sulfur oxides, and nitrogen oxides.[6]
Q4: How should I prepare and store aqueous SDBC solutions to ensure stability?
To maximize stability, aqueous SDBC solutions should be prepared fresh for each experiment using high-purity water. The pH of the solution should be maintained in the alkaline range (pH > 8) .[7] Solutions should be stored in tightly sealed, light-protected containers at refrigerated temperatures (2-8°C) for short-term storage.[7] For longer-term storage of the solid compound, it should be kept in a dry, inert atmosphere.[7]
Q5: What is the expected shelf life of a solid sample of SDBC?
Under recommended storage conditions (cool, dry, well-ventilated area), the shelf life of solid this compound is typically around 12 months.
Troubleshooting Guides
Issue 1: Rapid Degradation of SDBC Solution
Symptom: Your freshly prepared aqueous SDBC solution quickly becomes cloudy or shows a significant decrease in concentration.
Possible Causes:
-
Acidic pH: The pH of your water or other reagents may be acidic, causing rapid decomposition of the SDBC. Dithiocarbamates are known to be unstable in acidic environments.[2]
-
High Temperature: Storing or using the solution at elevated temperatures can accelerate the degradation process.[3]
-
Presence of Oxidizing Agents: Contaminants in your reagents or glassware that are oxidizing agents can lead to the breakdown of SDBC.
Solutions:
-
pH Control: Ensure the pH of your aqueous solution is in the alkaline range (pH 8-10). You can use a buffer to maintain the pH.
-
Temperature Control: Prepare and store your solutions at low temperatures (e.g., on ice or in a refrigerator) to minimize thermal degradation.[8]
-
Use High-Purity Reagents: Utilize high-purity water and other reagents to avoid introducing contaminants that could act as oxidizing agents.
-
Fresh Preparation: Always prepare SDBC solutions fresh before use.[8]
Issue 2: Inconsistent and Non-Reproducible Experimental Results
Symptom: You are observing high variability in your experimental results when using aqueous SDBC solutions.
Possible Causes:
-
Inconsistent Solution Preparation: Variations in the preparation of your SDBC solutions, such as different final pH values or storage times, can lead to varying degrees of degradation and thus different effective concentrations.
-
Matrix Effects: If you are working with complex biological or environmental samples, other components in the matrix can interfere with the stability of SDBC or the analytical measurement.[8][9]
-
Instability of Standard Solutions: If your standard solutions for calibration are degrading, this will lead to inaccurate quantification.
Solutions:
-
Standardized Protocols: Develop and strictly follow a standard operating procedure (SOP) for the preparation and handling of your SDBC solutions.
-
Matrix-Matched Standards: When analyzing SDBC in complex matrices, prepare your calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.[9]
-
Freshly Prepared Standards: Prepare your calibration standards fresh daily to ensure their accuracy.[8]
Issue 3: Unexpected Peaks in Chromatographic Analysis
Symptom: When analyzing your SDBC solution using gas chromatography (GC), you observe unexpected peaks in the chromatogram.
Possible Causes:
-
Degradation Products: The unexpected peaks are likely due to the degradation products of SDBC, primarily carbon disulfide (CS₂) and dibutylamine.
-
Contamination: Contamination from solvents, glassware, or the GC system itself can introduce extraneous peaks.
-
Derivatization Artifacts: If you are using a derivatization step, side reactions can produce unexpected byproducts.
Solutions:
-
Confirm Peak Identities: Use a mass spectrometer (MS) detector to identify the unexpected peaks and confirm if they correspond to the expected degradation products.
-
Run Blanks: Analyze blank samples (solvent only) to identify any peaks originating from the analytical system.
-
Optimize Derivatization: If using derivatization, optimize the reaction conditions (e.g., temperature, time, reagent concentration) to minimize the formation of byproducts.
Quantitative Data on Dithiocarbamate Stability
Table 1: Half-life of Sodium Dimethyldithiocarbamate at Different pH Values [10]
| pH | Half-life |
| 5 | 18 minutes |
| 7 | 25.9 hours |
| 9 | 433.3 hours |
Table 2: Degradation Rate of Sodium Diethyldithiocarbamate (B1195824) (DEDTC) under Different Conditions [3]
| Condition | Degradation Rate |
| pH 2.5, 25°C | 99.95% degradation |
| pH 4, 25°C | 99.91% degradation |
| pH 7, 25°C | 15.88% degradation |
| 25°C, pH 5.98 | 30.00% degradation |
| 65°C, pH 5.98 | 66.68% degradation |
| 75°C, pH 5.98 | 98.47% degradation |
Note: The data in these tables are for analogs of SDBC and should be used as a general guide. The actual degradation rates of SDBC may vary.
Experimental Protocols
Protocol 1: Quantitative Analysis of SDBC by UV-Vis Spectrophotometry
This protocol is a general guideline for the quantification of dithiocarbamates. The specific wavelength of maximum absorbance for SDBC should be determined experimentally.
1. Instrumentation:
-
UV-Vis Spectrophotometer
2. Reagents:
-
This compound (SDBC)
-
High-purity water (or appropriate solvent)
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 8)
3. Preparation of Standard Solutions:
-
Prepare a stock solution of SDBC (e.g., 1 mg/mL) in the chosen buffer.
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions with known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
4. Measurement:
-
Determine the wavelength of maximum absorbance (λmax) for SDBC by scanning a standard solution across a range of wavelengths (e.g., 200-400 nm). Dithiocarbamates typically have strong absorbance in the UV region.[11]
-
Set the spectrophotometer to the determined λmax.
-
Use the buffer solution as a blank to zero the instrument.
-
Measure the absorbance of each standard solution.
5. Calibration Curve and Quantification:
-
Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
Measure the absorbance of the unknown sample solution.
-
Use the calibration curve to determine the concentration of SDBC in the unknown sample.
Protocol 2: Analysis of Dithiocarbamates by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is based on the acidic hydrolysis of dithiocarbamates to carbon disulfide (CS₂), which is then quantified.[5][9]
1. Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Headspace autosampler (recommended)
2. Reagents:
-
Hydrochloric acid (HCl) or other suitable acid
-
Stannous chloride (SnCl₂) (as a reducing agent)
-
Isooctane or other suitable organic solvent
-
Carbon disulfide (CS₂) standard
3. Sample Preparation and Hydrolysis:
-
Place a known amount of the aqueous SDBC sample into a headspace vial.
-
Add the acidic solution (e.g., HCl) and stannous chloride to the vial.
-
Seal the vial tightly.
-
Heat the vial at a controlled temperature (e.g., 80°C) for a specific time to ensure complete hydrolysis of SDBC to CS₂.[5]
4. GC-MS Analysis:
-
Inject a known volume of the headspace gas into the GC-MS system.
-
Separate the CS₂ from other volatile components on a suitable GC column.
-
Detect and quantify the CS₂ using the mass spectrometer.
5. Quantification:
-
Prepare a calibration curve using standard solutions of CS₂ in the same solvent used for extraction.
-
Calculate the concentration of CS₂ in the sample from the calibration curve.
-
Convert the concentration of CS₂ back to the original concentration of SDBC based on the stoichiometry of the hydrolysis reaction (1 mole of SDBC produces 1 mole of CS₂).
Visualizations
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. SODIUM DIETHYLDITHIOCARBAMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Development and validation of a GC-MS method for analysis of Dithiocarbamate Fungicide residues in the Spices Cardamom (Elettaria cardamomom) and black pepper (Piper nigrum) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sodium Dimethyldithiocarbamate | C3H6NNaS2 | CID 560256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Sodium Diethyldithiocarbamate | C5H10NNaS2 | CID 533728 - PubChem [pubchem.ncbi.nlm.nih.gov]
interference of other ions in metal analysis using sodium dibutyldithiocarbamate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful analysis of metals using sodium dibutyldithiocarbamate.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind metal analysis using this compound?
This compound is a chelating agent that reacts with various metal ions to form colored complexes.[1] The intensity of the color produced is directly proportional to the concentration of the metal ion in the sample. These metal-dithiocarbamate complexes are typically soluble in organic solvents, allowing for their extraction from aqueous samples and subsequent quantification using spectrophotometry.[2][3]
Q2: Which metal ions can be analyzed using this method?
This compound can be used to analyze a variety of metal ions, including but not limited to copper (Cu²⁺), nickel (Ni²⁺), cobalt (Co²⁺), lead (Pb²⁺), zinc (Zn²⁺), iron (Fe³⁺), and manganese (Mn²⁺).[4][5][6] The selectivity for a specific metal can be enhanced by controlling the pH of the solution and using masking agents to prevent interference from other ions.
Q3: What are common interfering ions in this analysis, and how do they affect the results?
Several metal ions can react with this compound, leading to inaccurate measurements of the target analyte. Common interfering ions include iron (Fe³⁺), copper (Cu²⁺), nickel (Ni²⁺), cobalt (Co²⁺), and zinc (Zn²⁺).[4][7] This interference can result in erroneously high readings if the interfering ion forms a complex that absorbs light at the same wavelength as the target metal complex.
Q4: What are masking agents, and how do they prevent interference?
Masking agents are chemicals that form stable, often colorless, complexes with interfering ions, preventing them from reacting with the primary chelating agent (this compound).[8] By selectively binding to the interfering ions, masking agents ensure that only the target metal ion is available to form the colored complex, leading to more accurate results.[9] Common masking agents include EDTA (ethylenediaminetetraacetic acid), citrate (B86180), and tartrate.[4]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Problem 1: Inaccurate or Unexpectedly High Results
| Probable Cause | Recommended Solution |
| Interference from other metal ions: The sample may contain other metal ions that also react with this compound.[4][7] | 1. pH Adjustment: Control the pH of the solution to selectively form the complex of the target metal. For example, copper can be selectively extracted in an acidic medium, while other metals may require a more alkaline environment.[10] 2. Use of Masking Agents: Add a suitable masking agent to the sample before the addition of this compound. For instance, EDTA or citrate can be used to mask ions like iron and lead.[4][9] |
| Contamination: Glassware or reagents may be contaminated with trace metals. | 1. Thoroughly clean all glassware with a suitable cleaning agent and rinse with deionized water. 2. Run a reagent blank (a sample without the analyte) to check for contamination in the reagents. |
| Incorrect Wavelength Setting: The spectrophotometer is not set to the maximum absorbance wavelength (λmax) of the metal complex. | 1. Determine the λmax by scanning the absorbance of a standard solution of the metal-dibutyldithiocarbamate complex over a range of wavelengths. 2. Set the spectrophotometer to the determined λmax for all subsequent measurements.[11] |
Problem 2: Low or No Color Development
| Probable Cause | Recommended Solution |
| Incorrect pH: The pH of the solution is not optimal for the formation of the metal complex.[10] | Adjust the pH of the sample solution to the optimal range for the specific metal being analyzed. This may require the use of a buffer solution. |
| Insufficient Reagent: The concentration of this compound is too low to react with all the metal ions in the sample. | Increase the concentration or volume of the this compound solution added to the sample. It is recommended to use a molar excess of the reagent.[12] |
| Degradation of the Reagent: The this compound solution may have degraded over time. | Prepare a fresh solution of this compound. Store the solution in a dark, cool place to minimize degradation. |
Problem 3: Instability of the Colored Complex (Fading Color)
| Probable Cause | Recommended Solution |
| Photodecomposition: The metal-dithiocarbamate complex may be sensitive to light. | Protect the solutions from light by using amber-colored glassware or by working in a dimly lit area. Measure the absorbance promptly after color development. |
| Presence of Oxidizing or Reducing Agents: These agents can degrade the dithiocarbamate (B8719985) complex.[4] | Sample pretreatment may be necessary to remove or neutralize oxidizing or reducing agents. This could involve techniques like filtration or the addition of specific scavenging agents. |
Data Presentation: Tolerance Limits of Interfering Ions
The tolerance limit is defined as the maximum concentration of a foreign ion that causes an error of not more than ±2% in the determination of the target metal ion. The following table summarizes the tolerance limits for common interfering ions in the analysis of specific metals using dithiocarbamate methods.
| Target Metal | Interfering Ion | Tolerance Limit (Ratio of Interfering Ion to Target Metal) | Reference |
| Mercury (Hg²⁺) | Na⁺ | 1000:1 | [13] |
| K⁺ | 1000:1 | [13] | |
| Ca²⁺ | 1000:1 | [13] | |
| Mg²⁺ | 1000:1 | [13] | |
| Cr³⁺ | 1000:1 | [13] | |
| Mn²⁺ | 1000:1 | [13] | |
| Co²⁺ | 1000:1 | [13] | |
| Ni²⁺ | 1000:1 | [13] | |
| Cu²⁺ | 1000:1 | [13] | |
| Cadmium (Cd²⁺) | Various | >4000:1 for many common cations | [14] |
| Lead (Pb²⁺) | Various | >4000:1 for many common cations | [14] |
Note: Tolerance limits can be highly dependent on the specific experimental conditions such as pH and the presence of masking agents.
Experimental Protocols
Protocol 1: General Spectrophotometric Determination of a Metal Ion
-
Sample Preparation: Accurately weigh or measure a known amount of the sample and dissolve it in a suitable solvent. If necessary, perform acid digestion to bring the metal ions into solution.
-
pH Adjustment: Adjust the pH of the sample solution to the optimal value for the formation of the desired metal-dibutyldithiocarbamate complex using a suitable buffer or acid/base solution.
-
Addition of Masking Agent (if necessary): If interfering ions are present, add a predetermined amount of the appropriate masking agent and mix well.
-
Color Development: Add a measured excess of a freshly prepared this compound solution to the sample. Mix thoroughly and allow the color to develop for a specified time.
-
Extraction: Add a known volume of an immiscible organic solvent (e.g., chloroform, carbon tetrachloride) to the solution. Shake vigorously for a few minutes to extract the colored metal complex into the organic layer. Allow the layers to separate.
-
Spectrophotometric Measurement: Carefully transfer the organic layer to a cuvette and measure the absorbance at the predetermined λmax using a spectrophotometer. Use the organic solvent as the blank.[11]
-
Quantification: Determine the concentration of the metal ion in the sample by comparing its absorbance to a calibration curve prepared using standard solutions of the metal.
Protocol 2: Preparation of a Masking Agent Solution (Example: EDTA)
-
Weighing: Accurately weigh the required amount of disodium (B8443419) EDTA dihydrate.
-
Dissolving: Dissolve the weighed EDTA in deionized water. Gentle heating may be required to facilitate dissolution.
-
Dilution: Quantitatively transfer the dissolved EDTA to a volumetric flask and dilute to the mark with deionized water to obtain the desired final concentration.
Visualizations
Caption: Experimental workflow for metal analysis using this compound.
Caption: Troubleshooting decision tree for common issues in dithiocarbamate metal analysis.
References
- 1. sperdirect.com [sperdirect.com]
- 2. ijbio.com [ijbio.com]
- 3. Copper Testing of Food by Sodium Diethyldithiocarbamate Method [proresearchindia.com]
- 4. A method for the determination of copper in biological materials involving the use of sodium diethyldithiocarbamate - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Spectrophotometric determination of copper(II), nickel(II) and cobalt(II) as complexes with sodium diethyldithiocarbamate in cationic micellar medium of hexadecyltrimethylammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spectrophotometric determination of copper(II), nickel(II), and cobalt(II) as complexes with sodium diethyldithiocarbamate in the anionic micellar media of dodecylsulfate salts - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. The determination of copper with sodium diethyldithiocarbamate in the presence of nickel and other interfering elements. With particular reference to traces of copper in sodium hydroxide - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN105784610A - Method for detecting copper ion content and eliminating interference by zinc reagent and masking agent - Google Patents [patents.google.com]
- 10. Extraction of Copper from Aqueous Solutions Using Sodium Diethyldithiocarbamate as the Extracting Agent | Chemical Engineering Transactions [cetjournal.it]
- 11. google.com [google.com]
- 12. Copper and Mercury in Food, Biological and Pharmaceutical Samples: Spectrophotometric Estimation as Cu(DDTC)2 [scirp.org]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Matrix Effects in Sodium Dibutyldithiocarbamate Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during sodium dibutyldithiocarbamate and other dithiocarbamate (B8719985) (DTC) assays.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact dithiocarbamate assays?
A1: Matrix effects are the alteration of an analytical signal by co-eluting compounds from the sample matrix.[1] In the context of liquid chromatography-mass spectrometry (LC-MS) based assays, these interfering components can either suppress the analyte's ionization, leading to underestimation, or enhance it, causing overestimation.[1] This phenomenon is a significant concern as it directly affects the accuracy, reproducibility, and sensitivity of the method. For colorimetric assays, matrix components can interfere by absorbing light at the same wavelength as the analyte-reagent complex or by inhibiting the color-forming reaction itself.
Q2: What are the common sources of interference in dithiocarbamate assays?
A2: Interference in dithiocarbamate assays can stem from various sources within the sample matrix, including:
-
Complex Sample Matrices: Food, soil, and biological fluids contain numerous endogenous compounds that can interfere with the analysis.[1]
-
Competing Metal Ions: The presence of metal ions other than the one used in the colorimetric reaction (e.g., copper) can interfere with complex formation.
-
Oxidizing and Reducing Agents: These agents can degrade the dithiocarbamate analyte or the colored complex in colorimetric assays.
-
Naturally Occurring Precursors: Some plants, particularly from the Brassica family, contain compounds that can break down into carbon disulfide (CS₂) under acidic conditions, leading to false positives in methods that rely on CS₂ detection.
Q3: How can I determine if my assay is affected by matrix effects?
A3: The presence and magnitude of matrix effects can be quantitatively assessed by comparing the analytical response of a standard in a pure solvent with the response of a standard spiked into a blank sample extract (a matrix known to be free of the analyte). The Matrix Effect (ME) can be calculated using the following formula:
ME (%) = (Peak area of analyte in matrix extract / Peak area of analyte in solvent) x 100
-
An ME < 100% indicates signal suppression.
-
An ME > 100% indicates signal enhancement.
-
A matrix effect is generally considered significant if the signal is altered by more than 20% (i.e., the value is outside the 80-120% range).
Q4: What are the primary strategies to mitigate matrix effects?
A4: Several strategies can be employed to manage or mitigate matrix effects, which can be broadly categorized as follows:
-
Effective Sample Preparation: The most direct approach is to remove interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are commonly used.
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to ensure that the standards and the samples experience similar matrix effects.
-
Standard Addition Method: This method involves adding known amounts of the analyte to the sample and measuring the response. It is a powerful tool for correcting for matrix effects but can be more labor-intensive.
-
Use of an Internal Standard: An ideal internal standard is a stable isotope-labeled version of the analyte, which will behave similarly to the analyte during sample preparation and analysis, thus compensating for matrix effects.
Troubleshooting Guides
LC-MS/MS Based Assays
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape | Matrix Overload: High concentration of matrix components co-eluting with the analyte can overload the analytical column. | Dilute the Sample: Dilution can reduce the concentration of matrix components. Improve Sample Cleanup: Employ a more rigorous sample cleanup procedure (e.g., SPE, QuEChERS) to remove more interferences. Optimize Chromatography: Adjust the mobile phase composition or gradient to better separate the analyte from interfering peaks. |
| Inconsistent Results (Poor Reproducibility) | Variable Matrix Effects: Matrix composition can vary between different samples or batches, leading to inconsistent signal suppression or enhancement. Inconsistent Sample Preparation: Variations in the sample preparation process can lead to differing levels of matrix components in the final extract. | Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for variability between samples. Automate Sample Preparation: Automation can improve the consistency of extraction and cleanup steps. Matrix-Matched Calibration: Prepare calibrants in a pooled blank matrix to average out sample-to-sample variations. |
| Signal Suppression or Enhancement | Co-eluting Matrix Components: Endogenous compounds from the matrix are interfering with the ionization of the target analyte in the mass spectrometer source. | Improve Chromatographic Separation: Modify the LC gradient or use a different column to separate the analyte from the interfering compounds. Enhance Sample Cleanup: Utilize more selective SPE sorbents or a more thorough QuEChERS cleanup step. Dilute the Sample: Reducing the concentration of matrix components by dilution can often minimize their effect on ionization. |
Colorimetric Assays
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Turbidity: Particulate matter in the sample can scatter light, leading to a high background reading. Interfering Colors: The sample matrix itself may be colored, contributing to the absorbance reading. | Filter or Centrifuge the Sample: Remove any particulate matter before analysis. Use a Sample Blank: Subtract the absorbance of a sample blank (sample without the colorimetric reagent) from the sample reading. Perform Sample Cleanup: Use SPE or LLE to remove colored interferents. |
| Low or No Signal | Analyte Degradation: Dithiocarbamates can be unstable, especially in acidic conditions or in the presence of oxidizing agents. Inhibition of Color Reaction: Components in the matrix may be inhibiting the reaction between the dithiocarbamate and the colorimetric reagent. | Adjust Sample pH: Ensure the sample pH is suitable for dithiocarbamate stability. Add Stabilizing Agents: Use of agents like cysteine and EDTA in the extraction solution can help stabilize dithiocarbamates. Dilute the Sample: Dilution can reduce the concentration of inhibitory substances. |
| Inconsistent Results | Reagent Instability: The colorimetric reagent may degrade over time. Temperature Fluctuations: The rate of the color-forming reaction can be temperature-dependent. Variable pH: The pH of the reaction mixture can affect the color development. | Prepare Fresh Reagents: Use freshly prepared colorimetric reagents for each batch of analysis. Control Reaction Temperature: Perform the assay in a temperature-controlled environment. Buffer the Reaction: Use a buffer to maintain a constant pH during the color development step. |
Data Presentation
Table 1: Comparative Recovery of Dithiocarbamates in Food Matrices using Different Cleanup Methods
| Dithiocarbamate | Matrix | Cleanup Method | Spiking Level (mg/kg) | Average Recovery (%) | Reference |
| Thiram | Soybean | d-SPE (Silica) | 0.05 - 0.5 | 68 - 91 | [2] |
| Mancozeb | Biobeds | Isooctane Extraction | 1 - 5 | 89 - 96 | [3] |
| Ziram, Thiram, etc. | Fruits & Vegetables | LC-MS/MS | Two concentrations | Varies by analyte | [3] |
| Mancozeb, Thiram, Ziram | Rice, Beans, Fruits, Vegetables | Spectrophotometry | 0.15 - 8.0 | 82 - 120 | [4] |
| Propineb, Mancozeb, Thiram | Beer, Fruit Juice, Malt | QuEChERS | Not specified | 92.2 - 112.6 | [5] |
| Ziram, Zineb, Thiram | Various Crops & Water | LLE & Derivatization | Not specified | 59 - 85 | [6] |
Table 2: Signal Suppression/Enhancement in LC-MS/MS Analysis of Dithiocarbamates in Various Matrices
| Analyte Class | Matrix | Matrix Effect (%) | Observation | Reference |
| Multiple Pesticides | Seawater | Analyte dependent | Isotope-labeled standards compensated for effects | [7] |
| Multiple Pesticides | Pu-erh Tea | Analyte dependent | QuEChERS extraction helped mitigate effects | [8] |
| THC and metabolites | Oral Fluid | < 10% | SPE wash optimization eliminated suppression | [9] |
| Atrazine and metabolites | Urine | Significant | More concentrated urine showed greater effects | [10] |
| Pharmaceuticals | Seawater | Significant | SPE optimization and dilution reduced effects | [7] |
Experimental Protocols
Protocol 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Dithiocarbamate Analysis in Fruits and Vegetables
This protocol is a generalized procedure and may require optimization for specific matrices and analytes.
-
Sample Homogenization:
-
Weigh 10-15 g of a representative portion of the sample into a blender.
-
Add an equal amount of water and homogenize at high speed for 2 minutes.
-
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the appropriate d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA)). The choice of sorbent may vary depending on the matrix.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Analysis:
-
Take an aliquot of the cleaned extract for LC-MS/MS analysis. It may be necessary to dilute the extract with a suitable solvent prior to injection.
-
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of Dithiocarbamate Extracts
This protocol provides a general guideline for SPE cleanup. The specific sorbent, conditioning, and elution solvents should be optimized based on the analyte and matrix.
-
Column Selection:
-
Choose an appropriate SPE cartridge (e.g., C18, PSA) based on the properties of the dithiocarbamate and the sample matrix.
-
-
Column Conditioning:
-
Condition the SPE column by passing a suitable solvent (e.g., 5 mL of methanol (B129727) followed by 5 mL of water) through it. Do not allow the column to go dry.
-
-
Sample Loading:
-
Load the sample extract (previously dissolved in a compatible solvent) onto the conditioned SPE column at a slow, controlled flow rate.
-
-
Washing:
-
Wash the column with a weak solvent to remove interfering compounds while retaining the dithiocarbamate analyte. The choice of wash solvent is critical and needs to be optimized.
-
-
Elution:
-
Elute the dithiocarbamate from the column using a small volume of a strong solvent.
-
Collect the eluate for analysis. The eluate may be evaporated and reconstituted in a solvent suitable for the analytical instrument.
-
Visualizations
Caption: A generalized experimental workflow for dithiocarbamate analysis.
Caption: A logical troubleshooting workflow for inconsistent assay results.
Caption: Key strategies for mitigating matrix effects in dithiocarbamate assays.
References
- 1. A rapid and sensitive analysis of dithiocarbamate fungicides using modified QuEChERS method and liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Method validation and analysis of nine dithiocarbamates in fruits and vegetables by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of dithiocarbamate fungicide residues in food by a spectrophotometric method using a vertical disulfide reaction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. Analytical Methods for Dithiocarbamate Detection | Encyclopedia MDPI [encyclopedia.pub]
- 7. Study on the matrix effect in the determination of selected pharmaceutical residues in seawater by solid-phase extraction and ultra-high-performance liquid chromatography-electrospray ionization low-energy collision-induced dissociation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signal suppression/enhancement in high-performance liquid chromatography tandem mass spectrometry [ouci.dntb.gov.ua]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sodium Dibutyldithiocarbamate Concentration for Mineral Flotation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of sodium dibutyldithiocarbamate (DBDTC) in mineral flotation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (DBDTC) in mineral flotation?
A1: this compound is a chemical reagent that acts as a collector in the froth flotation process. Its primary function is to selectively adsorb onto the surface of specific mineral particles, rendering them hydrophobic (water-repellent). This hydrophobicity allows the mineral particles to attach to air bubbles and float to the surface, where they can be collected as a concentrate, separating them from the unwanted gangue minerals.
Q2: For which types of minerals is DBDTC an effective collector?
A2: DBDTC and other dithiocarbamates are particularly effective for the flotation of sulfide (B99878) minerals. They are commonly used for the recovery of copper, lead, zinc, and antimony ores.[1] They have shown good selectivity, especially in separating valuable minerals from iron sulfides like pyrite.
Q3: What are the key factors that influence the optimal concentration of DBDTC?
A3: The optimal concentration of DBDTC is not a single value but is dependent on several factors, including:
-
Mineralogy of the ore: The type and grade of the target mineral, as well as the composition of the gangue minerals, will significantly impact the required collector dosage.[2]
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Pulp pH: The pH of the mineral slurry affects the surface charge of the minerals and the chemical stability and activity of the collector.[2]
-
Particle size: The fineness of the ground ore particles influences the surface area available for collector adsorption. Over-grinding can lead to excessive reagent consumption.[2][3]
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Presence of other reagents: The types and dosages of other flotation reagents, such as frothers, activators, and depressants, can interact with DBDTC and affect its performance.[2]
-
Pulp density: The solids-to-water ratio in the pulp can influence reagent concentration and flotation kinetics.[3]
Q4: What is the typical dosage range for dithiocarbamate (B8719985) collectors?
A4: The dosage of dithiocarbamate collectors can vary widely depending on the specific application. For some chalcopyrite flotation, concentrations of 30 to 40 mg/L have been found to be effective, achieving recoveries of over 80%. In other applications, such as the flotation of pyrite, dosages can range up to 500 g/t. It is crucial to determine the optimal dosage through systematic experimental testing for each specific ore.
Troubleshooting Guide
This guide addresses common issues encountered during mineral flotation experiments using this compound.
| Issue | Possible Causes | Troubleshooting Steps |
| Low Mineral Recovery | - Insufficient DBDTC concentration.- Non-optimal pulp pH.- Inadequate conditioning time.- Presence of interfering ions in process water. | - Systematically increase the DBDTC dosage in increments.- Measure and adjust the pulp pH to the optimal range for the specific mineral.- Increase the conditioning time to allow for sufficient collector adsorption.- Analyze process water for interfering ions and consider water treatment if necessary. |
| Poor Selectivity (Low Concentrate Grade) | - Excessive DBDTC concentration leading to non-selective adsorption on gangue minerals.- Inappropriate pH, causing activation of unwanted minerals.- Insufficient depressant dosage. | - Reduce the DBDTC dosage to minimize the flotation of gangue.- Optimize the pulp pH to enhance the depression of unwanted minerals.- Evaluate and adjust the type and dosage of the depressant. |
| Froth Instability | - Incorrect frother dosage.- Changes in pulp chemistry affecting frother performance. | - Optimize the frother concentration in conjunction with the DBDTC dosage.- Ensure consistent pulp chemistry, including pH and water quality. |
| Inconsistent Flotation Results | - Variations in ore feed characteristics.- Inconsistent reagent addition.- Fluctuations in grinding circuit performance leading to variable particle size. | - Ensure a representative and homogenous ore sample for testing.- Use calibrated equipment for precise reagent dosing.- Monitor and control the particle size distribution of the ground ore. |
Data Presentation: Collector Concentration and Performance
The following tables summarize quantitative data from various studies on dithiocarbamate and dithiophosphate (B1263838) collectors in mineral flotation. This data can serve as a starting point for experimental design.
Table 1: Dithiocarbamate Dosage and Chalcopyrite Recovery
| Collector Type | Concentration (mg/L) | pH Range | Mineral | Recovery (%) |
| Dithiocarbamate-based | 30 - 40 | 9.5 - 10 | Chalcopyrite | > 80 |
Table 2: Diethyldithiocarbamate (DDTC) Dosage and Pyrite Recovery
| Collector Type | Concentration (g/t) | pH | Mineral | Increase in Recovery (%) |
| DDTC | 0 to 500 | Not Specified | Pyrite | ~60 |
Experimental Protocols
Protocol for Determining the Optimal Concentration of this compound
This protocol outlines a standard laboratory procedure for determining the optimal collector concentration for a given mineral ore.
1. Ore Preparation:
-
Obtain a representative sample of the ore.
-
Crush and grind the ore to a predetermined particle size (e.g., 80% passing 75 µm). The optimal particle size should be determined in preliminary tests.
2. Flotation Cell Setup:
-
Use a laboratory-scale flotation machine with a cell of appropriate volume (e.g., 1.5 L).
-
Set the agitation speed to a constant value (e.g., 1200 rpm).
3. Pulp Preparation:
-
Add a specific weight of the ground ore and water to the flotation cell to achieve the desired pulp density (e.g., 30% solids w/w).
-
Allow the pulp to mix for a few minutes to ensure homogeneity.
4. Reagent Conditioning:
-
Adjust the pulp pH to the desired level using a suitable regulator (e.g., lime or sulfuric acid).
-
Add other required reagents, such as depressants or activators, and condition for a specific time (e.g., 3-5 minutes).
-
Prepare a stock solution of this compound of known concentration.
-
Add the desired volume of the DBDTC stock solution to the pulp to achieve the target concentration (e.g., starting with a range of 10 g/t to 100 g/t in 10 g/t increments).
-
Condition the pulp with the collector for a set time (e.g., 3-5 minutes).
-
Add a frother (e.g., MIBC) and condition for a shorter period (e.g., 1-2 minutes).
5. Flotation:
-
Open the air inlet valve to a constant flow rate.
-
Collect the froth for a predetermined time (e.g., 5-10 minutes).
-
Collect the tailings remaining in the cell.
6. Analysis:
-
Filter, dry, and weigh the concentrate and tailings.
-
Assay the concentrate, tailings, and a sample of the feed ore for the content of the valuable mineral.
-
Calculate the mineral recovery and concentrate grade for each collector concentration.
7. Optimization:
-
Plot the mineral recovery and grade as a function of the DBDTC concentration.
-
The optimal concentration is typically the point that provides the best balance between high recovery and an acceptable concentrate grade.
Visualizations
Caption: Workflow for determining optimal collector concentration.
Caption: Troubleshooting flowchart for flotation issues.
References
Technical Support Center: Troubleshooting Inconsistent Results in Sodium Dibutyldithiocarbamate (SDBC) Vulcanization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistent results encountered during sodium dibutyldithiocarbamate (SDBC) vulcanization. The following information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SDBC) and what is its primary role in vulcanization?
This compound (SDBC) is an ultra-fast accelerator used in the sulfur vulcanization of natural and synthetic rubbers, such as isoprene (B109036) rubber, butadiene rubber, and nitrile rubber latex.[1] Its primary function is to significantly reduce the curing time and temperature required for the cross-linking of polymer chains with sulfur.[2] Due to its high solubility in water, it is particularly suitable for latex applications.[1]
Q2: What are the common causes of inconsistent vulcanization results when using SDBC?
Inconsistent results in SDBC vulcanization can stem from several factors, including:
-
Improper Dispersion: Uneven mixing of SDBC within the rubber compound can lead to localized areas of over- or under-cured material.
-
Incorrect Dosage: Variations in the amount of SDBC will directly impact the cure rate and final properties of the vulcanizate.
-
Temperature Fluctuations: Inconsistent temperature control during mixing and curing can lead to variable reaction rates.
-
Presence of Impurities: Contaminants in the rubber compound or the SDBC itself can interfere with the vulcanization chemistry.
-
Interaction with Other Additives: Other compounding ingredients, such as fillers, plasticizers, and other accelerators, can influence the activity of SDBC.
Q3: What is "blooming" and how can it be prevented when using dithiocarbamate (B8719985) accelerators like SDBC?
Blooming is the migration of excess compounding ingredients to the surface of a rubber product, often appearing as a powdery or crystalline deposit.[3][4] In the case of dithiocarbamate accelerators, this can occur if the amount used exceeds its solubility limit in the rubber matrix.[3][5]
Prevention Strategies:
-
Optimize Formulation: Use the minimum effective concentration of SDBC.
-
Improve Dispersion: Ensure thorough and uniform mixing of the accelerator in the rubber compound.[6]
-
Use a Combination of Accelerators: Employing a blend of accelerators can sometimes mitigate the blooming of a single component.[7]
-
Control Storage and Service Conditions: High humidity and temperature fluctuations can promote blooming.[4][6]
Troubleshooting Guides
Issue 1: Cure Rate is Too Fast or Scorch Time is Too Short
Question: My vulcanization is proceeding too quickly, leading to premature curing (scorch) during processing. How can I slow down the cure rate when using SDBC?
Answer: this compound is an ultra-fast accelerator, and a short scorch time is a common challenge.[5] Here are several approaches to address this issue:
-
Reduce SDBC Concentration: The most direct method to decrease the cure rate is to lower the dosage of SDBC in your formulation.
-
Introduce a Retarder: Acidic retarders can be added to the compound to delay the onset of vulcanization.
-
Use a Thiazole Co-accelerator: Thiazole-class accelerators can act as retarders when used in conjunction with dithiocarbamates in certain systems.
-
Optimize Processing Temperature: Lowering the temperature during the mixing and initial processing stages can provide a larger safety window before vulcanization begins.
Issue 2: Cure Rate is Too Slow or Incomplete Vulcanization
Question: My rubber compound is not curing completely or the vulcanization process is taking too long, even with SDBC. What could be the cause and how can I fix it?
Answer: While SDBC is a fast accelerator, several factors can inhibit its performance:
-
Insufficient SDBC Dosage: Verify that the correct amount of accelerator has been added to the compound.
-
Inadequate Activation: Dithiocarbamate accelerators typically require activators like zinc oxide and stearic acid to function effectively.[5] Ensure these are present in appropriate amounts.
-
Poor Dispersion: If the SDBC is not evenly distributed, some parts of the compound may remain under-cured. Improve your mixing procedure to ensure homogeneity.
-
Interaction with Other Ingredients: Certain acidic fillers or oils can retard the vulcanization process. Review your formulation for any potential interfering substances.
-
Low Curing Temperature: Ensure your curing temperature is within the optimal range for your specific rubber compound and vulcanization system.
Issue 3: Inconsistent Physical Properties in the Final Vulcanizate
Question: The physical properties (e.g., tensile strength, hardness, elasticity) of my vulcanized rubber are inconsistent from batch to batch. How can I improve consistency?
Answer: Inconsistent physical properties are often a result of variability in the cross-link density of the rubber network. To achieve consistent results:
-
Precise Weighing and Dosing: Ensure all compounding ingredients, especially the accelerator and curing agents, are weighed accurately for each batch.
-
Standardize Mixing Procedures: The time, temperature, and shear rate of mixing should be consistent to ensure uniform dispersion of all additives.
-
Monitor Cure Characteristics: Utilize a rheometer to monitor the vulcanization process for each batch. This allows for the verification of cure time, scorch time, and the extent of cure.
-
Control Curing Conditions: Maintain tight control over the temperature, pressure, and time of the vulcanization process.
Data Presentation
Table 1: Comparative Cure Characteristics of Dithiocarbamate Accelerators
| Accelerator | Scorch Safety | Cure Rate | Crosslink Density (at equal dosage) |
| Zinc Dimethyldithiocarbamate (ZDMC) | Shorter | Faster | Higher |
| Zinc Diethyldithiocarbamate (ZDEC) | Longer than ZDMC | Faster | Higher |
| Zinc Dibutyldithiocarbamate (ZDBC) | Longest | Faster | Higher |
Source: Adapted from industry literature. This table provides a qualitative comparison. Actual performance will depend on the specific formulation and processing conditions.
Experimental Protocols
Protocol 1: Determination of Vulcanization Characteristics using an Oscillating Disk Rheometer (ODR)
Objective: To measure the cure characteristics of a rubber compound containing SDBC, in accordance with ASTM D2084.[8][9]
Methodology:
-
Sample Preparation: Prepare a vulcanizable rubber compound containing SDBC. A circular test specimen of approximately 30 mm in diameter and 12.5 mm in thickness is typically used.[8]
-
Instrument Setup:
-
Set the ODR to the desired vulcanization temperature.
-
Calibrate the instrument according to the manufacturer's instructions.
-
-
Testing Procedure:
-
Place the test specimen into the cure meter test cavity and seal it under positive pressure.[8][10]
-
A biconical disk within the cavity will oscillate at a specified amplitude, applying a shear strain to the specimen.[8][10]
-
The instrument measures and records the torque required to oscillate the disk as a function of time.[8][10]
-
-
Data Analysis: The resulting cure curve (torque vs. time) is used to determine key vulcanization parameters:
-
ML (Minimum Torque): An indication of the uncured compound's viscosity.
-
MH (Maximum Torque): An indication of the cured compound's stiffness or shear modulus.
-
ts1 or ts2 (Scorch Time): The time required for the torque to rise by one or two units above ML, indicating the onset of vulcanization.
-
t'c(90) (Optimum Cure Time): The time required to achieve 90% of the maximum torque development (MH - ML).
-
Protocol 2: Measurement of Scorch Time using a Mooney Viscometer
Objective: To determine the pre-vulcanization characteristics (scorch time) of a rubber compound with SDBC, following ASTM D1646.[11][12][13]
Methodology:
-
Sample Preparation: Prepare two pieces of the uncured rubber compound with a combined volume of approximately 25 cm³.[14]
-
Instrument Setup:
-
Preheat the Mooney viscometer to the specified test temperature (e.g., 120°C).
-
Ensure the rotor is clean and properly installed.
-
-
Testing Procedure:
-
Place the two test pieces above and below the rotor in the die cavity and close the viscometer.
-
After a one-minute pre-heating period, start the rotor.
-
The instrument measures the Mooney viscosity (resistance to shear) over time.
-
-
Data Analysis:
-
Record the minimum viscosity.
-
The scorch time (t5 or t10) is the time required for the viscosity to increase by 5 or 10 Mooney units above the minimum viscosity.[15]
-
Mandatory Visualizations
Caption: A logical workflow for troubleshooting inconsistent vulcanization.
Caption: Simplified experimental workflow for SDBC vulcanization.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. rubber-tools.com [rubber-tools.com]
- 4. echosupply.com [echosupply.com]
- 5. lusida.com [lusida.com]
- 6. Phenomenon of Blooming and Whitening in Rubber Products and Prevention Measures - PFI Fareast (Hong Kong) Co. Ltd. [pfi.hk]
- 7. hongjusilicone.com [hongjusilicone.com]
- 8. matestlabs.com [matestlabs.com]
- 9. smithers.com [smithers.com]
- 10. nextgentest.com [nextgentest.com]
- 11. smithers.com [smithers.com]
- 12. coirubber.com [coirubber.com]
- 13. store.astm.org [store.astm.org]
- 14. matestlabs.com [matestlabs.com]
- 15. store.astm.org [store.astm.org]
Technical Support Center: Understanding the Degradation of Sodium Dibutyldithiocarbamate
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the degradation pathway of sodium dibutyldithiocarbamate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of this compound?
A1: The primary degradation pathway for this compound is hydrolysis, which is significantly accelerated under acidic conditions.[1][2] This reaction breaks down the molecule into dibutylamine (B89481) and carbon disulfide (CS2).[3] Another degradation route is oxidation, which leads to the formation of the corresponding thiuram disulfide.[4]
Q2: What are the main degradation products of this compound?
A2: The main initial degradation products are dibutylamine and carbon disulfide (CS2) via hydrolysis.[3] Oxidation of this compound results in the formation of tetra-n-butylthiuram disulfide.[4] Under thermal decomposition, hazardous products such as carbon dioxide, sulfur oxides, and nitrogen oxides can be generated.[5]
Q3: What factors influence the stability of this compound in solution?
A3: The stability of this compound is influenced by several factors:
-
pH: It is highly unstable in acidic solutions and relatively stable in neutral to alkaline conditions.[1]
-
Temperature: Higher temperatures accelerate the rate of degradation.
-
Oxidizing agents: The presence of oxidizing agents can lead to the formation of thiuram disulfides.[4]
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.
Q4: I am observing rapid degradation of my this compound solution. What could be the cause?
A4: Rapid degradation is most commonly due to acidic conditions.[1][2] Check the pH of your solution; if it is below 7, the rate of hydrolysis to dibutylamine and carbon disulfide increases significantly. Other potential causes include elevated temperatures or the presence of strong oxidizing agents.
Q5: How can I minimize the degradation of my this compound stock solutions?
A5: To minimize degradation, prepare solutions fresh for each experiment whenever possible. If storage is necessary, dissolve the compound in a high-purity, metal-free solvent buffered to an alkaline pH. Store the solution at 2-8°C, protected from light and air (e.g., in an amber, sealed vial).
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound stock or working solutions. | 1. Prepare fresh solutions before each experiment.2. Ensure the pH of the solvent is neutral or slightly alkaline.3. Store solutions in a refrigerator, protected from light. |
| Precipitate formation in acidic buffer | Protonation of the dithiocarbamate (B8719985) to form the less soluble dibutyldithiocarbamic acid, which then rapidly decomposes.[1] | 1. Avoid using acidic buffers if possible.2. If acidic conditions are required, add the this compound solution immediately before analysis to minimize degradation time. |
| Low recovery during sample extraction | Degradation during the extraction process. | 1. Ensure all solvents and reagents used in the extraction are free of acidic contaminants.2. Perform the extraction at a reduced temperature.3. Minimize the time the sample is in contact with any potentially acidic media. |
Quantitative Data on Dithiocarbamate Stability
While specific kinetic data for this compound is limited, the following table provides hydrolysis half-life data for the closely related sodium dimethyldithiocarbamate (B2753861), illustrating the significant impact of pH on stability.
| pH | Half-life (at 25°C) |
| 5 | 18 minutes[6] |
| 7 | 25.9 hours[6] |
| 9 | 433.3 hours[6] |
Note: This data is for sodium dimethyldithiocarbamate and serves as an example of the pH-dependent stability of dithiocarbamates.
The following table summarizes the reaction rate constants for the oxidation of sodium diethyldithiocarbamate (B1195824) by hydrogen peroxide and superoxide (B77818) radicals.
| Oxidizing Agent | Reaction Type | Rate Constant (k) |
| Hydrogen Peroxide | Second-order | 5.0 ± 0.1 M⁻¹s⁻¹[7] |
| Hydrogen Peroxide | Overall first-order (equimolar) | 0.025 ± 0.005 s⁻¹[7] |
| Superoxide Radical (O₂⁻) | - | 900 M⁻¹s⁻¹[7] |
Note: This data is for sodium diethyldithiocarbamate.
Experimental Protocols
Analysis of this compound by GC-MS (via CS₂ derivatization)
This method is based on the acid hydrolysis of dithiocarbamates to carbon disulfide, which is then quantified by GC-MS.
1. Sample Preparation (Acid Hydrolysis):
-
Weigh a known amount of the sample containing this compound into a gas-tight reaction vial.
-
Add a solution of stannous chloride (SnCl₂) in hydrochloric acid (HCl).
-
Add a known volume of a high-boiling point organic solvent, such as isooctane, to trap the generated carbon disulfide.
-
Seal the vial tightly.
-
Heat the vial in a water bath at 80°C for 1 hour with intermittent shaking.
-
Cool the vial in an ice bath.
-
Carefully remove an aliquot of the organic layer (e.g., isooctane) for GC-MS analysis.
2. GC-MS Conditions:
-
GC System: A gas chromatograph equipped with a mass selective detector.
-
Column: A suitable column for volatile compound analysis (e.g., a DB-5ms or equivalent).
-
Injector Temperature: 250°C
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) mode.
-
Monitored Ions (for CS₂): m/z 76 (quantifier) and 78 (qualifier).
Diagrams
Caption: Major degradation pathways of this compound.
Caption: Workflow for the analysis of this compound by GC-MS.
References
- 1. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Zinc dibutyldithiocarbamate | C18H36N2S4Zn | CID 5284483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20<sup>th</sup> century - Arabian Journal of Chemistry [arabjchem.org]
- 5. Sodium Diethyldithiocarbamate | C5H10NNaS2 | CID 533728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sodium Dimethyldithiocarbamate | C3H6NNaS2 | CID 560256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Antioxidant action of sodium diethyldithiocarbamate: reaction with hydrogen peroxide and superoxide radical - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Photocatalytic Degradation of Sodium Dibutyldithiocarbamate in Water
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the photocatalytic degradation of sodium dibutyldithiocarbamate in water.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation, offering potential causes and solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Degradation Efficiency | 1. Suboptimal Catalyst Concentration: Too little catalyst provides insufficient active sites, while too much can increase turbidity and light scattering.[1][2] 2. Inappropriate pH: The surface charge of the photocatalyst and the speciation of the target pollutant are pH-dependent, affecting adsorption and reaction rates. 3. Low Light Intensity: Insufficient photon flux will limit the generation of electron-hole pairs. 4. Catalyst Deactivation: Fouling of the catalyst surface by intermediate products can block active sites. 5. Presence of Scavengers: Other substances in the water matrix may consume the generated reactive oxygen species (ROS). | 1. Optimize Catalyst Loading: Perform a series of experiments with varying catalyst concentrations (e.g., 0.1 g/L to 2.0 g/L) to find the optimal loading for your specific setup. 2. Adjust pH: Investigate the effect of pH on degradation efficiency by conducting experiments at different pH values (e.g., acidic, neutral, and alkaline conditions).[3][4] 3. Increase Light Intensity: Ensure the light source is functioning correctly and consider moving it closer to the reactor or using a more powerful lamp. 4. Catalyst Regeneration: Wash the catalyst with deionized water or a suitable solvent to remove adsorbed species. In some cases, thermal treatment may be necessary. 5. Water Matrix Analysis: Analyze the water for the presence of potential scavengers. If present, consider a pre-treatment step. |
| Inconsistent or Irreproducible Results | 1. Inhomogeneous Catalyst Suspension: The photocatalyst is not uniformly dispersed in the solution, leading to variations in the illuminated surface area. 2. Fluctuations in Light Source Intensity: The output of the lamp may vary over time. 3. Temperature Variations: Reaction rates can be temperature-dependent. 4. Inaccurate Analyte Quantification: Issues with the analytical method used to measure the concentration of this compound. | 1. Ensure Proper Mixing: Use a magnetic stirrer or ultrasonic bath to maintain a homogeneous suspension of the photocatalyst throughout the experiment. 2. Monitor Lamp Output: Use a radiometer to check the stability of the light source's intensity. 3. Control Temperature: Use a water bath or a cooling system to maintain a constant temperature in the reactor. 4. Validate Analytical Method: Verify the accuracy and precision of your analytical method through calibration curves and control samples. Consider potential interference from degradation byproducts. |
| Difficulty in Separating Catalyst Post-Treatment | 1. Small Particle Size of Catalyst: Nanoparticulate catalysts can be challenging to separate by conventional filtration. 2. Electrostatic Interactions: The surface charge of the catalyst and particles in the solution may lead to stable suspensions. | 1. Use Centrifugation: High-speed centrifugation can effectively separate fine catalyst particles. 2. Immobilize Catalyst: Consider immobilizing the photocatalyst on a suitable support material. 3. Adjust pH: Altering the pH to the point of zero charge of the catalyst can promote agglomeration and facilitate separation. |
Frequently Asked Questions (FAQs)
1. What is the general mechanism for the photocatalytic degradation of this compound?
The photocatalytic degradation of organic pollutants like this compound generally proceeds via the generation of highly reactive oxygen species (ROS).[5] When a semiconductor photocatalyst (like TiO₂ or ZnO) is irradiated with light of sufficient energy, electron-hole pairs are generated. These charge carriers can then react with water and dissolved oxygen to produce hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻•), which are powerful oxidizing agents that can break down the organic molecule into simpler, less harmful compounds, and ultimately to CO₂, water, and inorganic ions.
2. Which photocatalysts are most effective for the degradation of dithiocarbamates?
Titanium dioxide (TiO₂) and zinc oxide (ZnO) are the most commonly studied and effective photocatalysts for the degradation of a wide range of organic pollutants, including pesticides like dithiocarbamates.[6][7] Their efficiency can be further enhanced by doping with metals or non-metals, or by creating composites with other materials.
3. How does pH affect the degradation of this compound?
The pH of the solution can significantly influence the degradation rate. It affects the surface charge of the photocatalyst, which in turn influences the adsorption of the substrate. For instance, the surface of TiO₂ is positively charged in acidic conditions and negatively charged in alkaline conditions. The speciation of the dithiocarbamate (B8719985) molecule itself can also be pH-dependent. Therefore, the optimal pH for degradation needs to be determined experimentally for each specific system.[3][4]
4. What analytical methods can be used to monitor the degradation of this compound?
Due to the instability of dithiocarbamates, their direct analysis can be challenging. Common methods include:
-
High-Performance Liquid Chromatography (HPLC): Often requires a derivatization step to form a more stable and detectable compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is typically an indirect method where the dithiocarbamate is hydrolyzed to carbon disulfide (CS₂), which is then quantified.[8]
-
UV-Vis Spectrophotometry: Can be used to monitor the disappearance of the parent compound if it has a distinct absorption peak, though it may be prone to interference from degradation intermediates.
5. How can I distinguish between photocatalytic degradation and adsorption of the compound onto the catalyst surface?
To differentiate between adsorption and degradation, a control experiment should be performed in the dark. The mixture of the photocatalyst and the this compound solution should be stirred in the dark for a period of time before turning on the light source. The decrease in concentration during this dark period is due to adsorption. The subsequent decrease in concentration after illumination is attributed to photocatalytic degradation.
Quantitative Data
The following tables summarize quantitative data from studies on the photocatalytic degradation of dithiocarbamates closely related to this compound. This data can serve as a reference for experimental design.
Table 1: Degradation Efficiency of Dithiocarbamates under Various Conditions
| Dithiocarbamate | Photocatalyst | Catalyst Conc. (g/L) | Initial Conc. (mg/L) | Light Source | Irradiation Time (min) | Degradation Efficiency (%) | Reference |
| Mancozeb | CeO₂ | 0.4 | 10 | Natural Sunlight | 120 | >62 | [9] |
| Mancozeb | Ce-ZnO | 0.4 | 10 | Natural Sunlight | 180 | ~90 | [10][11] |
| Thiram | ZnO | 0.25 | 10 | Simulated Sunlight | 360 | ~100 | [2] |
| Thiram | TiO₂-PVA | - | 24.04 | Visible Light | 150 | ~100 | [1] |
Table 2: Kinetic Parameters for the Photocatalytic Degradation of Dithiocarbamates
| Dithiocarbamate | Photocatalyst | Kinetic Model | Rate Constant (k) | R² | Reference |
| Mancozeb | Ce-ZnO | Pseudo-first-order | - | 0.9677 | [10][11] |
| Thiram | ZnO | Pseudo-first-order | - | - | [2] |
| Mancozeb | - (Hydrolysis) | First-order | pH-dependent | - | [12] |
Experimental Protocols
Protocol 1: General Procedure for Photocatalytic Degradation of this compound
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Preparation of Stock Solution: Prepare a stock solution of this compound in deionized water.
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Reaction Setup: In a typical experiment, add a specific amount of the photocatalyst (e.g., TiO₂ or ZnO) to a known volume of the this compound solution of a certain initial concentration in a photoreactor.
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Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the photocatalyst and the substrate.
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Photocatalytic Reaction: Irradiate the suspension using a suitable light source (e.g., a UV lamp or a solar simulator). Maintain constant stirring throughout the experiment.
-
Sampling: At regular time intervals, withdraw aliquots of the suspension.
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Sample Preparation for Analysis: Separate the photocatalyst from the solution by centrifugation or filtration (e.g., using a 0.22 µm syringe filter).
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Analysis: Analyze the concentration of this compound in the filtrate using a suitable analytical method such as HPLC or a spectrophotometric method.
-
Data Analysis: Calculate the degradation efficiency at each time point and determine the reaction kinetics.
Protocol 2: Analytical Method for Dithiocarbamate Quantification (Indirect GC-MS Method)
This protocol is based on the common method of hydrolyzing dithiocarbamates to carbon disulfide (CS₂) for quantification.
-
Sample Preparation: Take a known volume of the aqueous sample from the photocatalytic experiment.
-
Acid Hydrolysis: Add a solution of tin(II) chloride in hydrochloric acid to the sample in a sealed reaction vessel.
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Heating: Heat the sealed vessel in a water bath (e.g., at 80°C for 1 hour) to facilitate the hydrolysis of the dithiocarbamate to CS₂.
-
CS₂ Trapping: The volatile CS₂ is trapped in a layer of a suitable organic solvent (e.g., isooctane) present in the reaction vessel.
-
GC-MS Analysis: Inject an aliquot of the organic solvent containing the trapped CS₂ into a GC-MS system for quantification.
-
Quantification: Determine the concentration of CS₂ from a calibration curve prepared with CS₂ standards. Calculate the initial concentration of the dithiocarbamate based on the stoichiometry of the hydrolysis reaction.
Visualizations
Caption: Experimental workflow for photocatalytic degradation.
Caption: Mechanism of photocatalytic degradation.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. coresta.org [coresta.org]
- 4. mdpi.com [mdpi.com]
- 5. Kinetics of Photocatalyzed Reactions: Five Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of the Photocatalytic Degradation of Highly Abundant Pesticides in Agricultural Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ephys.kz [ephys.kz]
- 8. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijps.um.edu.my [ijps.um.edu.my]
- 10. benthamdirect.com [benthamdirect.com]
- 11. researchgate.net [researchgate.net]
- 12. daneshyari.com [daneshyari.com]
Technical Support Center: Optimizing Chelation with Sodium Dibutyldithiocarbamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the chelation efficiency of sodium dibutyldithiocarbamate. Here you will find troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and key quantitative data to inform your research.
Troubleshooting Guides
Researchers may encounter several challenges when working with this compound. This section provides solutions to common problems to ensure the success of your chelation experiments.
Issue 1: Precipitation of the Chelating Agent
A common issue is the precipitation of this compound from the solution, which can hinder its chelating activity.
| Potential Cause | Recommended Solution |
| Acidic pH | Dithiocarbamates are unstable in acidic conditions (pH < 7) and can decompose. Ensure your working solution has a neutral to slightly alkaline pH (7.0 - 9.0) for optimal stability and solubility.[1] |
| Low Temperature | Solubility may decrease at lower temperatures. If precipitation occurs upon cooling, gently warm the solution while stirring to redissolve the compound. |
| Improper Storage | Solutions of this compound should be prepared fresh for optimal performance. If storage is necessary, keep the solution in a tightly sealed container, protected from light, in a cool, dry place to minimize degradation.[1] |
Issue 2: Incomplete Chelation or Low Yield of Metal Complex
Achieving high chelation efficiency is critical for accurate quantification and effective removal of metal ions.
| Potential Cause | Recommended Solution |
| Suboptimal pH | The chelation efficiency of dithiocarbamates is highly pH-dependent. The optimal pH for the removal of many heavy metals is in the neutral to alkaline range.[2][3][4] For instance, the extraction of copper with a similar chelator, sodium diethyldithiocarbamate (B1195824), is most effective at a pH of 9.[3][4] |
| Incorrect Molar Ratio | The stoichiometric ratio between the chelating agent and the metal ion is crucial. For divalent metal ions (e.g., Cu²⁺, Cd²⁺), a 2:1 molar ratio of dithiocarbamate (B8719985) to metal is typically required. It is advisable to perform a titration to determine the optimal molar ratio for your specific experimental conditions. Using a slight excess of the chelating agent can help ensure complete metal removal.[3][4] |
| Presence of Competing Ions | Other metal ions in the solution can compete with the target metal for the chelating agent, reducing the efficiency of the desired chelation. If the sample contains multiple metal ions, a pre-separation step may be necessary, or a higher concentration of the chelating agent might be required. |
| Insufficient Reaction Time | While many chelation reactions are rapid, allowing sufficient time for the reaction to reach equilibrium is important. The optimal reaction time should be determined experimentally by analyzing the chelation efficiency at different time points. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound in chelation studies.
Q1: What is the mechanism of chelation by this compound?
This compound is a monoanionic ligand that forms stable complexes with metal ions. The two sulfur atoms of the dithiocarbamate group act as a bidentate ligand, binding to the metal ion to form a stable, five-membered ring structure. This strong interaction effectively sequesters the metal ion from the solution.
Q2: How does temperature affect the stability of the metal-dithiocarbamate complex?
The thermal stability of metal-dithiocarbamate complexes can be assessed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Generally, these complexes are stable at room temperature and decompose at elevated temperatures. For example, studies on similar N-alkyl-N-phenyl-dithiocarbamate complexes of Zinc(II) and Cadmium(II) show decomposition to form metal sulfides at higher temperatures.[5] TGA studies of various dithiocarbamate complexes indicate they are thermally stable up to at least 150°C.[6]
Q3: Can this compound be used for the selective chelation of a specific metal ion from a mixture?
The selectivity of dithiocarbamates for different metal ions varies. The stability of the resulting metal complexes is a key factor in determining selectivity. For instance, the stability of diethyldithiocarbamate complexes with some common divalent metals follows the order: Cu(II) > Zn(II) > Mn(II). This suggests a higher affinity for copper.[7] To achieve selective chelation in a mixture, careful control of experimental conditions, particularly pH, is essential. In some cases, masking agents may be used to prevent the chelation of interfering ions.
Q4: How can I quantify the amount of metal chelated by this compound?
UV-Vis spectrophotometry is a common and effective method for quantifying metal chelation.[8][9][10] The formation of a metal-dithiocarbamate complex often results in a colored solution, and the absorbance of this solution at a specific wavelength is proportional to the concentration of the complex. By creating a calibration curve with known concentrations of the metal-dithiocarbamate complex, the concentration of the metal in an unknown sample can be determined.
Quantitative Data
The following tables summarize quantitative data on the factors influencing the chelation efficiency of dithiocarbamates. Please note that much of the available data is for sodium diethyldithiocarbamate, a closely related compound, which can provide valuable insights for experiments with this compound.
Table 1: Effect of pH on Heavy Metal Removal Efficiency using Dithiocarbamates
| Metal Ion | Chelating Agent | Optimal pH Range for Removal | Reference |
| Copper (Cu²⁺) | Sodium Diethyldithiocarbamate | 8.5 - 9.0 | [2][3][4] |
| Cadmium (Cd²⁺) | Dithiocarbamate Ligands | 7.0 - 11.0 | [11] |
| Zinc (Zn²⁺) | Dithiocarbamate Ligands | ~11.0 | [2] |
| Lead (Pb²⁺) | Dithiocarbamate Ligands | ~11.0 | [2] |
Table 2: Thermal Stability of Metal-Dithiocarbamate Complexes (Data from analogous compounds)
| Metal Complex | Decomposition Onset (°C) | Final Residue | Reference |
| [Ni(butylphenyldithiocarbamate)₂] | ~250-300 | Nickel Sulfide | [12] |
| Zn(II) N-butyl-N-phenyl dithiocarbamate | >200 | Zinc Oxide | [5] |
| Cd(II) N-butyl-N-phenyl dithiocarbamate | >200 | Cadmium Oxide | [5] |
| [Cu(fbpm)₂] (fbpm = dithiocarbamate ligand) | >150 | Copper Sulfide | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Heavy Metal Precipitation from Aqueous Solution
This protocol describes a general procedure for removing heavy metal ions from a solution by precipitation with this compound.
-
Sample Preparation: Prepare an aqueous solution containing the heavy metal ion(s) of interest at a known concentration.
-
pH Adjustment: Adjust the pH of the heavy metal solution to the optimal range for chelation (typically 7.0-9.0) using a suitable buffer or by dropwise addition of NaOH or HCl.
-
Chelating Agent Preparation: Prepare a fresh solution of this compound in deionized water. The concentration should be calculated to achieve the desired molar ratio (e.g., 2:1) with the target metal ion.
-
Precipitation: Slowly add the this compound solution to the heavy metal solution while stirring continuously. A precipitate of the metal-dithiocarbamate complex should form.
-
Reaction Incubation: Continue stirring the mixture for a predetermined optimal reaction time (e.g., 30-60 minutes) to ensure complete precipitation.
-
Separation: Separate the precipitate from the solution by filtration using an appropriate filter paper or by centrifugation.
-
Analysis: Analyze the supernatant for the residual concentration of the heavy metal ion using a suitable analytical technique such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) to determine the removal efficiency.
Protocol 2: Quantitative Analysis of Metal Chelation using UV-Vis Spectrophotometry
This protocol outlines the steps for quantifying the concentration of a metal-dithiocarbamate complex using UV-Vis spectrophotometry.
-
Preparation of Standard Solutions: Prepare a series of standard solutions containing known concentrations of the target metal ion.
-
Complex Formation: To each standard solution, add a fixed, excess amount of this compound solution to ensure complete chelation. Adjust the pH to the optimal level for complex formation.
-
Solvent Extraction (if necessary): If the metal-dithiocarbamate complex is not soluble in the aqueous solution, extract it into a suitable organic solvent (e.g., chloroform, MIBK).
-
Spectrophotometric Measurement:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up.
-
Set the wavelength to the maximum absorbance (λmax) of the metal-dithiocarbamate complex. This can be determined by scanning the spectrum of one of the standard solutions.
-
Use a blank solution (containing all reagents except the metal ion) to zero the spectrophotometer.
-
Measure the absorbance of each standard solution.
-
-
Calibration Curve: Plot a graph of absorbance versus the concentration of the standard solutions. This will generate a calibration curve.
-
Sample Analysis: Prepare the unknown sample in the same manner as the standards and measure its absorbance.
-
Concentration Determination: Use the calibration curve to determine the concentration of the metal in the unknown sample based on its absorbance.
Visualizations
The following diagrams illustrate key workflows and concepts related to the chelation process with this compound.
Caption: Experimental workflow for heavy metal removal.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Extraction of Copper from Aqueous Solutions Using Sodium Diethyldithiocarbamate as the Extracting Agent | Chemical Engineering Transactions [cetjournal.it]
- 4. aidic.it [aidic.it]
- 5. Thermal Studies of Zn(II), Cd(II) and Hg(II) Complexes of Some N-Alkyl-N-Phenyl-Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dithiocarbamate-based novel anti-histaminic agents: synthesis, characterization, crystal structure and thermal study - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. The effects of sodium diethyldithiocarbamate in fibroblasts V79 cells in relation to cytotoxicity, antioxidative enzymes, glutathione, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kbcc.cuny.edu [kbcc.cuny.edu]
- 9. researchgate.net [researchgate.net]
- 10. tsijournals.com [tsijournals.com]
- 11. Chelation of heavy metals by potassium butyl dithiophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
methods for stabilizing sodium dibutyldithiocarbamate solutions for analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium dibutyldithiocarbamate (SDD) solutions.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound solutions unstable?
A1: this compound is inherently unstable in acidic conditions.[1][2] In the presence of acid, it rapidly decomposes into carbon disulfide (CS₂) and dibutylamine.[1] The half-life of some dithiocarbamates in acidic solutions can be a matter of seconds.[1] Stability is significantly improved in neutral to alkaline conditions (pH > 7).[3]
Q2: What are the primary factors that cause degradation of SDD solutions?
A2: The primary factors contributing to the degradation of SDD solutions are:
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Low pH: Acidic environments protonate the dithiocarbamate (B8719985), leading to rapid decomposition.[1][2]
-
Oxidation: Dissolved oxygen can lead to the formation of tetrabutyl thiuram disulfide, an insoluble oxidation product.[4]
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Metal Ions: Certain metal ions can catalyze the degradation of dithiocarbamates.[1]
Q3: How can I stabilize my SDD solutions for analysis?
A3: The most effective method for stabilizing SDD solutions is to maintain an alkaline pH (ideally 9.6-10.0) and to use stabilizing agents.[1] A commonly used and highly effective combination is L-cysteine, which acts as an antioxidant, and ethylenediaminetetraacetic acid (EDTA), which chelates metal ions that can catalyze degradation.[1][5] Other reducing agents like dithiothreitol (B142953) (DTT) can also be effective.[1] For preventing oxidative degradation during storage, the addition of a small amount of hydrazine (B178648) has been shown to be effective.[4]
Q4: Can I analyze SDD directly using HPLC?
A4: Direct analysis of SDD by HPLC can be challenging due to its instability. If direct analysis is necessary, it is crucial to use an alkaline mobile phase to prevent on-column degradation.[3] Additionally, using an end-capped column is recommended to minimize secondary interactions with residual silanol (B1196071) groups on the stationary phase.[1] Adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can also help to reduce these unwanted interactions.[1]
Q5: What is derivatization and why is it used for SDD analysis?
A5: Derivatization is a technique used to convert an analyte into a more stable and easily detectable compound. For SDD, a common method is methylation using a reagent like methyl iodide to form a stable methyl-ester.[1] This derivative is more amenable to chromatographic analysis, particularly by Gas Chromatography-Mass Spectrometry (GC-MS).[1][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape or peak splitting in HPLC analysis. | On-column degradation of SDD due to acidic or neutral mobile phase. | Use an alkaline mobile phase (pH > 8) to ensure stability during analysis.[3] |
| Secondary interactions with the HPLC column. | Use an end-capped column to minimize interactions with residual silanol groups.[1] Consider adding a competing base like triethylamine (TEA) to the mobile phase.[1] | |
| Low or no recovery of SDD from the sample. | Degradation of SDD during sample extraction and preparation. | Perform the extraction in an alkaline medium (pH 9.6-10.0) containing L-cysteine and EDTA.[1][5] |
| SDD has completely degraded before analysis. | Prepare solutions fresh daily.[3] If storage is necessary, refrigerate at 2-8°C in a tightly sealed, light-protected container and buffer to an alkaline pH (9-10).[3] | |
| Inconsistent or non-reproducible analytical results. | Instability of calibration standards. | Prepare calibration standards fresh from a solid reference standard for each analytical run. Store the solid standard in a dry, inert atmosphere.[3] |
| Incomplete derivatization (if using GC-MS). | Optimize the derivatization reaction conditions (reagent concentration, reaction time, and temperature). | |
| Appearance of a haze or oily droplets in the SDD solution. | Oxidative decomposition leading to the formation of water-insoluble tetrabutyl thiuram disulfide.[4] | Add a stabilizer like hydrazine to the aqueous solution to prevent oxidation, especially for solutions intended for storage.[4] |
Experimental Protocols
Protocol 1: Stabilization of SDD in Aqueous Samples for Extraction
This protocol is based on methods utilizing an alkaline extraction with stabilizing agents.[1][5]
-
Preparation of Cysteine-EDTA Solution:
-
Dissolve 50 g of L-cysteine hydrochloride monohydrate and 50 g of disodium (B8443419) dihydrogen ethylenediamine (B42938) tetraacetic acid dihydrate in approximately 500 mL of water.
-
Adjust the pH to 9.6-10.0 with 12 M sodium hydroxide.
-
Add water to a final volume of 1000 mL. This solution should be prepared fresh at the time of use.[5]
-
-
Sample Homogenization:
-
For solid samples, weigh approximately 1 kg of the sample and add 1 kg of the freshly prepared cysteine-EDTA solution. Homogenize the mixture.[1]
-
-
Extraction:
-
Take an aliquot of the homogenate equivalent to 20.0 g of the original sample.
-
Add 80 mL of the cysteine-EDTA solution and 50 mL of dichloromethane.
-
Homogenize the mixture again and then centrifuge at 2,500 rpm for 5 minutes.
-
Collect the aqueous (upper) layer.[1]
-
Repeat the extraction of the residue with an additional 50 mL of the cysteine-EDTA solution, centrifuge, and combine the aqueous layers.[1]
-
Protocol 2: Derivatization of SDD for GC-MS Analysis
This protocol describes the methylation of the extracted SDD.[1][5]
-
pH Adjustment:
-
To the combined aqueous extract from Protocol 1, add 10 mL of a tetrabutylammonium (B224687) hydrogen sulfate (B86663) solution (27.2 g in 200 mL of water).
-
Adjust the pH to 7.5-7.7 with 6 M hydrochloric acid.
-
Bring the final volume to exactly 200 mL with water.[5]
-
-
Methylation:
-
Take a 20 mL aliquot of the final extract and dissolve 4 g of sodium chloride in it.
-
Add 20 mL of a methylating solution (6 mL of methyl iodide in a mixture of 792 mL of n-hexane and 108 mL of acetone).[1]
-
Shake the mixture vigorously for 30 minutes.
-
Allow the layers to separate and collect the organic (n-hexane) layer for GC-MS analysis.[1]
-
Visualizations
References
Technical Support Center: Addressing Sodium Dibutyldithiocarbamate Cross-Reactivity in Immunoassays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering potential cross-reactivity or interference from sodium dibutyldithiocarbamate (SDDC) in immunoassays. The following resources are designed to help you identify, troubleshoot, and mitigate these issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: Can this compound (SDDC) interfere with my immunoassay results?
A1: Yes, this compound (SDDC) has the potential to interfere with immunoassay results through several mechanisms. Due to its nature as a chelating agent and a dithiocarbamate, it may interact with key components of your assay, leading to either falsely elevated or falsely decreased signals.
Q2: What are the potential mechanisms of SDDC interference in an ELISA?
A2: SDDC can interfere in ELISAs in the following ways:
-
Inhibition of Enzyme Conjugates: In ELISAs that utilize horseradish peroxidase (HRP) or alkaline phosphatase (AP) as enzyme conjugates, SDDC can interfere with their activity. Dithiocarbamates have been shown to inhibit the activity of peroxidases[1]. As a chelating agent, SDDC can also inhibit metalloenzymes like AP by sequestering essential metal ions.[2]
-
Interaction with Antibody-Antigen Binding: The presence of small molecules can sometimes alter the conformation of antibodies or antigens, thereby affecting their binding affinity. While direct evidence for SDDC is limited, it is a plausible mechanism of interference.
-
Matrix Effects: High concentrations of any small molecule, including SDDC, can alter the properties of the sample matrix (e.g., ionic strength, pH), which can non-specifically affect antibody-antigen interactions.[3][4]
Q3: My assay is showing lower than expected signals. Could SDDC be the cause?
A3: Yes, lower than expected signals (false negatives) are a possible outcome of SDDC interference. This could be due to the inhibition of the enzyme conjugate (HRP or AP), preventing the generation of a detectable signal. It could also result from SDDC interfering with the binding of the detection antibody to the target analyte.
Q4: I am observing unusually high background noise in my assay. Can SDDC be responsible?
A4: While less common, it is possible. High background could occur if SDDC promotes non-specific binding of assay components to the microplate surface. However, it is more likely that SDDC would lead to decreased signal. High background is more commonly associated with issues like insufficient blocking or washing.[5]
Troubleshooting Guides
If you suspect that SDDC is interfering with your immunoassay, follow these troubleshooting steps.
Scenario 1: Reduced Signal or Complete Signal Loss
Problem: You observe a significant decrease or complete loss of signal in samples containing SDDC compared to your controls.
Possible Causes:
-
Enzyme Inhibition: SDDC is inhibiting the HRP or AP enzyme conjugate.
-
Interference with Antibody-Antigen Binding: SDDC is preventing the capture or detection antibody from binding to the analyte.
Troubleshooting Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Use of chelating agents as terminators of alkaline phosphatase activity in enzyme-linked immunosorbent assay (ELISA) tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. myadlm.org [myadlm.org]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. scispace.com [scispace.com]
Technical Support Center: Synthesis of Sodium Dibutyldithiocarbamate Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of sodium dibutyldithiocarbamate and its derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound and its derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield of this compound. What are the likely causes and how can I improve it?
A: Low yields in dithiocarbamate (B8719985) synthesis can arise from several factors, primarily related to the stability of the product and the reaction conditions. Dithiocarbamates are known to be unstable in acidic conditions, where they can decompose back to carbon disulfide and the corresponding amine.[1][2] Additionally, some dithiocarbamates are sensitive to heat, air, and moisture.
Troubleshooting Steps:
-
Maintain Alkaline Conditions: Ensure the reaction mixture and any aqueous solutions used during workup are alkaline, ideally with a pH greater than 10, to maintain the stability of the dithiocarbamate salt.[1]
-
Temperature Control: The reaction between dibutylamine (B89481), carbon disulfide, and sodium hydroxide (B78521) is exothermic. It is crucial to control the reaction temperature, often by using an ice bath, especially during the addition of reagents.[1][2]
-
Inert Atmosphere: For syntheses that are particularly sensitive to air and moisture, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation and improve yield.
-
Reagent Purity and Stoichiometry: Use high-purity reagents and ensure the correct stoichiometric ratios as specified in the synthesis protocol.
-
Solvent Choice: The choice of solvent can significantly influence the reaction rate and product stability. While some methods are performed under solvent-free conditions, others may utilize solvents like methanol, ethanol (B145695), or water.[3][4]
Issue 2: Product "Oiling Out" During Recrystallization
Q: During purification, my this compound product is separating as an oil instead of forming crystals. What should I do?
A: "Oiling out" is a common issue in recrystallization where the solute comes out of solution above its melting point, forming a liquid layer instead of solid crystals.
Troubleshooting Steps:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil and add a small amount of additional hot solvent to decrease the saturation. Then, allow it to cool slowly.[5]
-
Lower the Cooling Temperature: Try cooling the solution to a lower temperature, as this may induce crystallization.
-
Scratch the Flask: Gently scratching the inside of the flask at the surface of the liquid with a glass rod can create nucleation sites and initiate crystallization.
-
Seed Crystals: If available, adding a small crystal of the pure this compound can act as a template for crystal growth.[1]
-
Change the Solvent System: The chosen recrystallization solvent may not be suitable. Experiment with different solvents or a mixed solvent system. Common solvents for dithiocarbamate recrystallization include ethanol, diethyl ether, or alcohol-water mixtures.[3][6]
Issue 3: Presence of Impurities in the Final Product
Q: My final product is not pure. What are the potential side reactions and how can I purify my product effectively?
A: Impurities can arise from unreacted starting materials or side reactions. A potential side reaction involves the reaction of carbon disulfide with hydroxide ions, which can compete with the desired reaction with the amine.
Troubleshooting and Purification:
-
Washing: The crude product can be washed with a solvent in which the impurities are soluble but the product is not. Cold diethyl ether or cold ethanol are often used to wash dithiocarbamate salts to remove unreacted starting materials and organic byproducts.[2][4]
-
Recrystallization: This is the primary method for purifying crude this compound. A suitable solvent should dissolve the compound when hot but not at room temperature.[1][6]
-
Column Chromatography: For dithiocarbamate esters and less polar derivatives, column chromatography can be an effective purification method. However, dithiocarbamate salts may be too polar or unstable on silica (B1680970) gel.[5]
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
A1: The synthesis is typically a one-pot reaction involving a secondary amine (dibutylamine), carbon disulfide (CS₂), and a base (sodium hydroxide, NaOH).[3][7]
(C₄H₉)₂NH + CS₂ + NaOH → (C₄H₉)₂NCSSNa + H₂O[2]
Q2: What are the optimal reaction conditions for the synthesis of this compound?
A2: The yield and purity of this compound are sensitive to reaction conditions. One study on the optimization of the synthesis of a similar compound, sodium diethyldithiocarbamate (B1195824), found that the concentration and molar equivalence of the sodium hydroxide solution are key factors. While specific optimal conditions can vary, maintaining a controlled temperature (often low to moderate) and ensuring a basic environment are critical.[8]
Q3: How should I store my this compound product?
A3: this compound should be stored in a cool, dry place, away from acids and strong oxidizing agents. It is advisable to store it under an inert atmosphere to prevent degradation from moisture and air.
Q4: Is this compound stable in solution?
A4: this compound is generally stable in alkaline aqueous solutions. However, it readily decomposes in acidic conditions to dibutylamine and carbon disulfide.[1]
Data Presentation
Table 1: Effect of Reaction Time on the Yield of Sodium Diamyldithiocarbamate *
| Reaction Time (min) | Yield (%) |
| 15 | 78.32 |
| 30 | 89.50 |
| 45 | 86.20 |
| 60 | 85.00 |
*Data from a study on the optimization of sodium diamyldithiocarbamate synthesis, which is structurally similar to this compound and provides insights into the reaction kinetics.[8]
Table 2: Effect of Reaction Temperature on the Yield of Sodium Diamyldithiocarbamate *
| Temperature (°C) | Yield (%) |
| 20 | 82.50 |
| 30 | 89.50 |
| 40 | 86.20 |
| 50 | 80.20 |
*Data from the same study as Table 1, illustrating the influence of temperature on the reaction yield.[8]
Experimental Protocols
Protocol 1: Synthesis of this compound [3]
Materials:
-
Dibutylamine
-
Sodium hydroxide (NaOH)
-
Carbon disulfide (CS₂)
-
Methanol
Procedure:
-
In a 250 mL two-necked flask equipped with a stirrer, add 100 mmol (12.9 g) of dibutylamine and a solution of 100 mmol (4 g) of sodium hydroxide in 175 mL of pure methanol.
-
While stirring the mixture at room temperature, add 100 mmol (7.6 g) of carbon disulfide dropwise.
-
After the addition of carbon disulfide is complete, continue stirring for 1 hour.
-
The reaction mixture can be left overnight, and then the solvent is evaporated to obtain the this compound salt.
Protocol 2: Purification by Recrystallization [1]
Materials:
-
Crude this compound
-
Ethanol (or other suitable solvent)
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
For maximum yield, place the flask in an ice bath for at least 30 minutes after it has reached room temperature.
-
Collect the crystals by suction filtration.
-
Wash the collected crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Dry the purified crystals in a desiccator, preferably under vacuum.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting flowchart for addressing low product yield in dithiocarbamate synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Sodium diethyldithiocarbamate - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Sodium Dibutyldithiocarbamate and Sodium Diethyldithiocarbamate for Metal Extraction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of sodium dibutyldithiocarbamate (Na(S₂CN(C₄H₉)₂)) and sodium diethyldithiocarbamate (B1195824) (Na(S₂CN(C₂H₅)₂)) for the application of metal extraction. This document outlines their respective performance based on available experimental data, details relevant experimental protocols, and visualizes key processes to aid in the selection of the appropriate chelating agent for specific research and development needs.
Introduction to Dithiocarbamates in Metal Extraction
Dithiocarbamates are a class of organosulfur compounds that act as powerful chelating agents, forming stable complexes with a wide range of metal ions.[1] Their efficacy in metal extraction is attributed to the two sulfur donor atoms in their structure, which exhibit a strong affinity for soft and borderline metal ions.[2] The choice of the alkyl substituent on the nitrogen atom can influence the lipophilicity and, consequently, the extraction behavior of the resulting metal complex. This guide focuses on two commonly used dithiocarbamates: the diethyl and dibutyl derivatives.
Performance Comparison
The selection between this compound and sodium diethyldithiocarbamate for metal extraction depends on several factors, including the target metal ion, the pH of the aqueous phase, and the desired extraction efficiency. While direct comparative studies under identical conditions are limited, analysis of available data provides valuable insights into their respective performances.
Quantitative Data Summary
The following tables summarize the extraction efficiencies of various metal ions using sodium diethyldithiocarbamate. Data for this compound is less prevalent in the literature, reflecting a potential area for further research.
Table 1: Metal Extraction Efficiency of Sodium Diethyldithiocarbamate
| Metal Ion | pH | Organic Solvent | Extraction Efficiency (%) | Reference |
| Copper (Cu²⁺) | 9 | Chloroform | 99.39 | [3] |
| Cadmium (Cd²⁺) | Not Specified | Not Specified | 20-73 | [2] |
Note: The extraction efficiency of cadmium with sodium diethyldithiocarbamate was found to be inversely related to the initial cadmium concentration.[2]
Theoretical Framework of Extraction
The extraction of a metal ion (Mⁿ⁺) from an aqueous phase into an organic solvent using a dithiocarbamate (B8719985) ligand (DTC⁻) involves the formation of a neutral metal-dithiocarbamate complex [M(DTC)n]. This complex is more soluble in the organic phase, facilitating its transfer from the aqueous medium. The overall process can be visualized as a signaling pathway from the initial state of separate metal ions and ligands to the final extracted complex.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results in metal extraction studies. The following sections provide generalized protocols for the synthesis of the dithiocarbamate reagents and a typical solvent extraction procedure.
Synthesis of Sodium Dithiocarbamates
Both sodium diethyldithiocarbamate and this compound can be synthesized by the reaction of the corresponding secondary amine with carbon disulfide in the presence of sodium hydroxide (B78521).[4]
General Solvent Extraction Protocol for Heavy Metals
This protocol outlines a typical liquid-liquid extraction procedure for removing metal ions from an aqueous solution.
Materials:
-
Aqueous solution containing the target metal ion(s)
-
Sodium dithiocarbamate solution (either diethyl or dibutyl derivative)
-
Organic solvent (e.g., chloroform, carbon tetrachloride)
-
pH buffer solutions
-
Separatory funnel
-
Spectrophotometer or Atomic Absorption Spectrometer (AAS) for analysis
Procedure:
-
Sample Preparation: Take a known volume of the aqueous sample containing the metal ion in a separatory funnel.
-
pH Adjustment: Adjust the pH of the solution to the desired value using an appropriate buffer. The optimal pH for complex formation varies depending on the metal ion.
-
Addition of Chelating Agent: Add a sufficient amount of the sodium dithiocarbamate solution to the separatory funnel.
-
Extraction: Add a measured volume of the organic solvent to the separatory funnel. Shake the funnel vigorously for a set period (e.g., 5-10 minutes) to ensure thorough mixing and facilitate the transfer of the metal complex into the organic phase.
-
Phase Separation: Allow the two phases to separate completely.
-
Analysis: Carefully separate the organic phase. The concentration of the metal in the organic phase can be determined using a suitable analytical technique such as UV-Vis spectrophotometry (for colored complexes) or AAS.
Selectivity of Dithiocarbamates
The selectivity of dithiocarbamates for different metal ions is a critical factor in their application. Generally, dithiocarbamates, as soft ligands, show a higher affinity for soft metal ions. The Irving-Williams series, which describes the relative stabilities of complexes of divalent metal ions, can provide a qualitative prediction of selectivity: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). For other heavy metals, a general selectivity order is often observed as: Pb(II) ≈ Cu(II) ≈ Ag(I) > Cd(II) > Co(II) > Ni(II) > Zn(II) > Fe(II). It is important to note that the alkyl group on the dithiocarbamate can influence this selectivity. For instance, it has been suggested that increasing the alkyl chain length can enhance the stability of the metal complexes.
Conclusion
Both this compound and sodium diethyldithiocarbamate are effective chelating agents for metal extraction. Sodium diethyldithiocarbamate has been more extensively studied, with a significant amount of data available for its extraction of copper and other metals. The choice between the two will depend on the specific application, including the target metal, the required extraction efficiency, and the desired lipophilicity of the resulting complex. The longer butyl chains in this compound may offer advantages in terms of forming more lipophilic complexes, potentially leading to better extraction into nonpolar organic solvents. However, more quantitative comparative studies are needed to fully elucidate the performance differences between these two valuable reagents.
References
A Comparative Guide to Heavy Metal Analysis by ICP-MS: Sodium Dibutyldithiocarbamate Chelation vs. Direct Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of heavy metals at trace levels is paramount for safety, quality control, and regulatory compliance. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) stands as a powerful analytical technique for this purpose. The choice of sample preparation method, however, can significantly impact the sensitivity, accuracy, and efficiency of the analysis. This guide provides an objective comparison between two common approaches: a chelation-extraction method using sodium dibutyldithiocarbamate and direct sample analysis.
This comparison will delve into the performance of each method, supported by experimental data, and provide detailed protocols to aid in methodological validation and selection.
Performance Comparison
The selection of an appropriate analytical method hinges on its performance characteristics. The following tables summarize the key validation parameters for heavy metal analysis by ICP-MS using either this compound for chelation and preconcentration or direct sample introduction. The data presented is a synthesis of values reported in various scientific studies.
Table 1: Performance of Heavy Metal Analysis using this compound Chelation followed by ICP-MS
| Parameter | Cd | Pb | As | Hg | Cu | Ni | Zn |
| Limit of Detection (LOD) (µg/L) | 0.011[1] | 0.08[1] | 0.09[1] | - | 0.05[1] | 0.06[1] | 2.23[1] |
| Limit of Quantification (LOQ) (µg/L) | 0.032[1] | 0.25[1] | 0.28[1] | - | 0.16[1] | 0.19[1] | 3.36[1] |
| Recovery (%) | >96[1] | >96[1] | >96[1] | - | >96[1] | >96[1] | >96[1] |
| Precision (RSD %) | 0.9[1] | 3.1[1] | 1.5[1] | - | 0.9[1] | 1.8[1] | 2.5[1] |
Note: Data is based on studies using similar dithiocarbamate (B8719985) preconcentration methods. The performance of this compound is expected to be in a similar range.
Table 2: Performance of Direct Heavy Metal Analysis by ICP-MS
| Parameter | Cd | Pb | As | Hg | Cu | Ni | Zn |
| Limit of Detection (LOD) (µg/L) | 0.005[2] | 0.019[2] | 0.006[2] | 0.002[2] | 0.13 | 0.33 | 0.88 |
| Limit of Quantification (LOQ) (µg/L) | 0.017[2] | 0.063[2] | 0.020[2] | 0.012[2] | - | - | - |
| Recovery (%) | 70-130[2] | 70-130[2] | 70-130[2] | 70-130[2] | 95-105[3] | 95-105[3] | 95-105[3] |
| Precision (RSD %) | 5.19[2] | 5.34[2] | 5.67[2] | 3.79[2] | <3[3] | <3[3] | <3[3] |
Signaling Pathway and Experimental Workflows
The fundamental difference between the two methods lies in the sample preparation stage, which in turn affects the signal measured by the ICP-MS.
Caption: Comparison of signaling pathways for the two analytical methods.
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible and reliable results.
Protocol 1: Heavy Metal Analysis using this compound Chelation-Extraction and ICP-MS
This protocol describes a general procedure for the preconcentration of heavy metals from an aqueous sample.
-
Sample Collection: Collect the aqueous sample in a pre-cleaned container.
-
pH Adjustment: Adjust the pH of a known volume of the sample (e.g., 100 mL) to a range of 4.1-6.4 using a suitable buffer solution.[4]
-
Chelation: Add an excess of this compound solution to the sample and mix thoroughly to ensure complete chelation of the target heavy metals.
-
Extraction: Transfer the solution to a separatory funnel and add a suitable organic solvent, such as methyl isobutyl ketone (MIBK). Shake vigorously for several minutes to extract the metal-dithiocarbamate complexes into the organic phase. Allow the layers to separate.
-
Phase Separation: Collect the organic phase containing the metal complexes.
-
Back-Extraction: Add a small volume of a strong acid (e.g., nitric acid) to the organic phase and shake to back-extract the metals into the aqueous phase.
-
Analysis: The resulting acidic aqueous solution, now containing the preconcentrated heavy metals, is ready for analysis by ICP-MS.
Caption: Step-by-step workflow for the chelation-extraction method.
Protocol 2: Direct Heavy Metal Analysis by ICP-MS
This protocol is based on established methods like the US EPA Method 200.8 for the analysis of water samples.
-
Sample Collection: Collect the aqueous sample in a pre-cleaned container.
-
Preservation: Acidify the sample to a pH < 2 with nitric acid to stabilize the metal ions.
-
Digestion (if necessary): For samples with high levels of organic matter or particulates, a digestion step using a mixture of nitric acid and hydrochloric acid in a microwave digestion system may be required to ensure complete dissolution of the metals.[3]
-
Dilution: If the concentration of total dissolved solids is high, or if the metal concentrations are expected to be outside the linear range of the instrument, dilute the sample with deionized water.
-
Internal Standard: Add an internal standard to all samples, blanks, and calibration standards to correct for instrumental drift and matrix effects.
-
Analysis: Introduce the prepared sample directly into the ICP-MS for analysis.
Caption: Step-by-step workflow for the direct analysis method.
Concluding Remarks
The choice between using this compound for chelation-extraction and direct analysis for heavy metal determination by ICP-MS depends on the specific requirements of the analysis.
This compound Chelation-Extraction is advantageous when:
-
Ultra-trace level detection is required, as the preconcentration step significantly improves the limits of detection.
-
The sample matrix is complex and contains interfering substances that need to be removed prior to analysis.
Direct Analysis is preferable for:
-
Rapid screening and high-throughput analysis where sample preparation time is a critical factor.
-
Samples with relatively clean matrices and expected heavy metal concentrations within the typical working range of the ICP-MS.
Ultimately, the optimal method will be dictated by the analytical goals, sample characteristics, and the available instrumentation and resources. It is recommended that laboratories validate their chosen method according to relevant guidelines to ensure the accuracy and reliability of their results.
References
- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 2. Analytical Method Validation For Determination Of Heavy Metal In Capsule Shell By Using Inductively Coupled Plasma Mass Spectrometry (icp-ms). [journalijar.com]
- 3. chemistryjournals.net [chemistryjournals.net]
- 4. researchgate.net [researchgate.net]
A Comparative Guide: Sodium Dibutyldithiocarbamate vs. Xanthates as Flotation Collectors for Copper Ores
For Researchers, Scientists, and Drug Development Professionals
In the realm of mineral processing, the efficient recovery of valuable metals from their ores is paramount. Froth flotation stands as a cornerstone technology for the concentration of sulfide (B99878) minerals, particularly those of copper. The selection of a suitable collector, a chemical reagent that selectively renders the target mineral hydrophobic, is a critical factor influencing the efficacy of this process. This guide provides an in-depth, objective comparison of two prominent classes of collectors for copper ores: sodium dibutyldithiocarbamate and xanthates.
This analysis is supported by a review of experimental data, detailing the performance of these collectors in terms of recovery and grade. Furthermore, comprehensive experimental protocols are provided to facilitate the replication and validation of the presented findings. Visual representations of the underlying chemical interactions and experimental workflows are also included to enhance understanding.
Performance Comparison: Strength vs. Selectivity
The primary trade-off in the selection of a flotation collector often lies between its collecting power (strength) and its ability to differentiate between the desired mineral and gangue minerals (selectivity).
This compound , a member of the dithiocarbamate (B8719985) family of collectors, is generally recognized for its high collector strength. Theoretical studies and experimental observations suggest that dithiocarbamates exhibit a strong binding affinity for copper sulfide minerals. This strong interaction can lead to higher recovery rates, particularly for complex or low-grade ores. However, this increased strength can sometimes come at the cost of reduced selectivity against other sulfide minerals, such as pyrite (B73398) (iron sulfide), which is a common gangue mineral in copper ores.
Xanthates , such as Sodium Isobutyl Xanthate (SIBX), have been the workhorse collectors in the copper mining industry for decades. They offer a balanced performance with good collecting power and reasonable selectivity. While they may not always achieve the absolute highest recovery rates seen with stronger collectors like dithiocarbamates, their selectivity often results in a higher-grade concentrate, which is crucial for downstream processing.
The choice between these collectors is therefore highly dependent on the specific mineralogy of the ore being processed and the economic objectives of the operation.
Quantitative Data Summary
The following tables summarize the performance of dithiocarbamates and xanthates in the flotation of copper ores based on experimental data from various studies. It is important to note that direct head-to-head comparisons of this compound with xanthates under identical conditions are limited in publicly available literature. Therefore, data for closely related dithiocarbamates, such as sodium diethyl dithiocarbamate, are included to provide a comparative perspective.
| Collector Type | Collector | Ore Type | Copper Recovery (%) | Concentrate Grade (%) | Key Observations | Reference |
| Dithiocarbamate | Sodium Diethyl Dithiocarbamate | Low-Grade Carbonatite Copper Ore | Lower than KEX | Higher than KEX | Showed higher selectivity for copper minerals. | [1] |
| Xanthate | Potassium Ethyl Xanthate (KEX) | Low-Grade Carbonatite Copper Ore | Higher than Na-di-DTC | Lower than Na-di-DTC | Demonstrated better overall recovery. | [1] |
| Dithiocarbamate | Di-ethyl-dithiocarbamate | Bornite-rich Copper Sulfide Ore | Weakest collector | - | Compared to ethyl xanthate and di-ethyl-dithiophosphate. | [2] |
| Xanthate | Ethyl Xanthate | Bornite-rich Copper Sulfide Ore | Higher than di-C2-DTC | - | Showed better performance than the dithiocarbamate. | [2] |
| Collector | Target Mineral | Pyrite Recovery (%) | Key Observations | Reference |
| Novel Dithiocarbamate | Chalcopyrite | Low | Superior selectivity against pyrite compared to SIBX. | [3] |
| Sodium Isobutyl Xanthate (SIBX) | Chalcopyrite | Higher | Less selective against pyrite compared to the novel dithiocarbamate. | [3] |
Experimental Protocols
To ensure the reproducibility of flotation performance studies, a detailed and consistent experimental methodology is crucial. The following protocol outlines a typical laboratory-scale froth flotation test for copper sulfide ore.
Ore Sample Preparation
-
Crushing: A representative sample of the copper ore is first crushed to a manageable size, typically below 10 mm, using a jaw crusher.
-
Grinding: The crushed ore is then wet-ground in a ball mill to achieve a target particle size distribution, commonly 80% passing 75 micrometers. The grinding medium is typically water, and the pulp density is maintained at a specific solids concentration (e.g., 60-70% w/w).
-
Sieving: The ground slurry is wet-sieved to confirm the desired particle size distribution.
Flotation Procedure
-
Pulp Preparation: The ground ore slurry is transferred to a laboratory flotation cell (e.g., a Denver-type cell). The pulp density is adjusted to the desired level for flotation, typically 30-40% solids by weight, by adding water.
-
pH Adjustment: The pH of the pulp is measured and adjusted to the target value (e.g., pH 9-10 for many copper sulfide flotations) using a suitable reagent, such as lime (CaO) or sodium hydroxide (B78521) (NaOH). The pulp is conditioned for a set period (e.g., 2-3 minutes) to allow the pH to stabilize.
-
Depressant Addition (if required): If the ore contains significant amounts of interfering minerals like pyrite, a depressant (e.g., sodium cyanide or a specific organic depressant) is added and the pulp is conditioned for another period (e.g., 5-10 minutes).
-
Collector Addition: The collector (this compound or xanthate) is added at the desired dosage (e.g., 10-50 g/tonne of ore). The pulp is then conditioned for a specific time (e.g., 3-5 minutes) to allow for the adsorption of the collector onto the mineral surfaces.
-
Frother Addition: A frother (e.g., Methyl Isobutyl Carbinol - MIBC) is added to the pulp to create a stable froth. The pulp is conditioned for a shorter period (e.g., 1-2 minutes) after frother addition.
-
Flotation: Air is introduced into the cell at a controlled flow rate to generate bubbles. The hydrophobic copper mineral particles attach to the air bubbles and are carried to the surface, forming a mineral-laden froth.
-
Concentrate Collection: The froth is manually or mechanically scraped from the surface of the pulp at regular intervals over a set flotation time (e.g., 10-15 minutes). The collected froth constitutes the concentrate.
-
Tailing Collection: The material remaining in the flotation cell after the froth has been collected is the tailing.
Analysis
-
Drying and Weighing: The collected concentrate and tailing samples are filtered, dried in an oven at a low temperature (e.g., 105°C), and then weighed.
-
Assaying: The dried samples are assayed for their copper content (and other elements of interest) using techniques such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
Performance Calculation: The copper recovery and concentrate grade are calculated using the weights and assays of the feed, concentrate, and tailing.
Visualizing the Process and Mechanisms
To better understand the froth flotation process and the underlying chemical interactions, the following diagrams have been generated using the Graphviz DOT language.
References
A Comparative Analysis of Sodium Dibutyldithiocarbamate and Other Vulcanization Accelerators
In the realm of rubber vulcanization, the selection of an appropriate accelerator is paramount to achieving desired curing characteristics and final product performance. This guide provides a detailed comparison of Sodium Dibutyldithiocarbamate (SDBC) with other commonly used vulcanization accelerators, including sulfenamides, thiazoles, and other dithiocarbamates. This analysis is supported by a review of experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
This compound is recognized as an ultra-fast vulcanization accelerator.[1] It is particularly well-suited for latex-based applications due to its solubility in water.[1]
Performance Comparison of Vulcanization Accelerators
The efficiency of a vulcanization accelerator is primarily evaluated based on its influence on the cure characteristics of the rubber compound and the physical properties of the vulcanizate. Key parameters include scorch time (ts2), which indicates the processing safety, and cure time (t90), which is the time to reach 90% of the maximum torque, representing the optimal cure. The mechanical properties of the vulcanized rubber, such as tensile strength and modulus, are also critical indicators of an accelerator's performance.
Dithiocarbamates, as a class, are known for their rapid vulcanization rates.[2][3] They generally provide a faster cure compared to thiazole (B1198619) and sulfenamide (B3320178) accelerators.[4] However, this high reactivity often comes at the cost of reduced scorch safety, meaning there is a shorter time available for processing before vulcanization begins.[2][3]
Sulfenamide accelerators, such as N-cyclohexyl-2-benzothiazole sulfenamide (CBS) and N-tert-butyl-2-benzothiazole sulfenamide (TBBS), are known for their delayed-action mechanism, which provides excellent scorch safety.[5][6] This allows for safer processing of rubber compounds, especially in complex molding operations.[5] Thiazole accelerators like 2-mercaptobenzothiazole (B37678) (MBT) and dibenzothiazole disulfide (MBTS) offer a balance between cure rate and scorch safety.[4]
Experimental data from various studies on natural rubber (NR) and styrene-butadiene rubber (SBR) compounds demonstrate these differences. For instance, in natural rubber compounds, thiurams and dithiocarbamates have been shown to provide the fastest cure times.[7] In contrast, sulfenamides like TBBS are noted for imparting the best tensile strength to the vulcanizate.[7]
Below is a summary of typical performance characteristics of different accelerator classes based on available experimental data. It is important to note that direct quantitative comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Comparative Performance of Vulcanization Accelerators in Natural Rubber
| Accelerator Class | Representative Accelerator | Scorch Time (ts2) | Cure Time (t90) | Tensile Strength | Modulus |
| Dithiocarbamate (B8719985) | This compound (SDBC) | Very Short | Very Short | Good | High |
| Sulfenamide | TBBS | Long | Moderate | Excellent | High |
| Thiazole | MBTS | Moderate | Moderate | Good | Moderate |
| Thiuram | TMTD | Very Short | Very Short | Good | High |
Experimental Protocols
The evaluation of vulcanization accelerators typically involves a standardized set of procedures for compounding, curing, and testing of the rubber. Below is a generalized experimental protocol.
Rubber Compounding
Rubber compounding is carried out on a two-roll mill. The base elastomer (e.g., Natural Rubber, SBR) is first masticated. Then, activating agents (zinc oxide and stearic acid), fillers (such as carbon black), and other processing aids are incorporated. The accelerator and sulfur are added in the final stage of mixing at a lower temperature to prevent premature vulcanization.
A typical formulation for testing in natural rubber is as follows:
-
Natural Rubber (NR): 100 phr
-
Zinc Oxide: 5 phr
-
Stearic Acid: 2 phr
-
Carbon Black (N330): 50 phr
-
Sulfur: 2.5 phr
-
Accelerator: 1.5 phr
Cure Characteristics Analysis
The cure characteristics of the compounded rubber are determined using a Moving Die Rheometer (MDR) or an Oscillating Disc Rheometer (ODR) according to ASTM D5289.[7] The test is typically conducted at a constant temperature (e.g., 160°C). The rheometer measures the torque required to oscillate a rotor embedded in the rubber sample as a function of time. From the resulting cure curve, the following parameters are determined:
-
Minimum Torque (ML): An indication of the viscosity of the uncured compound.
-
Maximum Torque (MH): Related to the shear modulus and crosslink density of the fully cured rubber.
-
Scorch Time (ts2): The time taken for the torque to rise by 2 units above the minimum torque.
-
Optimum Cure Time (t90): The time required to reach 90% of the maximum torque.
Mechanical Properties Testing
The compounded rubber is vulcanized in a compression molding press at a specified temperature and for the optimum cure time (t90) determined from the rheometer test. The vulcanized rubber sheets are then conditioned at room temperature for 24 hours before testing.
Standard dumbbell-shaped test specimens are cut from the vulcanized sheets. The following mechanical properties are then measured according to ASTM D412:
-
Tensile Strength: The maximum stress applied to a specimen before it ruptures.
-
Elongation at Break: The maximum strain at which the specimen ruptures.
-
Modulus at 300% Elongation: The stress at 300% strain, which indicates the stiffness of the material.
-
Hardness: Measured using a Shore A durometer according to ASTM D2240.
Signaling Pathways and Experimental Workflow
The vulcanization of rubber with sulfur and dithiocarbamate accelerators is a complex process involving several key stages. The following diagrams illustrate the generally accepted mechanism and a logical workflow for comparing SDBC with other accelerators.
Conclusion
The selection between this compound and other vulcanization accelerators requires a careful consideration of the desired processing characteristics and final product performance. SDBC is the preferred choice for applications demanding very fast cure rates, such as in the production of latex-dipped goods.[1] However, its lower scorch safety necessitates precise control over the processing temperature and time.[2][3]
On the other hand, sulfenamide accelerators like TBBS are more suitable for applications where a longer processing window is required, such as in the molding of complex rubber articles.[5] Thiazoles offer a middle ground in terms of cure speed and processing safety. Ultimately, the optimal choice will depend on a thorough evaluation of the specific rubber compound and the intended application. It is recommended that formulation development and optimization be guided by experimental testing to achieve the desired balance of properties.
References
A Comparative Guide to the Colorimetric Determination of Copper: The Sodium Dibutyldithiocarbamate Method and its Alternatives
For researchers, scientists, and drug development professionals, the accurate and precise quantification of copper is paramount in a multitude of applications, from ensuring the safety of pharmaceutical products to monitoring environmental contaminants. This guide provides a comprehensive comparison of the sodium dibutyldithiocarbamate colorimetric method for copper analysis with other widely used techniques, supported by experimental data and detailed protocols.
Performance Comparison of Copper Analysis Methods
The selection of an appropriate analytical method for copper determination hinges on a variety of factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the performance characteristics of the this compound method alongside several common alternatives.
| Method | Principle | Accuracy (Recovery %) | Precision (RSD %) | Detection Limit | Key Advantages | Key Disadvantages |
| This compound | Colorimetry | 89.0 - 109.6%[1] | 0.6 - 6.1%[1] | ~1.4 µM[1] | Simple, cost-effective, rapid | Potential for interference from other metal ions |
| Flame Atomic Absorption Spectrometry (FAAS) | Atomic Absorption | >95%[2] | <5%[2] | 1.8 µg/mL[2] | High selectivity, well-established | Requires specialized equipment, less sensitive than GFAAS |
| X-Ray Fluorescence (XRF) | X-ray Spectroscopy | High agreement with reference methods (Expanded uncertainty of 0.23%)[3][4] | High (RSD of 0.05% - 0.65% for elements in copper alloys)[5] | 0.002% - 0.03%[6] | Non-destructive, rapid, multi-element analysis | Matrix effects can influence accuracy, lower sensitivity for some elements |
| Bathocuproine Method | Colorimetry | Relative error of 0.3%[7] | 4.1%[7] | 20 µg/L[7] | High selectivity for Cu(I) | Potential for interference from Cu(II) if not properly managed[8] |
| Diphenylthiocarbazide (DPTC) Method | Colorimetry | Good agreement with FAAS[9] | Good reproducibility[9] | High sensitivity (Molar absorptivity 0.5038 × 10⁴ L mol⁻¹ cm⁻¹)[9] | High sensitivity | Potential for interference from other metal ions |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are the experimental protocols for the sodium diethyldithiocarbamate (B1195824) (a close analogue of dibutyldithiocarbamate) and Flame Atomic Absorption Spectrometry (FAAS) methods.
Sodium Diethyldithiocarbamate Colorimetric Method
This method is based on the reaction of copper ions with sodium diethyldithiocarbamate to form a yellow-colored complex, which is then quantified spectrophotometrically.[10]
1. Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
If the sample is solid, it may require ashing in a muffle furnace to remove organic matter, followed by dissolution of the ash in acid (e.g., a mixture of HCl and HNO₃).[10]
-
For liquid samples, a simple dilution may be sufficient.
2. pH Adjustment:
-
Adjust the pH of the sample solution to approximately 7 using an ammonia (B1221849) solution.[10]
3. Complex Formation:
-
Add a solution of sodium diethyldithiocarbamate to the pH-adjusted sample solution. This will form a yellow copper-diethyldithiocarbamate complex.[10]
4. Extraction:
-
Transfer the solution to a separating funnel.
-
Add an organic solvent, such as chloroform, and shake vigorously to extract the colored complex into the organic layer.[10]
-
Allow the layers to separate.
5. Spectrophotometric Measurement:
-
Collect the organic layer containing the complex.
-
Measure the absorbance of the solution at a wavelength of approximately 480 nm using a spectrophotometer, against a reagent blank.[10]
6. Quantification:
-
Prepare a calibration curve using standard solutions of known copper concentrations.
-
Determine the copper concentration in the sample by comparing its absorbance to the calibration curve.
Flame Atomic Absorption Spectrometry (FAAS) Method
FAAS measures the absorption of light by free atoms in a gaseous state.
1. Sample Preparation:
-
Samples are typically digested using a mixture of acids (e.g., HCl and HNO₃) to bring the copper into solution.[11]
-
The digested sample is then diluted to a suitable concentration with deionized water.
2. Instrument Setup:
-
Set up the FAAS instrument with a copper hollow cathode lamp.
-
Optimize instrumental parameters such as wavelength (typically 324.7 nm for copper), slit width, and fuel and oxidant flow rates.
3. Calibration:
-
Prepare a series of standard solutions of copper of known concentrations.
-
Aspirate the standards into the flame and measure their absorbance to generate a calibration curve.
4. Sample Analysis:
-
Aspirate the prepared sample solutions into the flame and measure their absorbance.
5. Quantification:
-
The concentration of copper in the samples is determined from the calibration curve.
Experimental Workflow: this compound Method
The following diagram illustrates the key steps in the this compound colorimetric method for copper determination.
References
- 1. A Low-Cost Colorimetric Assay for the Analytical Determination of Copper Ions with Consumer Electronic Imaging Devices in Natural Water Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flame atomic absorption spectrometric (FAAS) determination of copper, iron and zinc in food samples after solid-phase extraction on Schiff base-modified duolite XAD 761 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Mn, Fe, Ni in Copper Alloy by X-Ray Fluorescence Analysis [scirp.org]
- 6. Can Copper Alloys Be Accurately Identified using Handheld X-Ray Fluorescence Spectrometry? - Analyzing Metals [thermofisher.com]
- 7. NEMI Method Summary - 3500-Cu C [nemi.gov]
- 8. An improved Bathocuproine assay for accurate valence identification and quantification of copper bound by biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Copper Testing of Food by Sodium Diethyldithiocarbamate Method [proresearchindia.com]
- 11. researchgate.net [researchgate.net]
Unveiling the Selectivity of Sodium Dibutyldithiocarbamate for Heavy Metal Ions: A Comparative Guide
For researchers, scientists, and drug development professionals, the effective and selective chelation of heavy metal ions is a critical aspect of various applications, from environmental remediation to therapeutic interventions. Sodium dibutyldithiocarbamate, a prominent member of the dithiocarbamate (B8719985) family of chelating agents, demonstrates a pronounced selectivity for different heavy metal ions. This guide provides an objective comparison of its performance with various heavy metal ions, supported by experimental data and detailed methodologies.
Dithiocarbamates, including this compound, are powerful chelating agents that form stable complexes with a wide array of heavy metal ions.[1] This strong chelating ability is attributed to the presence of two sulfur donor atoms, which readily bind to soft metal ions.[1] The selectivity of these compounds is primarily governed by the Hard and Soft Acids and Bases (HSAB) theory, which indicates a higher affinity for soft acid metal ions.[2]
Quantitative Performance Comparison
The stability of the complex formed between a chelating agent and a metal ion is a key indicator of its selectivity. The overall stability constant (log β2) is a measure of the equilibrium constant for the formation of the metal-ligand complex. A higher log β2 value signifies a more stable complex and, consequently, a higher affinity of the chelating agent for that particular metal ion.
| Heavy Metal Ion | log β2 (in Dimethyl Sulfoxide) | log β2 (in Methanol) |
| Copper (Cu²⁺) | 27.8 | 21.4 |
| Lead (Pb²⁺) | 24.9 | 17.0 |
| Nickel (Ni²⁺) | 24.2 | 16.2 |
| Cadmium (Cd²⁺) | 23.9 | 16.0 |
| Zinc (Zn²⁺) | 18.9 | 12.8 |
Data sourced from Labuda, J., Skatuloková, M., Németh, M., & Gergely, Š. (1984). Formation and stability of diethyldithiocarbamate (B1195824) complexes. Chemical Papers, 38(5), 597-605.
This data clearly indicates a preferential selectivity of diethyldithiocarbamate for copper, followed by lead, nickel, cadmium, and zinc. This observed order of stability, Cu(II) > Pb(II) > Ni(II) > Cd(II) > Zn(II), is consistent with the Irving-Williams series for divalent metal ions, which predicts the relative stabilities of complexes.[3]
Experimental Protocols
To experimentally determine the selectivity of this compound for different heavy metal ions, a competitive solvent extraction followed by spectrophotometric analysis can be employed. This method allows for the direct comparison of the chelating agent's affinity for various metals in a mixed solution.
Protocol: Competitive Solvent Extraction and UV-Vis Spectrophotometric Analysis
1. Reagents and Solutions:
-
This compound Solution (0.01 M): Dissolve the appropriate amount of this compound in deionized water.
-
Stock Solutions of Heavy Metal Ions (1000 ppm): Prepare individual stock solutions of Cu²⁺, Pb²⁺, Cd²⁺, Zn²⁺, and Ni²⁺ by dissolving their nitrate (B79036) or chloride salts in deionized water with a small amount of nitric acid to prevent hydrolysis.
-
Mixed Heavy Metal Ion Solution: Prepare a solution containing a known concentration (e.g., 10 ppm) of each of the five heavy metal ions.
-
Buffer Solution (pH 6): Prepare a suitable buffer, such as a phosphate (B84403) or acetate (B1210297) buffer, to maintain a constant pH during the experiment. The pH can significantly influence the complex formation.
-
Organic Solvent: Chloroform or carbon tetrachloride.
-
UV-Vis Spectrophotometer.
2. Experimental Procedure:
-
Sample Preparation: In a separatory funnel, mix a defined volume of the mixed heavy metal ion solution with the buffer solution.
-
Chelation and Extraction: Add a specific volume of the this compound solution to the separatory funnel. The molar ratio of the chelating agent to the total metal ions should be controlled. Shake the funnel vigorously for a set period (e.g., 5-10 minutes) to allow for the formation of metal-dithiocarbamate complexes and their extraction into the organic phase.
-
Phase Separation: Allow the aqueous and organic layers to separate.
-
Analysis:
-
Carefully collect the organic phase.
-
Measure the absorbance of the organic phase using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for each metal-dithiocarbamate complex. The complexes of different metals often have distinct colors and λmax values.
-
If the absorption spectra of the complexes overlap, a simultaneous equation method or derivative spectrophotometry may be required for quantification.
-
-
Quantification:
-
Prepare calibration curves for each individual metal ion by extracting known concentrations with this compound under the same experimental conditions.
-
Determine the concentration of each metal ion in the extracted organic phase from the mixed metal solution using the respective calibration curves.
-
-
Calculation of Selectivity:
-
The distribution ratio (D) for each metal can be calculated as the concentration of the metal in the organic phase divided by its concentration remaining in the aqueous phase.
-
The separation factor (α), which indicates the selectivity for one metal over another, can be calculated as the ratio of their distribution ratios (e.g., α(Cu/Zn) = D(Cu) / D(Zn)). A higher separation factor indicates greater selectivity.
-
Visualizing the Chelation Process
The following diagrams illustrate the fundamental processes involved in determining the selectivity of this compound.
Caption: Competitive chelation of heavy metal ions by this compound.
Caption: Experimental workflow for determining selectivity.
References
A Comparative Guide to Inter-Laboratory Analysis of Sodium Dibutyldithiocarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of sodium dibutyldithiocarbamate. The objective is to offer a comparative overview of common analytical techniques, supported by available experimental data, to assist researchers in selecting the most suitable method for their specific applications. The analysis of dithiocarbamates, including this compound, is crucial in various fields, from agriculture to pharmaceutical development, due to their roles as fungicides, vulcanization accelerators, and antioxidants.[1]
Methodology Comparison
The determination of this compound can be approached through several analytical techniques, each with its own set of advantages and limitations. The most prevalent methods include chromatography, spectrophotometry, and titration. Due to the instability of dithiocarbamates, analysis often involves a derivatization step or conversion to a more stable compound, such as carbon disulfide (CS2).[2]
Gas Chromatography (GC) : GC-based methods are frequently employed for dithiocarbamate (B8719985) analysis.[1][2] These methods typically involve the acid hydrolysis of the dithiocarbamate to carbon disulfide, which is then quantified. Gas chromatography-mass spectrometry (GC-MS) offers high sensitivity and selectivity.[2][3]
High-Performance Liquid Chromatography (HPLC) : HPLC provides a powerful tool for the separation and quantification of dithiocarbamates.[4][5] HPLC methods can offer direct analysis of the parent compound or its derivatives, providing an advantage over indirect methods.[6][7]
UV-Visible Spectrophotometry : This colorimetric method is based on the reaction of dithiocarbamates with other reagents to form a colored complex.[8] For instance, the reaction with copper acetate (B1210297) in the presence of diethanolamine (B148213) produces a yellow complex that can be measured spectrophotometrically.[9]
Titration : Titrimetric methods, such as coulometric titration, can also be used for the determination of dithiocarbamates.[10] These methods are often based on redox reactions, like the iodine-azide reaction induced by dithiocarbamates.[11]
Quantitative Data Summary
The following tables summarize the quantitative performance of various analytical methods applicable to the analysis of dithiocarbamates. It is important to note that performance characteristics can vary based on the specific dithiocarbamate, the sample matrix, and the laboratory conditions.
Table 1: Comparison of Chromatographic Methods for Dithiocarbamate Analysis
| Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| GC-MS | Dithiocarbamates (as CS2) | Grapes, Potato, Tomato, Eggplant, Green Chili | 0.005 µg/mL | 0.04 µg/mL | 79-104 | [3] |
| HPLC-UV | Ziram (B1684391) | Water, Crops | 0.01 mg/kg | - | 59-85 | [7] |
| HPLC-UV | Zineb | Water, Crops | 0.02 mg/kg | - | 59-85 | [7] |
| HPLC-UV | Dimethyldithiocarbamates | Various | - | 1.52 ng (injected) | >90 | [7] |
| HPLC-UV | Ethylenebisdithiocarbamates | Various | - | 4.2 ng (injected) | >90 | [7] |
| HPLC-UV | Propylenebisdithiocarbamates | Various | - | 6.52 ng (injected) | >90 | [7] |
Table 2: Performance of Other Analytical Methods
| Method | Analyte | Range | Relative Error | Reference |
| Titration (Iodine-Azide Reaction) | Sodium Diethyldithiocarbamate | 5-160 µg | +/- 3% | [11] |
| Coulometric Titration | Sodium Diethyldithiocarbamate | 20-200 ng | - | [10] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Dithiocarbamates (as CS2)
This protocol is a generalized procedure based on the acid hydrolysis of dithiocarbamates to carbon disulfide, followed by GC-MS analysis.[2][3]
a) Sample Preparation (Acid Hydrolysis):
-
Weigh 50 g of the homogenized sample into a 250 mL reaction bottle.
-
Add a stannous chloride (SnCl2) reaction mixture.
-
Add 25 mL of iso-octane.
-
Place the bottle in a water bath at 80°C for 1 hour, with intermittent shaking every 20 minutes.
-
Transfer the bottle to ice-cold water to separate the layers.
-
The iso-octane layer containing the generated CS2 is collected for GC-MS analysis.
b) GC-MS Conditions:
-
Injector Temperature: 200°C
-
Column: e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Oven Program: 40°C hold for 2 min, ramp to 250°C at 20°C/min
-
Ionization Mode: Electron Ionization (EI)
-
Monitored Ions (m/z): 76 (quantifier) and 78 (qualifier) for CS2
c) Quantification: A calibration curve is generated using CS2 standards of known concentrations. The concentration of CS2 in the sample is determined and can be expressed as mg/kg of the original dithiocarbamate.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol describes a general procedure for the analysis of dithiocarbamates using HPLC with UV detection.[6][7]
a) Sample Preparation (for Plasma Samples):
-
Pipette 500 µL of plasma sample into a centrifuge tube.
-
Add 1 mL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 30 seconds and centrifuge.
-
The supernatant can be further processed, which may include a derivatization step. For example, methylation using methyl iodide.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
b) HPLC Conditions:
-
Column: C18 (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of a buffer (e.g., Phosphate buffer pH 3.0) and an organic modifier (e.g., Acetonitrile) in a specific ratio (e.g., 60:40, v/v).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 272 nm
-
Column Temperature: 25°C
c) Quantification: A calibration curve is constructed by plotting the peak area against the concentration of injected standard solutions.
UV-Visible Spectrophotometry Method
This protocol is based on EPA Method 630 for the determination of total dithiocarbamates.[8]
a) Sample Preparation and Reaction:
-
A measured volume of the sample is placed in a decomposition flask.
-
A decomposition reagent (e.g., stannous chloride in hydrochloric acid) is added.
-
The mixture is heated to liberate carbon disulfide.
-
The evolved CS2 is passed through a trap containing a colorimetric reagent (e.g., cupric acetate and diethanolamine in ethanol).
-
Allow the color to develop for at least 15 minutes but not more than two hours.
b) Measurement:
-
Determine the absorbance of the resulting colored solution at 435 nm and 380 nm using a UV-visible spectrophotometer.
c) Quantification:
-
Prepare calibration curves by plotting absorbance versus the weight of dithiocarbamate standards (typically ziram is used as the standard).
Visualizations
Caption: Workflow for Dithiocarbamate Analysis by GC-MS.
Caption: Principle of UV-Vis Spectrophotometric Analysis.
Caption: Classification of Analytical Methods.
References
- 1. This compound | C9H18NNaS2 | CID 546717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Separation of dithiocarbamates by high-performance liquid chromatography using a micellar mobile phase | Scilit [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. epa.gov [epa.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. researchgate.net [researchgate.net]
- 11. Sodium Diethyldithiocarbamate | C5H10NNaS2 | CID 533728 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Proficiency Testing for Dithiocarbamate Analysis in Food
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive comparison of proficiency testing (PT) schemes for the analysis of dithiocarbamate (B8719985) residues in food samples. Accurate determination of these fungicides is crucial for food safety, regulatory compliance, and consumer protection. This document provides an objective overview of available PT programs, a comparison of analytical methodologies with supporting data, and detailed experimental protocols to assist laboratories in evaluating and improving their performance.
Introduction to Dithiocarbamate Analysis and Proficiency Testing
Dithiocarbamates are a widely used group of fungicides in agriculture. Due to their chemical instability, their analysis is challenging and typically involves the indirect measurement of carbon disulfide (CS₂), a common degradation product.[1] Proficiency testing is an essential component of laboratory quality assurance, allowing for the comparison of a laboratory's analytical performance against that of its peers and an established reference value.[2][3] Participation in PT schemes helps laboratories to identify potential analytical issues, validate their methods, and demonstrate the reliability of their data.[2]
Comparison of Proficiency Testing Schemes
Several organizations offer proficiency tests for dithiocarbamate analysis in various food matrices. These programs provide participating laboratories with test materials containing known, but undisclosed, concentrations of dithiocarbamates. The laboratories analyze the samples and report their results to the provider, who then compiles the data and issues a report comparing the performance of all participants. Key providers of such schemes include Fapas, TestQual, and Bipea.[4][5][6]
Performance in Recent Proficiency Tests
The performance of laboratories in dithiocarbamate proficiency tests can be evaluated using z-scores, which measure the deviation of a laboratory's result from the assigned value.[1][7] A z-score between -2 and 2 is generally considered satisfactory.[1] The following table summarizes the performance of participating laboratories in recent Fapas proficiency tests for dithiocarbamate analysis in different food matrices.
| Proficiency Test Round | Food Matrix | Homogeneity Mean (µg/kg) | Assigned Value (µg/kg) | Participants with |z| ≤ 2 (%) | | :--- | :--- | :--- | :--- | :--- | | 19320 | Lettuce | 497 | 533 | 80% | | 19308 | Pear | 177 | 107 | 64% | | 19296 | Parsley | 980 | 426 | 74% | | 19276 | Lettuce | 487 | 611 | 76% | | 19256 | Lettuce | 612 | 655 | 84% | | 19236 | Parsley | 471 | 386 | 66% | Data sourced from a Fapas report on the stability of dithiocarbamates proficiency test materials.[1]
TestQual has also organized multiple proficiency tests for dithiocarbamates in matrices like arugula and potato, with expected concentration ranges for CS₂ between 10 and 500 µg/kg and a target standard deviation of 30%.[8] Bipea includes dithiocarbamate analysis in their proficiency testing programs for pesticides in fruits and vegetables.[5][9]
Analytical Methodologies for Dithiocarbamate Analysis
The most common approach for the determination of dithiocarbamates in food is an indirect method based on the acid hydrolysis of the sample to liberate carbon disulfide (CS₂), which is then quantified by a suitable analytical technique, typically gas chromatography-mass spectrometry (GC-MS).[1] The European Union Reference Laboratory for Single Residue Methods (EURL-SRM) has published a detailed, validated method for this analysis.[10][11]
Performance of the Standard Analytical Method
The performance of the acid hydrolysis/GC-MS method has been documented in various validation studies. The following table summarizes typical performance characteristics.
| Performance Parameter | Value | Food Matrix |
| Recovery | 79 - 104% | Various |
| Repeatability (RSDr) | < 12% | Cardamom, Black Pepper |
| Reproducibility (RSDR) | < 15% | Cardamom, Black Pepper |
| Limit of Quantification (LOQ) | 0.05 mg/kg | Cardamom, Black Pepper |
Experimental Protocols
The following is a detailed protocol for the analysis of dithiocarbamates in food samples, based on the EURL-SRM method.
Sample Preparation
-
Homogenization: Homogenize a representative portion of the food sample. For samples with high water content, cryogenic milling may be necessary to ensure homogeneity.
-
Weighing: Accurately weigh a representative portion of the homogenized sample (typically 10-50 g) into a reaction vessel.
Acid Hydrolysis and CS₂ Extraction
-
Addition of Reagents: To the reaction vessel containing the sample, add an internal standard solution (if used), an anti-foaming agent, and the hydrolysis reagent. The hydrolysis reagent is typically a solution of tin(II) chloride in hydrochloric acid.
-
CS₂ Trapping: Immediately after adding the hydrolysis reagent, add a known volume of a high-boiling point organic solvent, such as isooctane, to trap the released CS₂.
-
Hydrolysis Reaction: Tightly seal the reaction vessel and heat it in a water bath or heating block at a controlled temperature (e.g., 80-100°C) for a specified time (e.g., 60-90 minutes) with constant agitation. This process facilitates the complete hydrolysis of dithiocarbamates to CS₂.
-
Cooling and Phase Separation: After the hydrolysis is complete, rapidly cool the reaction vessel in an ice bath to stop the reaction and minimize the loss of volatile CS₂. Allow the aqueous and organic layers to separate.
Instrumental Analysis by GC-MS
-
Injection: Carefully transfer an aliquot of the organic (iso-octane) layer, which now contains the extracted CS₂, into a GC vial and inject it into the GC-MS system.
-
Gas Chromatography Conditions:
-
Injector: Splitless mode, temperature e.g., 200°C.
-
Column: A suitable capillary column for the separation of volatile compounds, e.g., a 5% phenyl-methylpolysiloxane phase.
-
Oven Temperature Program: An appropriate temperature program to ensure good separation of CS₂ from solvent and matrix interferences.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or tandem mass spectrometry (MS/MS) for enhanced selectivity and sensitivity.
-
Monitored Ions for CS₂: m/z 76 (quantifier) and 78 (qualifier).
-
-
Quantification: Create a calibration curve using standard solutions of CS₂ in the same solvent used for extraction. Quantify the CS₂ concentration in the sample extract by comparing its peak area to the calibration curve. The final result is expressed as mg of CS₂ per kg of the original food sample.
Mandatory Visualizations
Caption: Workflow of a dithiocarbamate proficiency testing scheme.
Caption: Analytical workflow for dithiocarbamate analysis in food.
References
- 1. fapas.com [fapas.com]
- 2. extranet.bipea.org [extranet.bipea.org]
- 3. extranet.bipea.org [extranet.bipea.org]
- 4. fapas.com [fapas.com]
- 5. Proficiency testing programs - FOOD - Bipea [bipea.org]
- 6. TestQual [testqual.com]
- 7. rsc.org [rsc.org]
- 8. testqual.com [testqual.com]
- 9. Bipea [extranet.bipea.org]
- 10. EURL | Single Residue Methods | SRM Reports (sorted by Compound) [eurl-pesticides.eu]
- 11. eurl-pesticides.eu [eurl-pesticides.eu]
A Comparative Guide to Sodium Dibutyldithiocarbamate as a Reference Standard for Dithiocarbamate Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of dithiocarbamates, the choice of a suitable reference standard is paramount for accurate quantification. This guide provides a comprehensive comparison of sodium dibutyldithiocarbamate as a reference standard against other common alternatives, supported by experimental data and detailed methodologies.
Dithiocarbamates are a class of organosulfur compounds widely used as fungicides and pesticides.[1] Their analysis is often challenging due to their instability and the need to quantify them as a group.[2] The most common analytical approach involves the acid hydrolysis of dithiocarbamates to carbon disulfide (CS2), which is then measured by techniques such as gas chromatography-mass spectrometry (GC-MS).[2][3]
Comparison of Reference Standards
The selection of a reference standard for dithiocarbamate (B8719985) analysis typically involves a choice between a specific dithiocarbamate salt, like this compound, or carbon disulfide itself.
| Feature | This compound | Other Dithiocarbamate Standards (e.g., Thiram, Ziram) | Carbon Disulfide (CS2) |
| Principle of Use | Undergoes acid hydrolysis to generate a stoichiometric amount of CS2 for calibration. | Similar to this compound, they are hydrolyzed to CS2.[3] | Used to directly create a calibration curve for the final CS2 measurement.[3][4] |
| Represents Analyte Behavior | As a dithiocarbamate, it more closely mimics the behavior of the target analytes during sample preparation and hydrolysis. | Also representative of the dithiocarbamate class, with different structures and metal ions.[1] | Does not account for potential inefficiencies or variations in the hydrolysis step of the actual dithiocarbamate analytes. |
| Stability | Generally stable as a solid salt.[5] | Stability can vary depending on the specific compound and its formulation. | Highly volatile and requires careful handling and storage to prevent evaporation and concentration changes.[3] |
| Purity and Availability | Available as an analytical standard. | Available as certified reference materials.[6] | Available in high purity for analytical use.[6] |
| Versatility | Can be used to validate the entire analytical method, including the hydrolysis step. | Useful for method validation and as representative compounds for different dithiocarbamate subclasses.[3][6] | Primarily used for the calibration of the instrumental detection step.[4] |
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C9H18NNaS2[7] |
| Molecular Weight | 227.4 g/mol [7] |
| Appearance | White to light yellow solid[8] |
| Solubility | Soluble in water[3] |
Experimental Protocols
The following is a generalized experimental protocol for the determination of total dithiocarbamates using this compound as a reference standard, based on the widely accepted acid hydrolysis and GC-MS detection method.
Preparation of Standard Solutions
-
Primary Stock Solution of this compound (e.g., 1000 µg/mL as CS2):
-
Accurately weigh a sufficient amount of this compound analytical standard.
-
The theoretical yield of CS2 from this compound is approximately 66.9%. Calculate the exact amount of this compound needed to achieve the desired concentration of CS2.
-
Dissolve the weighed standard in a suitable solvent, such as methanol (B129727) or water, in a class A volumetric flask.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the primary stock solution with the appropriate solvent. These solutions will be used to spike into blank matrix samples for recovery studies and to prepare calibration standards.
-
Sample Preparation and Analysis
-
Sample Homogenization: Homogenize the sample to ensure uniformity.[2]
-
Acid Hydrolysis:
-
CS2 Extraction:
-
The liberated CS2 is partitioned into an organic solvent, such as isooctane (B107328), which is added to the reaction vessel.[3]
-
-
GC-MS Analysis:
-
Quantification:
Performance Data
The following table summarizes typical performance data for dithiocarbamate analysis using the acid hydrolysis/GC-MS method. While these studies may have used other dithiocarbamates like Thiram or Mancozeb (B1675947) for validation, the results are representative of the method's performance when calibrated with a suitable standard like this compound.
| Parameter | Performance | Matrix | Reference |
| Limit of Quantification (LOQ) | 0.04 µg/mL (in solution) | - | [3] |
| ≤40 µg/kg | Grape, green chilli, tomato, potato, brinjal, pineapple, chayote | [9] | |
| 0.05 mg/kg | Spices (Cardamom, Black Pepper) | [2] | |
| Recovery | 79 - 104% | Various Fruits & Vegetables | [3] |
| 75 - 104% | Grape, green chilli, tomato, potato, brinjal, pineapple, chayote | [9] | |
| 82 - 120% | Rice, beans, apple, banana, orange, papaya, tomato, cucumber, potato | [10] | |
| Linearity (r²) | > 0.99 | - | [11] |
Visualizations
Chemical Transformation of this compound
The following diagram illustrates the acid-catalyzed hydrolysis of this compound to dibutylamine (B89481) and carbon disulfide.
References
- 1. primoris-lab.com [primoris-lab.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Development and validation of a GC-MS method for analysis of Dithiocarbamate Fungicide residues in the Spices Cardamom (Elettaria cardamomom) and black pepper (Piper nigrum) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C9H18NNaS2 | CID 546717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. Validation of a GC-MS method for the estimation of dithiocarbamate fungicide residues and safety evaluation of mancozeb in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of dithiocarbamate fungicide residues in food by a spectrophotometric method using a vertical disulfide reaction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical method validation to evaluate dithiocarbamates degradation in biobeds in South of Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Analytical Application of Sodium Dibutyldithiocarbamate
This guide provides a comparative analysis of sodium dibutyldithiocarbamate and other dithiocarbamate (B8719985) derivatives for the quantitative determination of heavy metals. It is intended for researchers, scientists, and drug development professionals who require sensitive and reliable methods for metal ion analysis. The content covers performance data, detailed experimental protocols, and the statistical methods necessary for robust data interpretation.
Dithiocarbamates are a class of organosulfur compounds renowned for their exceptional ability to act as chelating agents for a wide array of heavy metal ions.[1] Their strong affinity is due to the presence of two sulfur donor atoms that readily form stable, often colored, complexes with metals such as copper (Cu²⁺), lead (Pb²⁺), cadmium (Cd²⁺), and mercury (Hg²⁺).[1] This property makes them highly suitable for developing robust sensing methodologies. The specific characteristics of a dithiocarbamate, including its sensitivity and selectivity, can be fine-tuned by altering the organic groups attached to the nitrogen atom, allowing for the design of sensors for specific applications.[1]
Performance Comparison of Dithiocarbamate Derivatives
The effectiveness of a chelating agent in analytical applications is determined by key performance metrics like the limit of detection (LOD) and the linear range over which it can accurately quantify a substance. The following table summarizes the performance of this compound and compares it with other commonly used dithiocarbamates in the detection of various heavy metal ions.
| Dithiocarbamate Derivative | Target Metal Ion | Analytical Method | Limit of Detection (LOD) | Linear Range |
| n-Butyl-2-naphthylmethyldithiocarbamate | Ni(II), Fe(III), Hg(II), Cu(II), Co(II) | HPLC | ~0.1 ng (~10 nM) | Not Specified |
| Sodium Diethyldithiocarbamate | Copper (Cu²⁺) | Spectrophotometry | 0.023 µg/mL | 0.02 - 12.0 µg/mL |
| Sodium Diethyldithiocarbamate | Mercury (Hg²⁺) | Spectrophotometry | 0.029 µg/mL | 0.02 - 15.0 µg/mL |
| Diethyldithiocarbamate-GQDs | Lead (Pb²⁺) | Colorimetric | 0.8 µg/L | 1.0 - 10.0 µg/L |
| Tetramethylene-dithiocarbamate | Various Metal Ions | Ion-Selective Electrode | 1x10⁻⁶ mol/L | 1x10⁻⁶ – 5x10⁻³ mol/L |
Data compiled from multiple sources. Note that performance can vary based on the specific experimental conditions, matrix, and instrumentation used.
Detection Pathways and Mechanisms
The analytical application of dithiocarbamates is primarily based on the formation of a stable metal-dithiocarbamate complex. This chelation process is the foundational step that generates a measurable signal, which can be detected through colorimetric or electrochemical methods.[1]
-
Colorimetric Detection relies on the formation of colored complexes that can be quantified using UV-Vis spectrophotometry.[1] The intensity of the color is directly proportional to the concentration of the metal ion.
-
Electrochemical Detection measures changes in electrical properties, such as current or potential, when metal ions bind to dithiocarbamate-modified electrodes.[1]
Experimental Protocols
Accurate and reproducible data depend on meticulous experimental procedures. The following are generalized protocols for the synthesis of dithiocarbamates and their application in the spectrophotometric analysis of metal ions.
The synthesis of dithiocarbamates is a relatively straightforward one-pot reaction.[1]
-
Materials :
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol (B129727) (or other suitable solvent)
-
Ice bath
-
Procedure :
-
Dissolve dibutylamine and sodium hydroxide in methanol within a flask and cool the mixture in an ice bath.
-
While stirring continuously, slowly add carbon disulfide dropwise to the cooled solution.
-
After the complete addition of carbon disulfide, continue stirring the mixture in the ice bath for an additional 2-3 hours.
-
The resulting this compound salt may precipitate out of the solution.
-
Collect the precipitate by filtration, wash it with a cold solvent to remove impurities, and dry it thoroughly.
-
This protocol outlines a standard procedure for creating a calibration curve and measuring the concentration of a target metal ion, such as copper.
-
Materials :
-
This compound (SDDT) solution (e.g., 0.1% w/v in water)
-
Standard copper(II) solution (e.g., 1000 ppm)
-
Buffer solution (to maintain optimal pH, e.g., pH 5)
-
Organic solvent for extraction (e.g., chloroform (B151607) or carbon tetrachloride)
-
UV-Vis Spectrophotometer
-
-
Procedure :
-
Preparation of Standards : Prepare a series of standard solutions of copper at known concentrations (e.g., 0.5, 1, 2, 5, 10 µg/mL) by diluting the stock solution.
-
Complex Formation : In a set of separatory funnels, add a specific volume of each standard solution, the SDDT solution, and the buffer.
-
Extraction : Add a fixed volume of the organic solvent to each funnel. Shake vigorously for several minutes to extract the colored copper-dithiocarbamate complex into the organic layer.
-
Phase Separation : Allow the layers to separate completely. Collect the organic layer, which contains the colored complex.
-
Measurement : Measure the absorbance of each organic solution at the wavelength of maximum absorbance (λmax), typically around 435 nm for the Cu(DDTC)₂ complex, using the spectrophotometer.[2]
-
Calibration Curve : Construct a calibration curve by plotting the measured absorbance versus the concentration of the copper standards.
-
Sample Analysis : Repeat steps 2-5 for the unknown sample and determine its copper concentration using the calibration curve.
-
Statistical Analysis of Experimental Data
Proper statistical analysis is crucial for validating experimental results and determining the reliability of the method. For spectrophotometric data obtained using this compound, the following statistical treatments are fundamental.
A calibration curve is essential for quantitative analysis, demonstrating the linear relationship between the concentration of an analyte and the instrument's response (absorbance).[3][4]
-
Method : The curve is generated by plotting the absorbance of standard solutions against their known concentrations.[5] A linear regression analysis is then applied to this data to obtain the equation of the line (y = mx + c), where 'm' is the slope (sensitivity) and 'c' is the y-intercept.[5]
-
Goodness of Fit : The coefficient of determination (R²) is calculated to assess how well the data fits the linear model. An R² value close to 1.0 indicates a strong linear relationship.[6]
The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.[7]
-
Calculation from Calibration Curve : A common method to determine these values is based on the standard deviation of the response (σ) and the slope (S) of the calibration curve.[8][9]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
The standard deviation of the response (σ) can be estimated from the standard deviation of the y-intercepts of regression lines or the residual standard deviation of the regression line.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Copper and Mercury in Food, Biological and Pharmaceutical Samples: Spectrophotometric Estimation as Cu(DDTC)2 [scirp.org]
- 3. newprairiepress.org [newprairiepress.org]
- 4. What Is a Calibration Curve in a Spectrophotometer? | HunterLab | HunterLab [hunterlab.com]
- 5. uknml.com [uknml.com]
- 6. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 9. How to determine the LOD using the calibration curve? [mpl.loesungsfabrik.de]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Sodium Dibutyldithiocarbamate and its Analogs in Analytical Chemistry
For researchers, scientists, and professionals in drug development, the precise quantification of metal ions is a critical aspect of their work. Dithiocarbamates, a class of organosulfur compounds, are renowned for their exceptional ability to form stable complexes with a wide array of metal ions, making them invaluable reagents in analytical chemistry. Among these, sodium dibutyldithiocarbamate (NaDBDTC) and its analogs, such as sodium diethyldithiocarbamate (B1195824) (NaDEDTC), are frequently employed for the determination of trace metals.
This guide provides a comprehensive comparison of the applications of this compound and other dialkyldithiocarbamates in analytical chemistry, supported by experimental data and detailed protocols. We will delve into their use in spectrophotometry, liquid-liquid extraction, and high-performance liquid chromatography (HPLC), offering a comparative analysis of their performance.
Spectrophotometric Applications: A Tale of Two Alkyl Chains
Spectrophotometry remains a widely used, accessible, and cost-effective technique for the determination of metal ions. The principle lies in the formation of a colored metal-dithiocarbamate complex that can be quantified by measuring its absorbance at a specific wavelength.
Determination of Copper(II)
Sodium diethyldithiocarbamate has been extensively used for the spectrophotometric determination of copper. The reaction forms a yellow-brown copper(II)-diethyldithiocarbamate complex, which is typically extracted into an organic solvent like chloroform (B151607) or carbon tetrachloride for measurement.[1][2]
Table 1: Comparison of Analytical Parameters for the Spectrophotometric Determination of Copper(II) using Dialkyldithiocarbamates
| Parameter | Sodium Diethyldithiocarbamate (NaDEDTC) | This compound (NaDBDTC) |
| Wavelength (λmax) | ~435 nm[3] | Not explicitly found in searched literature |
| Molar Absorptivity (ε) | 1.3 x 10⁴ L·mol⁻¹·cm⁻¹[4] | Not explicitly found in searched literature |
| Beer's Law Range | 0.02 - 12.0 µg/mL[4] | Not explicitly found in searched literature |
| Solvent | Chloroform, Carbon Tetrachloride[1] | Not explicitly found in searched literature |
Determination of Bismuth(III)
Sodium diethyldithiocarbamate is also a sensitive reagent for the spectrophotometric determination of bismuth. The bismuth-diethyldithiocarbamate complex can be extracted into carbon tetrachloride and its absorbance measured.[5] The use of masking agents like ethylenediaminetetraacetic acid (EDTA), cyanide, and ammonium (B1175870) hydroxide (B78521) can significantly improve the selectivity of the method by preventing interference from other metal ions.[5]
Detailed quantitative data for the direct application of this compound in the spectrophotometric determination of bismuth is not prevalent in the reviewed literature. However, the established protocols for NaDEDTC provide a strong foundation for developing a similar method with NaDBDTC.
Liquid-Liquid Extraction: Separating Metals with Precision
Liquid-liquid extraction is a powerful technique for the preconcentration and separation of metal ions from complex matrices. Dithiocarbamates are excellent chelating agents for this purpose, forming neutral metal complexes that are readily extracted into an immiscible organic solvent.
The choice of the dithiocarbamate (B8719985) can influence the extraction efficiency and selectivity. The longer alkyl chains of this compound increase its lipophilicity, which can enhance the distribution of the metal complex into the organic phase.
A common application is the removal of heavy metals from aqueous solutions.[6][7][8] The general procedure involves adjusting the pH of the aqueous sample, adding the this compound solution to form the metal complexes, and then extracting these complexes into an organic solvent.
High-Performance Liquid Chromatography (HPLC): Advanced Separation and Quantification
HPLC offers a highly efficient method for the separation and quantification of metal-dithiocarbamate complexes. This technique is particularly useful for the analysis of complex mixtures containing multiple metal ions.
A significant application has been in the determination of zinc dialkyldithiocarbamates, including zinc dibutyldithiocarbamate (ZDBC), which are used as accelerators in the vulcanization of rubber and can be present as residues in latex products.[4][9][10][11]
Table 2: HPLC Performance Data for the Determination of Zinc Dialkyldithiocarbamates
| Compound | Limit of Detection (LOD) |
| Zinc Diethyldithiocarbamate (ZDEC) | 5 µg/mL[9][10][11] |
| Zinc Dibutyldithiocarbamate (ZDBC) | 10 µg/mL[9][10][11] |
The analysis of zinc dithiocarbamate complexes by HPLC can be challenging due to their instability and potential for transmetalation reactions with the metallic components of the HPLC system.[4] To overcome this, a "protecting agent" such as zinc dimethyldithiocarbamate (B2753861) (ZDMC) can be added to the sample extract to stabilize the analyte.[4][9]
Experimental Protocols
Synthesis of this compound
This compound can be synthesized by the reaction of dibutylamine (B89481) with carbon disulfide in the presence of sodium hydroxide.[12][13]
Procedure:
-
In a two-necked flask equipped with a stirrer, add 100 mmol of dibutylamine and 100 mmol of sodium hydroxide dissolved in 175 mL of pure methanol.[12]
-
At room temperature, add 100 mmol of carbon disulfide dropwise to the stirred reaction mixture.[12]
-
Continue stirring for one hour after the addition of carbon disulfide is complete.[12]
-
Allow the reaction mixture to stand overnight and then evaporate the solvent to obtain the this compound salt.[12]
Spectrophotometric Determination of Copper(II) using Sodium Diethyldithiocarbamate
This protocol outlines a general procedure for the spectrophotometric determination of copper using NaDEDTC, which can be adapted for NaDBDTC.
Procedure:
-
Sample Preparation: Digest the sample containing copper to bring the metal ions into an aqueous solution.
-
pH Adjustment: Adjust the pH of the sample solution to the optimal range for complex formation (typically between 4 and 11).[10]
-
Complex Formation: Add an aqueous solution of sodium diethyldithiocarbamate to the sample solution to form the yellow-brown copper(II) diethyldithiocarbamate complex.[1]
-
Extraction: Extract the complex into a known volume of an organic solvent such as chloroform or carbon tetrachloride using a separatory funnel.[2]
-
Measurement: Measure the absorbance of the organic phase at approximately 435 nm using a spectrophotometer.[3]
-
Quantification: Determine the concentration of copper from a calibration curve prepared using standard copper solutions.
HPLC Determination of Zinc Dibutyldithiocarbamate (ZDBC)
This protocol is based on a method for the analysis of ZDBC residues in latex products.[4][9]
Procedure:
-
Extraction:
-
Accurately weigh approximately 1.0 g of the sample and cut it into small pieces.[4]
-
Place the pieces in a glass vial and add 10.0 mL of acetonitrile (B52724).[4]
-
Sonicate the vial for 30-60 minutes at room temperature.[4]
-
-
Stabilization:
-
Filtration:
-
Filter the stabilized extract through a 0.45 µm syringe filter into an autosampler vial.[4]
-
-
HPLC Analysis:
Conclusion
This compound and its analogs are versatile and effective chelating agents for the analytical determination of a wide range of metal ions. While sodium diethyldithiocarbamate is more extensively documented in the scientific literature for spectrophotometric applications, the available data on this compound, particularly in HPLC, demonstrates its utility. The choice between different dialkyldithiocarbamates will depend on the specific analytical challenge, including the target metal ion, the sample matrix, and the desired sensitivity and selectivity. The longer alkyl chains of this compound can offer advantages in terms of the solubility of the metal complexes in organic solvents, which is a key parameter in liquid-liquid extraction and certain chromatographic methods. Further research directly comparing the analytical performance of this compound with other dithiocarbamates under identical conditions would be beneficial for the development of optimized analytical methods.
References
- 1. [PDF] Determination of zinc dialkyldithiocarbamates in latex condoms. | Semantic Scholar [semanticscholar.org]
- 2. Copper Testing of Food by Sodium Diethyldithiocarbamate Method [proresearchindia.com]
- 3. Copper and Mercury in Food, Biological and Pharmaceutical Samples: Spectrophotometric Estimation as Cu(DDTC)2 [scirp.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijirset.com [ijirset.com]
- 7. Novel Task Specific Ionic Liquids to Remove Heavy Metals from Aqueous Effluents [mdpi.com]
- 8. Use of solvent extraction for the removal of heavy metals from liquid wastes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
- 13. asianpubs.org [asianpubs.org]
Dithiocarbamate Derivatives in Nanoparticle Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise synthesis of nanoparticles with controlled size, morphology, and stability is paramount. Dithiocarbamate (B8719985) derivatives have emerged as a versatile and powerful class of ligands and single-source precursors for the fabrication of a wide array of metallic and semiconductor nanoparticles. Their utility stems from their strong chelating ability, the tunable properties based on their organic substituents, and their capacity to thermally decompose cleanly into metal sulfides.
This guide provides a comparative analysis of various dithiocarbamate derivatives in the synthesis of different nanoparticles, supported by experimental data. It details the experimental protocols for key synthesis methods and visualizes the underlying reaction pathways and workflows.
Comparative Performance of Dithiocarbamate Derivatives
The choice of the dithiocarbamate derivative, specifically the nature of the alkyl or aryl groups attached to the nitrogen atom, significantly influences the resulting nanoparticle's characteristics. These substituents affect the precursor's solubility, decomposition temperature, and interaction with capping agents, thereby controlling the nucleation and growth of the nanoparticles.
Metal Sulfide (B99878) Nanoparticles (e.g., ZnS, CdS)
Dithiocarbamate complexes are widely used as single-source precursors for the synthesis of metal sulfide nanoparticles. The thermal decomposition (thermolysis) of these complexes in a high-boiling point solvent is a common method.
| Dithiocarbamate Precursor | Nanoparticle | Avg. Particle Size (nm) | Synthesis Temp. (°C) | Capping Agent | Observations |
| Zinc(II) bis(diethyldithiocarbamate) | ZnS | 3.0 - 5.0 | 180 | Hexadecylamine (HDA) | Formation of crystalline nanoparticles.[1] |
| Cadmium(II) bis(diethyldithiocarbamate) | CdS | 4.0 - 6.0 | 180 | Olive Oil/HDA | Spherical quantum dots with narrow size distribution.[2] |
| Cadmium piperidine (B6355638) dithiocarbamate | CdS | Not specified | 140-220 | HDA or TOPO | Shape control achieved: rods with HDA, spherical particles with TOPO.[3] |
| Iron(III) tris(diisobutyldithiocarbamate) | FeNi₂S₄ | ~53 | 280 | Oleylamine | Phase and size are highly dependent on temperature and precursor concentration.[2][4] |
Gold and Silver Nanoparticles
Dithiocarbamates can also be used as stabilizing ligands for gold and silver nanoparticles, often synthesized via a two-phase method where the dithiocarbamate facilitates the transfer of the nanoparticles from an aqueous to an organic phase.[5][6]
| Dithiocarbamate Ligand | Nanoparticle | Avg. Particle Size (nm) | Synthesis Method | Key Features |
| Alkyl dithiocarbamates | Au | Not specified | Two-phase synthesis | Forms stable colloids resistant to aggregation.[5] |
| Tetra(N-methyl)aminomethyl resorcinarene (B1253557) dithiocarbamate | Au | ~40 | Phase transfer | Efficiently encapsulates and transfers nanoparticles to an organic phase.[6] |
| Didecylamine dithiocarbamate | Ag | 2.5 - 5.0 | Controlled feed ratio | Core size can be tuned by adjusting the ligand-to-metal feed ratio.[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible nanoparticle synthesis. Below are protocols for two common methods utilizing dithiocarbamate derivatives.
Protocol 1: Thermolysis of a Single-Source Dithiocarbamate Precursor for Metal Sulfide Nanoparticle Synthesis
This protocol describes the synthesis of metal sulfide nanoparticles (e.g., ZnS, CdS) via the thermal decomposition of a metal dithiocarbamate complex.
Materials:
-
Metal dithiocarbamate complex (e.g., Zinc(II) bis(diethyldithiocarbamate))
-
High-boiling point solvent and capping agent (e.g., Oleylamine, Hexadecylamine)
-
Anhydrous methanol (B129727) or ethanol (B145695) (for washing)
-
Anhydrous toluene (B28343) (for dispersion)
-
Three-neck round-bottom flask
-
Heating mantle with a temperature controller
-
Condenser
-
Magnetic stirrer
-
Schlenk line or nitrogen/argon inlet
-
Centrifuge
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask, combine the metal dithiocarbamate complex and the capping agent/solvent (e.g., 1 mmol of precursor in 20 mL of oleylamine).
-
Inert Atmosphere: Connect the flask to a condenser and a Schlenk line. Evacuate the flask and backfill with an inert gas (nitrogen or argon) three times to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Heating: Vigorously stir the mixture and heat it to the desired reaction temperature (e.g., 180-280 °C). The optimal temperature will depend on the specific dithiocarbamate precursor.[4]
-
Reaction: Maintain the reaction at the set temperature for a specific duration (e.g., 1 hour) to allow for the decomposition of the precursor and the growth of nanoparticles. The solution will typically change color, indicating nanoparticle formation.
-
Cooling: After the reaction is complete, remove the heating mantle and allow the solution to cool to room temperature.
-
Purification: Add an excess of methanol or ethanol to the cooled solution to precipitate the nanoparticles.
-
Centrifugation: Centrifuge the mixture to pellet the nanoparticles. Discard the supernatant.
-
Washing: Re-disperse the nanoparticle pellet in a small amount of toluene and repeat the precipitation and centrifugation steps with methanol/ethanol at least two more times to remove unreacted precursors and excess capping agent.
-
Drying: Dry the final nanoparticle product under vacuum.
Protocol 2: Two-Phase Synthesis of Gold Nanoparticles Stabilized with Dithiocarbamate Ligands
This protocol describes the synthesis of gold nanoparticles in an aqueous phase followed by their transfer to an organic phase using an in-situ formed dithiocarbamate ligand.[5][6]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Sodium citrate (B86180) dihydrate (Na₃C₆H₅O₇·2H₂O)
-
A secondary amine (e.g., tetra(N-methyl)aminomethyl resorcinarene)
-
Carbon disulfide (CS₂)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Deionized water
-
Glassware for synthesis and separation
Procedure:
-
Aqueous Gold Nanoparticle Synthesis:
-
Prepare a solution of HAuCl₄ in deionized water (e.g., 1 mM).
-
Bring the solution to a boil while stirring.
-
Rapidly add a solution of sodium citrate (e.g., 38.8 mM) to the boiling gold solution.
-
The solution will change color from yellow to deep red, indicating the formation of gold nanoparticles. Continue boiling for 15 minutes, then cool to room temperature.
-
-
Dithiocarbamate Formation and Phase Transfer:
-
In a separate vessel, dissolve the secondary amine and an equimolar amount of carbon disulfide in the organic solvent (e.g., dichloromethane). This will form the dithiocarbamate ligand in situ.
-
Combine the aqueous gold nanoparticle suspension with the organic solution containing the dithiocarbamate ligand in a separatory funnel.
-
Shake the funnel vigorously for several minutes. The dithiocarbamate ligand will bind to the surface of the gold nanoparticles, rendering them hydrophobic.
-
Allow the two phases to separate. The gold nanoparticles will be transferred to the organic phase, which will now be colored red.
-
-
Purification:
-
Separate the organic phase containing the nanoparticles.
-
Wash the organic phase with deionized water several times to remove any remaining water-soluble impurities.
-
The dithiocarbamate-stabilized gold nanoparticles are now dispersed in the organic solvent.
-
Mechanisms and Workflows
The synthesis of nanoparticles using dithiocarbamate derivatives involves specific chemical transformations and workflows. The following diagrams, created using the DOT language, illustrate these processes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of ternary sulfide nanomaterials using dithiocarbamate complexes as single source precursors - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00275H [pubs.rsc.org]
- 5. Dithiocarbamate ligand stabilised gold nanoparticles - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Dithiocarbamate Assembly on Gold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the role of zinc dithiocarbamate complexes as single source precursors to ZnS nanomaterials - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
Evaluating the Cost-Effectiveness of Sodium Dibutyldithiocarbamate in Industrial Applications: A Comparative Guide
Sodium dibutyldithiocarbamate (SDBC) is a versatile organosulfur compound widely employed in various industrial processes. Primarily, it serves as a rapid vulcanization accelerator in the rubber industry and as a collector in the froth flotation of sulfide (B99878) minerals. Its efficacy in these applications is well-established; however, a thorough evaluation of its cost-effectiveness necessitates a detailed comparison with available alternatives. This guide provides an objective analysis of this compound's performance against other common reagents, supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in making informed decisions.
Industrial Applications of this compound
This compound is a water-soluble chemical that acts as an ultra-fast accelerator in the vulcanization of natural and synthetic rubbers, including latex applications.[1][2] It is also utilized as a chelating agent, forming stable complexes with metal ions, which makes it effective for environmental remediation and as a collector in mineral flotation.[3] Additional applications include its use as a biocide and in agriculture as a pesticide.
Performance Comparison in Rubber Vulcanization
In the rubber industry, the choice of accelerator is critical as it influences not only the speed of vulcanization but also the physical properties of the final product and the overall process cost. Dithiocarbamates are known for their high cure rates.[4]
Quantitative Performance Data
The following table summarizes the comparative performance of various dithiocarbamate (B8719985) accelerators in rubber compounds. The data is compiled from studies using oscillating disc rheometers (ODR) or moving die rheometers (MDR) to measure curing characteristics.
| Accelerator | Scorch Time (ts2, min) | Cure Time (t90, min) | Cure Rate Index (CRI) | Maximum Torque (MH, dNm) | Notes |
| This compound (SDBC/TP) | - | - | Ultra-fast | - | Particularly effective in latex; can enable room-temperature vulcanization.[1][2] |
| Zinc Dibutyldithiocarbamate (ZDBC/BZ) | 1.05 - 1.17 | 3.12 - 3.52 | - | - | Slower cure rate than ZDEC but with excellent scorch resistance.[5][6] |
| Zinc Diethyldithiocarbamate (ZDEC/EZ) | Prone to scorching | Rapid cure rate | High | - | Faster cure rate than ZDBC.[5] |
| Zinc Dimethyldithiocarbamate (ZDMC/PZ) | - | - | Balanced cure rate and scorch resistance | High | A versatile choice for a broad range of applications.[5] |
| Sulfenamides (e.g., CBS, TBBS) | Longer than dithiocarbamates | Slower than dithiocarbamates | - | - | Offer a good balance of scorch safety and cure rate.[7][8] |
| Thiurams (e.g., TMTD) | Very low | Very fast | High | High | Often used as ultra-fast accelerators.[7][9] |
Note: Direct numerical comparison is challenging due to variations in experimental conditions across different studies. The data presented is indicative of the general performance of each accelerator class.
Experimental Protocol: Evaluation of Rubber Vulcanization Accelerators
The standard method for determining the cure characteristics of a rubber compound is through rheometry, following standards such as ASTM D5289.
Objective: To determine the scorch time (ts2) and optimum cure time (t90) of a rubber compound.
Apparatus: Moving Die Rheometer (MDR) or Oscillating Disc Rheometer (ODR).
Procedure:
-
Compound Preparation: A rubber compound is prepared containing the base polymer, fillers, activators (e.g., zinc oxide, stearic acid), sulfur, and the accelerator to be tested.
-
Instrument Setup: The rheometer is preheated to the desired vulcanization temperature (e.g., 160°C).
-
Sample Loading: A sample of the unvulcanized rubber compound is placed in the rheometer's test cavity.
-
Data Acquisition: The instrument measures the torque required to oscillate the die as a function of time.
-
Parameter Determination: From the resulting rheometer curve, the following parameters are determined:
-
ML (Minimum Torque): Represents the viscosity of the uncured compound.
-
MH (Maximum Torque): Indicates the stiffness of the fully cured compound.
-
Scorch Time (ts2): The time for the torque to increase by 2 units above ML, indicating the onset of vulcanization.
-
Optimum Cure Time (t90): The time to reach 90% of the maximum torque.
-
Experimental Workflow for Rubber Vulcanization Testing
Performance Comparison in Mineral Flotation
In mineral processing, collectors are crucial for rendering specific minerals hydrophobic, allowing them to attach to air bubbles and be recovered in the froth. The effectiveness of a collector is measured by its ability to selectively recover the valuable mineral.
Quantitative Performance Data
The following table compares the flotation performance of dithiocarbamates with other common thiol collectors for copper sulfide ores.
| Collector | Dosage (mol/ton) | pH | Copper Recovery (%) | Copper Grade (%) | Source |
| Di-ethyl-dithiocarbamate (di C2-DTC) | 0.0695 | ~9 | ~75 | ~15 | [10] |
| Ethyl Xanthate (C2-X) | 0.0695 | ~9 | ~85 | ~18 | [10] |
| Di-ethyl-dithiophosphate (di C2-DTP) | 0.0695 | ~9 | ~90 | ~17 | [10] |
| 90% C2-X : 10% di C2-DTC Mixture | 0.0695 | ~9 | >85 | >18 | [10] |
| Sodium Butyl Xanthate (BX) | 20 mg/L | 9 | >90 | - | [11] |
| Ammonium Dibutyl Dithiophosphate (ADD) | 20 mg/L | 9 | >90 | - | [11] |
Note: The performance of collectors is highly dependent on the specific ore mineralogy and flotation conditions.
Experimental Protocol: Laboratory Froth Flotation Test
A typical laboratory flotation test is conducted to evaluate the performance of different collectors.
Objective: To determine the recovery and grade of a valuable mineral using a specific collector.
Apparatus: Laboratory flotation cell (e.g., Denver cell).
Procedure:
-
Ore Preparation: The ore is crushed and ground to a specific particle size distribution.
-
Pulp Preparation: A known weight of the ground ore is mixed with water in the flotation cell to form a pulp of a specific density.
-
pH Adjustment: The pH of the pulp is adjusted to the desired level using reagents like lime or sulfuric acid.
-
Reagent Addition and Conditioning:
-
A depressant (if needed) is added and the pulp is conditioned.
-
The collector (e.g., this compound) is added and the pulp is conditioned for a set time.
-
A frother is added and the pulp is briefly conditioned.
-
-
Flotation: Air is introduced into the cell to generate bubbles. The mineral-laden froth is collected for a specific duration.
-
Analysis: The collected concentrate and the remaining tailings are dried, weighed, and assayed to determine the recovery and grade of the valuable mineral.
Experimental Workflow for Mineral Flotation Testing
Cost-Effectiveness Evaluation
A comprehensive cost-effectiveness analysis involves considering not only the purchase price of the chemical but also its performance, required dosage, and impact on the overall process and final product quality.
Rubber Vulcanization: While dithiocarbamates like this compound are highly effective and fast-acting, potentially reducing energy costs through shorter curing cycles, the choice of accelerator also impacts the physical properties and longevity of the rubber product. For instance, sulfenamides, although slower, can provide better scorch safety, which is crucial in preventing premature vulcanization during processing. The formation of carcinogenic nitrosamines is another critical consideration, with some alternatives being marketed as "safer."
Mineral Flotation: In mineral flotation, the cost of the collector is weighed against its ability to maximize the recovery of the valuable mineral while maintaining a high grade. A slightly more expensive but more selective collector can be more cost-effective if it leads to a higher yield of the final product and reduces the need for subsequent cleaning stages. As shown in the data, mixtures of collectors can sometimes provide synergistic effects, improving performance beyond what can be achieved with a single collector.[10]
As of late 2025, the approximate price for this compound is around $163.60 per 100 grams for a 40% solution in water.[12] The price for industrial-grade zinc dibutyldithiocarbamate is approximately ₹327/Kg (Indian Rupees).[13] These prices are for relatively small quantities and would be lower for bulk industrial purchases. A thorough cost-benefit analysis should be conducted based on specific application requirements and bulk pricing.
Conclusion
This compound is a highly effective and fast-acting chemical for both rubber vulcanization and mineral flotation. However, its cost-effectiveness in any given industrial application depends on a careful evaluation of its performance relative to alternatives. In rubber vulcanization, the trade-offs between cure speed, scorch safety, final product properties, and potential health concerns associated with byproducts must be considered. In mineral flotation, the key factors are recovery, selectivity, and the specific mineralogy of the ore being processed. The experimental protocols and comparative data presented in this guide provide a framework for researchers and professionals to conduct their own evaluations and select the most appropriate and cost-effective solution for their specific needs.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound [chemball.com]
- 3. benchchem.com [benchchem.com]
- 4. lusida.com [lusida.com]
- 5. welltchemicals.com [welltchemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. welltchemicals.com [welltchemicals.com]
- 8. Sulfenamide Accelerators: Understanding Its Role [chembroad.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.co.za [journals.co.za]
- 11. The Influence of Sodium Butyl Xanthate and Ammonium Dibutyl Dithiophosphate on the Flotation Behavior of Chalcopyrite and Bornite | MDPI [mdpi.com]
- 12. calpaclab.com [calpaclab.com]
- 13. m.indiamart.com [m.indiamart.com]
Safety Operating Guide
Proper Disposal of Sodium Dibutyldithiocarbamate: A Comprehensive Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of sodium dibutyldithiocarbamate is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides procedural, step-by-step guidance for researchers, scientists, and drug development professionals.
This compound is a chemical compound that is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[1][2] It is also very toxic to aquatic life.[1][3] Therefore, proper disposal is not just a matter of regulatory compliance, but also of paramount importance for environmental protection and personal safety.
Immediate Safety Precautions and Spill Response
Before beginning any procedure involving this compound, ensure that a proper spill kit is readily available. In the event of a spill, immediate action is crucial.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Eye Protection: Safety glasses with side-shields or goggles.[4][5]
-
Hand Protection: Chemical-resistant gloves (e.g., rubber, neoprene, or nitrile).[4]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[3]
Spill Cleanup Procedure:
-
Evacuate and Ventilate: Evacuate unnecessary personnel from the spill area and ensure adequate ventilation.[3][6]
-
Containment: Prevent the spill from spreading and from entering drains or waterways.[1][3][7]
-
Absorption: For liquid spills, absorb the material with an inert absorbent material such as clay or vermiculite.[4] For solid spills, dampen the material with water to avoid dust formation before transferring to a suitable container.[8]
-
Collection: Carefully collect the absorbed material and spilled substance using spark-proof tools and place it into a suitable, labeled, and closed container for disposal.[3]
-
Decontamination: Clean the spill area thoroughly with soap and water.[8]
-
Disposal: Dispose of the contaminated materials as hazardous waste in accordance with local, regional, and national regulations.[3][5]
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to manage it as hazardous waste. Never dispose of this chemical down the drain or in the regular trash.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
-
-
Waste Characterization:
-
Disposal Method Selection:
-
Licensed Disposal Company: The most recommended method is to contact a licensed professional waste disposal company to handle the collection and disposal of the chemical waste.[9]
-
Incineration: In some cases, the material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[9] This should only be performed by a licensed facility.
-
Landfill: Some sources suggest landfilling as a potential disposal option.[4] However, this must be a specifically licensed hazardous waste landfill, and this option may be restricted based on local regulations.
-
-
Documentation and Compliance:
Quantitative Data Summary
| Property | Value |
| Chemical Formula | C9H18NNaS2 |
| Molecular Weight | 227.4 g/mol [2] |
| Appearance | Clear to light yellow solution with a slight ammoniacal odor[4] (for 47% solution) |
| pH | 10-11[4] (for 47% solution) |
| Boiling Point | 100°C (initial, for water in solution)[4] |
| Melting Point | <0°C[4] |
| Specific Gravity | 1.09[4] |
| Solubility in Water | Soluble[4] |
| Flash Point | >110°C (>230°F)[4] |
Logical Workflow for Disposal
Caption: Logical workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and is based on available safety data. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for this compound before handling and disposal. Disposal procedures must comply with all applicable laws and regulations.
References
- 1. biosynth.com [biosynth.com]
- 2. This compound | C9H18NNaS2 | CID 546717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. gelest.com [gelest.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. vanderbiltchemicals.com [vanderbiltchemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. SODIUM DIETHYLDITHIOCARBAMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Personal protective equipment for handling Sodium dibutyldithiocarbamate
Essential Safety and Handling Guide for Sodium Dibutyldithiocarbamate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
While specific occupational exposure limits for this compound have not been established, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE based on safety data sheet (SDS) guidelines.[1][2][3][4]
| Protection Type | Recommended Equipment | Justification & Best Practices |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles.[1][2] | Protects against splashes and airborne particles. Ensure a snug fit. |
| Skin Protection | Chemical-resistant gloves (e.g., rubber, neoprene, or nitrile).[1] A complete suit or appropriate protective clothing to prevent skin contact.[2][4] | Prevents skin irritation, burns, and potential allergic reactions.[2][5] Gloves should be inspected before use and disposed of properly.[4] Contaminated clothing should be laundered before reuse.[1][2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator.[2] A mist-type or organic amine respirator is required if exposure exceeds Threshold Limit Values (TLV), though specific TLVs are not established.[1] | Necessary in areas with inadequate ventilation or when dust, mists, or vapors may be generated.[3][4] |
Emergency First Aid Procedures
Immediate response is crucial in the event of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of flowing water for at least 15 minutes, holding eyelids open.[1][2] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] Seek medical attention if irritation or other symptoms develop.[5] |
| Inhalation | Move the exposed individual to fresh air. If breathing is difficult or has stopped, administer artificial respiration.[1][2] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[4][5] Never give anything by mouth to an unconscious person.[1][4] Seek immediate medical attention. |
Operational Plan for Handling and Disposal
A systematic approach to handling and disposal is essential for laboratory safety.
Handling Procedures
-
Preparation :
-
Handling :
-
Storage :
Disposal Plan
-
Waste Collection :
-
Spill Management :
-
Final Disposal :
Workflow for Safe Handling and Disposal
Caption: Safe handling workflow for this compound.
References
- 1. TLV Chemical Substances Introduction - ACGIH [acgih.org]
- 2. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 3. biosynth.com [biosynth.com]
- 4. gelest.com [gelest.com]
- 5. This compound | C9H18NNaS2 | CID 546717 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
